2'-O-methylperlatolic acid
Description
isolated from the Brazilian plant Himatanthus sucuuba; structure in first source
Properties
IUPAC Name |
4-(2-hydroxy-4-methoxy-6-pentylbenzoyl)oxy-2-methoxy-6-pentylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34O7/c1-5-7-9-11-17-13-19(31-3)15-21(27)23(17)26(30)33-20-14-18(12-10-8-6-2)24(25(28)29)22(16-20)32-4/h13-16,27H,5-12H2,1-4H3,(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSTCIRYEMDTNQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=C(C(=CC(=C1)OC)O)C(=O)OC2=CC(=C(C(=C2)OC)C(=O)O)CCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20192259 | |
| Record name | 2'-O-Methylperlatolic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20192259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38968-07-9 | |
| Record name | 2'-O-Methylperlatolic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038968079 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2'-O-Methylperlatolic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20192259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2'-O-Methylperlatolic Acid: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
2'-O-Methylperlatolic acid is a naturally occurring depside found in certain lichen species, notably Pertusaria parasommerfeltii.[1] This polyphenolic compound has garnered significant interest in the scientific community for its potential therapeutic applications. Primarily, it has been identified as an insulin (B600854) receptor (InsR) sensitizer, enhancing the hypoglycemic effects of insulin, and has also been reported as a monoamine oxidase B (MAO-B) inhibitor. This technical guide provides a comprehensive overview of this compound, including its chemical properties, biological activities with a focus on the insulin signaling pathway, and detailed experimental protocols for its study.
Chemical Properties
| Property | Value | Reference |
| Chemical Formula | C₂₆H₃₄O₇ | |
| Molecular Weight | 458.55 g/mol | |
| CAS Number | 38968-07-9 | |
| Class | Depside | |
| Appearance | White crystalline solid | |
| Natural Sources | Pertusaria parasommerfeltii | [1] |
Biological Activity
Insulin Receptor Sensitization
This compound has been demonstrated to act as an insulin receptor (InsR) sensitizer, binding to the extracellular domain of the InsR and enhancing the insulin-regulated blood glucose-lowering effect. This suggests its potential as a therapeutic agent for diabetes.
Surface Plasmon Resonance (SPR) studies have quantified the binding affinity of this compound to the insulin receptor.
| Parameter | Value |
| Dissociation Constant (KD) | 88.72 μM |
Monoamine Oxidase B (MAO-B) Inhibition
Signaling Pathways
The primary signaling pathway influenced by this compound is the insulin receptor signaling cascade. Upon binding to the insulin receptor, it potentiates the downstream signaling events initiated by insulin.
Experimental Protocols
Isolation of this compound from Lichens
A general procedure for the isolation of depsides from lichens can be adapted for this compound from Pertusaria parasommerfeltii.
Methodology:
-
Extraction: Dried and ground lichen thalli are extracted with acetone using a Soxhlet apparatus or by maceration at room temperature.
-
Concentration: The acetone extract is filtered and concentrated under reduced pressure to yield a crude extract.
-
Chromatography: The crude extract is subjected to silica gel column chromatography.
-
Elution: The column is eluted with a gradient of hexane and ethyl acetate.
-
Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC).
-
Purification: Fractions containing this compound are combined, and the compound is purified by recrystallization from a suitable solvent system (e.g., methanol/water).
Surface Plasmon Resonance (SPR) for InsR Binding
Objective: To determine the binding affinity of this compound to the insulin receptor.
Materials:
-
Biacore instrument (e.g., Biacore T200)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Recombinant human insulin receptor extracellular domain
-
This compound
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Chip Immobilization: The insulin receptor is immobilized on the CM5 sensor chip surface via amine coupling.
-
Analyte Preparation: A series of concentrations of this compound are prepared in the running buffer.
-
Binding Analysis: The analyte solutions are injected over the sensor chip surface at a constant flow rate.
-
Data Analysis: The association and dissociation kinetics are monitored in real-time. The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the dissociation constant (KD).
Western Blotting for Insulin Signaling Pathway Activation
Objective: To assess the effect of this compound on the phosphorylation of key proteins in the insulin signaling pathway (e.g., InsR, Akt).
Materials:
-
Cell lines (e.g., HepG2, L6 myotubes)
-
Cell culture reagents
-
This compound
-
Insulin
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-p-InsR, anti-InsR, anti-p-Akt, anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Cells are serum-starved and then treated with this compound, insulin, or a combination of both for a specified time.
-
Cell Lysis: Cells are washed with cold PBS and lysed.
-
Protein Quantification: Protein concentration in the lysates is determined.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies overnight at 4°C. After washing, the membrane is incubated with HRP-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Analysis: Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin).
Synthesis
Proposed Synthetic Strategy:
-
Protection: The phenolic and carboxylic acid groups of a suitable starting material, such as olivetolcarboxylic acid, are protected (e.g., as benzyl (B1604629) ethers and esters).
-
Selective Methylation: The hydroxyl group at the 2'-position is selectively methylated.
-
Depside Bond Formation: The two aromatic rings are coupled via an ester linkage, for example, using a dehydrating agent like dicyclohexylcarbodiimide (B1669883) (DCC).
-
Deprotection: The protecting groups are removed to yield the final product.
Conclusion
This compound is a promising natural product with well-documented activity as an insulin receptor sensitizer. Its potential as a MAO-B inhibitor warrants further investigation, including the determination of its specific inhibitory potency. The experimental protocols and synthetic strategies outlined in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this intriguing lichen depside.
References
An In-depth Technical Guide to 2'-O-methylperlatolic Acid: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
2'-O-methylperlatolic acid, a naturally occurring depside found in lichens, has garnered significant scientific interest due to its notable biological activities. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and key biological functions, with a particular focus on its roles as a monoamine oxidase B (MAO-B) inhibitor and an insulin (B600854) receptor (InsR) sensitizer. Detailed experimental protocols and a visualization of its known signaling pathway are included to support further research and drug development efforts.
Chemical Structure and Identification
This compound is a depside, which is a type of polyphenolic compound composed of two or more hydroxybenzoic acid units linked by an ester bond.
Chemical Structure:
Table 1: Chemical Identifiers and Basic Properties
| Property | Value |
| IUPAC Name | 2-hydroxy-4-methoxy-6-pentylbenzoic acid 4-(2-hydroxy-4-methoxy-6-pentylbenzoyl)oxy-2-methoxy-6-pentylbenzoate |
| CAS Number | 38968-07-9 |
| Chemical Formula | C26H34O7 |
| Molecular Weight | 458.54 g/mol [1] |
| Canonical SMILES | CCCCCC1=C(C(=CC(=C1)OC)O)C(=O)OC2=C(C(=O)O)C(=CC(=C2)OC)CCCCC |
| Appearance | Powder[2] |
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is crucial for its application in research and development.
Table 2: Physicochemical Data
| Property | Value |
| Melting Point | Not explicitly found in search results. |
| Boiling Point | Not explicitly found in search results. |
| Solubility | Poor water solubility is suggested. Solubility in organic solvents is not detailed in the provided results.[3] |
| Storage | Store in a sealed, cool, and dry condition. Stock solutions can be stored below -20°C for several months.[2] |
Biological Activity and Signaling Pathways
This compound exhibits significant biological activities, positioning it as a molecule of interest for therapeutic development.
Monoamine Oxidase B (MAO-B) Inhibition
This compound has been identified as a monoamine oxidase B (MAO-B) inhibitor.[1] MAO-B is an enzyme responsible for the degradation of neurotransmitters such as dopamine. Inhibition of MAO-B can increase the levels of these neurotransmitters in the brain and is a therapeutic strategy for neurodegenerative diseases like Parkinson's disease.
Insulin Receptor (InsR) Sensitization
A key biological function of this compound is its role as an insulin receptor (InsR) sensitizer.[4][5] It enhances the cellular response to insulin, a critical factor in managing type 2 diabetes.
Research has shown that this compound binds to the extracellular domain of the insulin receptor.[4][5] This binding enhances the insulin-activated signaling pathway, leading to increased glucose uptake by cells. The combination of this compound and insulin has been shown to significantly activate the insulin signaling pathway in vitro.[4]
The insulin receptor signaling pathway activated by this compound involves the phosphorylation of key downstream proteins, including Akt. This ultimately leads to the translocation of glucose transporters (like GLUT4) to the cell membrane, facilitating glucose uptake.
References
- 1. This compound | MAO | TargetMol [targetmol.com]
- 2. biocrick.com [biocrick.com]
- 3. researchgate.net [researchgate.net]
- 4. 2′-O-Methylperlatolic Acid Enhances Insulin-Regulated Blood Glucose-Lowering Effect through Insulin Receptor Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Natural Sources of 2'-O-Methylperlatolic Acid
An In-depth Technical Guide to the for Researchers, Scientists, and Drug Development Professionals.
This guide provides a comprehensive overview of the natural sources, chemical analysis, and relevant biological pathways of 2'-O-methylperlatolic acid, a lichen-derived depside with potential therapeutic applications.
This compound is a secondary metabolite produced by certain species of lichens. Lichens are composite organisms arising from the symbiotic relationship between a fungus (the mycobiont) and an alga or cyanobacterium (the photobiont). The production of a vast array of unique secondary metabolites is a hallmark of this symbiosis.
The primary documented natural source of this compound is the lichen genus Flavonora. Species within this genus are characterized by the presence of a suite of depsides, including perlatolic acid, confluentic acid, and this compound.
While direct evidence for the presence of this compound in other genera is limited in the current literature, it is plausible that it co-occurs with its precursor, perlatolic acid, in other lichen species. Perlatolic acid has been identified in a broader range of genera, including:
-
Cladonia : Notably in reindeer lichens such as Cladonia stellaris.
-
Cetrelia : For example, in Cetrelia monachorum.[1]
-
Ramalina : Found in various species within this large genus.
-
Parmotrema
-
Stereocaulon
Further chemotaxonomic studies are required to definitively confirm the presence and distribution of this compound across these and other lichen genera.
Quantitative Data
Quantitative analysis of specific lichen metabolites can be challenging due to variations in environmental conditions, geographical location, and the specific chemotype of the lichen. Currently, there is a scarcity of published data specifically quantifying the concentration of this compound. However, data for the closely related compound, perlatolic acid, can provide an estimate of the potential yield from certain lichen species.
| Lichen Species | Compound | Concentration (% of dry weight) | Analytical Method | Reference |
| Cladonia stellaris | Perlatolic Acid | 0.08 - 0.54 | GC-FID | [2] |
Researchers should note that the concentration of this compound is likely to be lower than that of perlatolic acid in species where both are present.
Experimental Protocols
The extraction, isolation, and characterization of this compound from lichen thalli involve a series of standard phytochemical techniques.
Extraction of Lichen Metabolites
A general workflow for the extraction of this compound from dried lichen material is outlined below.
Workflow for the extraction of lichen metabolites.
Detailed Protocol:
-
Sample Preparation:
-
Collect lichen thalli and carefully remove any substrate material (bark, rock, soil) and other debris.
-
Thoroughly air-dry the cleaned thalli at room temperature or freeze-dry to a constant weight.
-
Grind the dried lichen material into a fine powder using a blender or a mortar and pestle.
-
-
Solvent Extraction:
-
Soxhlet Extraction (Recommended for higher efficiency):
-
Place the powdered lichen material (e.g., 10 g) into a cellulose (B213188) thimble.
-
Extract with a suitable solvent, such as acetone or methanol (e.g., 200 mL), in a Soxhlet apparatus for 6-12 hours. Acetone is commonly used as it is effective at dissolving a wide range of lichen depsides.
-
-
Maceration (Simpler alternative):
-
Soak the powdered lichen material in a sealed container with acetone at room temperature for 24-48 hours, with occasional agitation.
-
Repeat the process 2-3 times with fresh solvent to ensure complete extraction.
-
-
-
Concentration:
-
Filter the resulting extract to remove solid lichen material.
-
Combine the filtrates if multiple extractions were performed.
-
Evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude extract.
-
Isolation and Purification
Isolation of this compound from the crude extract typically requires chromatographic techniques.
-
Column Chromatography:
-
Stationary Phase: Sephadex LH-20 or silica (B1680970) gel are commonly used.
-
Elution: A gradient elution system is often employed. For silica gel, a non-polar solvent system like hexane-ethyl acetate (B1210297) with an increasing proportion of ethyl acetate can be effective. For Sephadex LH-20, methanol or a mixture of methanol and dichloromethane (B109758) is a suitable mobile phase.
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the target compound.
-
Characterization and Identification
TLC is a rapid and effective method for the preliminary identification of lichen substances.
Protocol:
-
Plate Preparation: Use pre-coated silica gel 60 F254 plates.
-
Sample Application: Dissolve a small amount of the crude extract or purified fraction in acetone and spot it onto the baseline of the TLC plate using a capillary tube.
-
Solvent Systems: A standardized three-solvent system is recommended for the identification of lichen depsides:
-
Solvent A: Toluene : Dioxane : Acetic Acid (180:45:5)
-
Solvent B: Hexane : Methyl tert-butyl ether (MTBE) : Formic Acid (140:72:18)
-
Solvent C: Toluene : Acetic Acid (200:30)
-
-
Development: Place the plate in a sealed chromatography tank saturated with the chosen solvent system and allow the solvent to ascend to near the top of the plate.
-
Visualization:
-
Examine the dried plate under UV light (254 nm and 366 nm).
-
Spray the plate with 10% sulfuric acid and heat at 110°C for 10-15 minutes to develop characteristic colors for different spots. The Rf values and color reactions are compared with known standards for identification.
-
HPLC provides a more accurate method for the identification and quantification of this compound.
Exemplary Protocol:
-
Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically used. A common system involves:
-
Solvent A: Water with 0.1% formic acid or phosphoric acid.
-
Solvent B: Acetonitrile or Methanol with 0.1% formic acid.
-
A linear gradient from a lower to a higher concentration of Solvent B over 20-30 minutes is often effective.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of 254 nm or using a photodiode array (PDA) detector to obtain the full UV spectrum.
-
Identification: The retention time and UV spectrum are compared to an authenticated standard of this compound.
For unambiguous structure elucidation, mass spectrometry (often coupled with LC, i.e., LC-MS) and NMR spectroscopy (¹H and ¹³C) are essential. These techniques provide detailed information about the molecular weight, fragmentation pattern, and the precise arrangement of atoms within the molecule.
Relevant Signaling and Biosynthetic Pathways
Insulin (B600854) Receptor Signaling Pathway
Recent research has shown that this compound can act as an insulin receptor (InsR) sensitizer, enhancing the insulin-regulated blood glucose-lowering effect.[3] It binds to the extracellular domain of the InsR and activates the downstream signaling cascade.[3][4]
Activation of the Insulin Receptor Signaling Pathway.
Proposed Biosynthetic Pathway
Lichen depsides like this compound are synthesized via the polyketide pathway by the fungal partner of the lichen.[5] The specific enzymes for this compound have not been fully characterized, but a plausible pathway can be proposed based on the biosynthesis of other orcinol (B57675) depsides.[6][7][8][9][10]
The pathway likely involves the synthesis of two identical phenolic units, olivetolic acid, from acetyl-CoA and malonyl-CoA, which are then esterified to form perlatolic acid. A final methylation step yields this compound.
Proposed Biosynthetic Pathway of this compound.
This technical guide serves as a foundational resource for researchers interested in the natural product chemistry and pharmacological potential of this compound. Further research is encouraged to expand our knowledge of its natural distribution, biosynthesis, and therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound Enhances Insulin-Regulated Blood Glucose-Lowering Effect through Insulin Receptor Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2′-O-Methylperlatolic Acid Enhances Insulin-Regulated Blood Glucose-Lowering Effect through Insulin Receptor Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. mdpi.com [mdpi.com]
- 7. Insights from the first putative biosynthetic gene cluster for a lichen depside and depsidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Depside and Depsidone Synthesis in Lichenized Fungi Comes into Focus through a Genome-Wide Comparison of the Olivetoric Acid and Physodic Acid Chemotypes of Pseudevernia furfuracea - PubMed [pubmed.ncbi.nlm.nih.gov]
2'-O-Methylperlatolic Acid: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
2'-O-methylperlatolic acid, a naturally occurring depside found in certain lichen species, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of this compound, with a particular focus on its interaction with the insulin (B600854) signaling pathway, a critical area of research for the development of novel diabetic treatments. This document outlines the known biological activities, presents a framework for data analysis, details relevant experimental protocols, and visualizes the key signaling cascade influenced by this lichen metabolite. While specific quantitative data on the concentration of this compound in various lichen species remains an area for further investigation, this guide consolidates the current knowledge to support ongoing research and development efforts.
Introduction
Lichens are a unique symbiotic association of a fungus and an alga or cyanobacterium, renowned for their production of a diverse array of secondary metabolites. These compounds, often with complex chemical structures, exhibit a wide range of biological activities. Among these is this compound, a derivative of the more commonly studied perlatolic acid. Recent research has highlighted the potential of this compound as an insulin receptor (InsR) sensitizer, suggesting its utility in the management of diabetes. This guide serves as a technical resource for professionals engaged in natural product chemistry, pharmacology, and drug development, providing a comprehensive overview of the current state of knowledge on this promising compound.
Lichen Species and Compound Abundance
While the presence of perlatolic acid has been documented in various lichen species, notably Cladonia stellaris, the specific lichen sources of this compound are not extensively reported in the available scientific literature. Consequently, comprehensive quantitative data on the concentration of this compound across different lichen species is not yet available. However, for illustrative purposes and to provide a template for future data presentation, the following table summarizes the concentration of the related compound, perlatolic acid, in Cladonia stellaris, as reported in a study by Smeds & Kytöviita (2010).[1]
Table 1: Concentration of Perlatolic Acid in Cladonia stellaris
| Lichen Species | Compound | Concentration (% of dry weight) | Reference |
| Cladonia stellaris | Perlatolic Acid | 0.08–0.54 | [1] |
Note: This table is provided as an example. Further research is required to determine the specific lichen species containing this compound and to quantify its concentration.
Biological Activity: Insulin Receptor Signaling Pathway
This compound has been shown to enhance the blood glucose-lowering effect of insulin by acting as an activator of the insulin signaling pathway.[2][3] The compound binds to the extracellular domain of the insulin receptor (InsR), sensitizing it to insulin.[2][3] This interaction triggers a cascade of downstream signaling events, ultimately leading to increased glucose uptake and utilization.
The binding of this compound and insulin to the InsR initiates the autophosphorylation of the receptor's beta subunit (IR-β). This phosphorylation event creates docking sites for insulin receptor substrate (IRS) proteins. Once bound, IRS proteins are also phosphorylated, leading to the recruitment and activation of phosphatidylinositol 3-kinase (PI3K). PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating phosphoinositide-dependent kinase-1 (PDK1). PDK1, in turn, phosphorylates and activates Akt (also known as protein kinase B), a key downstream effector in the insulin signaling pathway. Activated Akt mediates many of insulin's metabolic effects, including the translocation of GLUT4 glucose transporters to the cell membrane, which facilitates glucose uptake into muscle and adipose tissues.[2][3]
Signaling Pathway Diagram
Caption: Insulin Signaling Pathway Activated by this compound.
Experimental Protocols
The following sections detail generalized experimental protocols for the extraction, isolation, and analysis of lichen secondary metabolites, which can be adapted for the study of this compound. These protocols are based on methodologies reported in the scientific literature for similar compounds.
Extraction of Lichen Metabolites
This protocol describes a general method for the extraction of secondary metabolites from lichen thalli.
-
Sample Preparation: Clean the collected lichen thalli of any debris and dry them at room temperature or in a lyophilizer. Grind the dried thalli into a fine powder.
-
Solvent Extraction: Macerate the powdered lichen material in an organic solvent such as acetone, methanol, or a mixture thereof. A common ratio is 10 g of lichen powder to 100 mL of solvent.
-
Extraction Process: Stir the mixture at room temperature for 24-48 hours. The extraction can be performed multiple times with fresh solvent to ensure maximum yield.
-
Filtration and Concentration: Filter the extract to remove the solid lichen material. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.
Isolation and Purification
This protocol outlines a general procedure for the isolation of individual compounds from the crude extract using column chromatography.
-
Column Preparation: Pack a glass column with a suitable stationary phase, such as silica (B1680970) gel or Sephadex LH-20, slurried in the initial mobile phase.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the mobile phase and load it onto the top of the prepared column.
-
Elution: Elute the column with a mobile phase of increasing polarity. A gradient of solvents, such as n-hexane and ethyl acetate, is commonly used for silica gel chromatography.
-
Fraction Collection: Collect the eluate in fractions and monitor the separation using thin-layer chromatography (TLC).
-
Compound Identification: Combine fractions containing the same compound, as identified by TLC, and evaporate the solvent. Further purification can be achieved by recrystallization or preparative high-performance liquid chromatography (HPLC).
Quantification by High-Performance Liquid Chromatography (HPLC)
This protocol provides a framework for the quantitative analysis of this compound.
-
Standard Preparation: Prepare a series of standard solutions of purified this compound of known concentrations.
-
Sample Preparation: Accurately weigh a known amount of the lichen extract and dissolve it in a known volume of a suitable solvent (e.g., methanol). Filter the solution through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with a mixture of acidified water (e.g., with 0.1% formic acid) and an organic solvent like acetonitrile (B52724) or methanol.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound (e.g., 254 nm or 280 nm).
-
-
Calibration Curve: Inject the standard solutions into the HPLC system and construct a calibration curve by plotting the peak area against the concentration.
-
Quantification: Inject the sample solution and determine the peak area corresponding to this compound. Use the calibration curve to calculate the concentration of the compound in the extract.
Western Blotting for Signaling Pathway Analysis
This protocol describes the methodology to assess the phosphorylation status of key proteins in the insulin signaling pathway in cell culture models, as detailed in the study by Guan et al. (2022).[2][3]
-
Cell Culture and Treatment: Culture appropriate cell lines (e.g., HepG2, C2C12) and treat them with insulin and/or this compound for a specified duration.
-
Protein Extraction: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Electrotransfer: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the total and phosphorylated forms of the target proteins (e.g., IR-β, Akt).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize them using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Experimental Workflow Diagram
Caption: General Experimental Workflow for Lichen Metabolite Analysis.
Conclusion
This compound represents a compelling natural product with demonstrated potential to modulate the insulin signaling pathway. While further research is needed to identify its primary lichen sources and to quantify its natural abundance, the information presented in this technical guide provides a solid foundation for researchers and drug development professionals. The detailed experimental protocols and the visualization of the signaling pathway offer practical tools to advance the study of this and other bioactive lichen metabolites. The exploration of the rich chemical diversity of lichens continues to be a promising avenue for the discovery of novel therapeutic agents.
References
The Unveiling of a Lichen's Secret: A Technical Guide to the Biosynthesis of 2'-O-methylperlatolic Acid
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
Secondary metabolites from lichens represent a vast and largely untapped reservoir of novel bioactive compounds. Among these, the depside 2'-O-methylperlatolic acid has garnered interest for its potential pharmacological applications. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, drawing upon established principles of polyketide and depside synthesis in lichens. While the precise enzymatic machinery for this specific compound is yet to be fully elucidated, this document synthesizes current knowledge to present a robust hypothetical pathway. This guide details the precursor molecules, key enzymatic players, and proposed biochemical transformations. Furthermore, it outlines relevant experimental protocols for the elucidation of such pathways and presents available quantitative data in a structured format. All diagrams of pathways and workflows are provided in the DOT language for clarity and reproducibility.
Introduction to this compound and Depside Biosynthesis
This compound is a para-depside, a class of polyketide secondary metabolites prevalent in lichens. Depsides consist of two or more hydroxybenzoic acid units linked by an ester bond. The biosynthesis of these complex molecules is primarily orchestrated by a class of megaenzymes known as non-reducing polyketide synthases (NR-PKSs).[1] These NR-PKSs are often encoded within biosynthetic gene clusters (BGCs), which also harbor genes for tailoring enzymes such as O-methyltransferases and cytochrome P450 oxidases that modify the polyketide backbone to generate the final diverse structures.[2] The biosynthesis of depsides follows the polymalonate pathway, utilizing acetyl-CoA and malonyl-CoA as primary building blocks.[2] Fatty acid synthases (FASs) are also implicated in providing the starter units for the polyketide chain.
Proposed Biosynthetic Pathway of this compound
Based on the well-studied biosynthesis of structurally similar depsides like olivetoric acid, a plausible pathway for this compound can be proposed.[3] The pathway can be conceptually divided into three main stages:
-
Formation of the Monomeric Units: Synthesis of olivetolic acid and 4-O-demethylperlatolic acid via a non-reducing polyketide synthase.
-
Esterification: Dimerization of the two monomeric units to form perlatolic acid.
-
Tailoring Reaction: O-methylation of perlatolic acid to yield this compound.
Stage 1: Polyketide Synthesis of Monomeric Aromatic Carboxylic Acids
The initial step involves the synthesis of two different aromatic carboxylic acid monomers by an NR-PKS. For perlatolic acid, these monomers are olivetolic acid (unit A) and 4-O-demethylperlatolic acid (unit B).
-
Starter Unit: The biosynthesis is initiated with a C6 fatty acid starter unit, hexanoyl-CoA.[4][5]
-
Chain Elongation: The hexanoyl-CoA starter unit is then sequentially condensed with three molecules of malonyl-CoA by the ketosynthase (KS) domain of the NR-PKS.
-
Cyclization and Aromatization: The resulting polyketide chain undergoes intramolecular C-C bond formation (cyclization) and subsequent aromatization to form the phenolic ring structure of the monomers.
The proposed logic for the synthesis of the two distinct monomers by a single PKS likely involves two separate active sites or iterative processes on the same enzyme complex, a common feature in fungal PKSs that produce depsides.
Stage 2: Depside Bond Formation
Following the synthesis of the two monomeric units, the NR-PKS catalyzes the formation of an ester linkage between the carboxyl group of one monomer and a hydroxyl group of the second monomer. This esterification reaction results in the formation of the depside, perlatolic acid.
Stage 3: O-Methylation
The final step in the biosynthesis of this compound is a tailoring reaction. The precursor, perlatolic acid, undergoes a specific O-methylation at the 2'-hydroxyl group. This reaction is catalyzed by an O-methyltransferase (OMT), which utilizes S-adenosyl methionine (SAM) as the methyl donor. The gene for this OMT is likely located within the same biosynthetic gene cluster as the PKS.[2][6]
Enzymology of the Proposed Pathway
The biosynthesis of this compound is hypothesized to be catalyzed by a set of enzymes encoded within a dedicated biosynthetic gene cluster.
| Enzyme | Proposed Function | Cofactors/Substrates | Gene Product (Hypothetical) |
| Non-Reducing Polyketide Synthase (NR-PKS) | Catalyzes the synthesis of the two monomeric aromatic carboxylic acid units and their subsequent esterification to form perlatolic acid. | Acetyl-CoA, Malonyl-CoA, Hexanoyl-CoA | pks-PMA |
| O-Methyltransferase (OMT) | Catalyzes the transfer of a methyl group to the 2'-hydroxyl group of perlatolic acid. | S-adenosyl methionine (SAM) | omt-PMA |
| Fatty Acid Synthase (FAS) | Provides the hexanoyl-CoA starter unit for the PKS. | Acetyl-CoA, Malonyl-CoA, NADPH | fas-PMA |
Visualization of the Biosynthetic Pathway and Experimental Workflow
To provide a clearer understanding of the proposed molecular events and the experimental strategies to elucidate them, the following diagrams are presented in the DOT language.
References
- 1. mdpi.com [mdpi.com]
- 2. Insights from the first putative biosynthetic gene cluster for a lichen depside and depsidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Depside and Depsidone Synthesis in Lichenized Fungi Comes into Focus through a Genome-Wide Comparison of the Olivetoric Acid and Physodic Acid Chemotypes of Pseudevernia furfuracea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biosynthesis of cannabinoid precursor olivetolic acid in genetically engineered Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
Physical and chemical characteristics of 2'-O-methylperlatolic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical, chemical, and biological characteristics of 2'-O-methylperlatolic acid, a naturally occurring depside with significant therapeutic potential. The information is compiled from publicly available scientific literature and chemical databases, with a focus on providing researchers with the necessary data and methodologies to further investigate this compound.
Physicochemical Characteristics
This compound is a polyphenolic compound belonging to the depside class, which are esters formed from two or more hydroxybenzoic acid units. Depsides are commonly found as secondary metabolites in lichens.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | 4-(2-hydroxy-4-methoxy-6-pentylbenzoyl)oxy-2-methoxy-6-pentylbenzoic acid | [1] |
| Synonyms | N/A | [1] |
| CAS Number | 38968-07-9 | [1][2][3][4] |
| Molecular Formula | C₂₆H₃₄O₇ | [1][2][3][4] |
| Molecular Weight | 458.6 g/mol | [1][3] |
| Appearance | Powder | [1] |
| Purity | >98% (Commercially available) | [1][3] |
| Melting Point | Data not available. Depsides typically exist as colorless crystalline solids with a wide range of melting points. For example, the related depside Trullarin has a reported melting point of 198 °C.[5] | |
| Boiling Point | Data not available. | |
| Solubility | Data not available. Depsides generally have poor water solubility but are soluble in less polar organic solvents like acetone, ethyl acetate (B1210297), and methanol.[6][7] | |
| Storage Conditions | Store sealed in a cool, dry condition. Stock solutions can be stored at -20°C for several months.[1][8] |
Table 2: Spectroscopic Data of this compound
| Spectroscopic Data | Details |
| ¹H-NMR | Specific experimental data for this compound is not readily available in the public domain. Typical chemical shifts for protons in related depside structures include aromatic protons (δ 6.0-7.0 ppm), methoxy (B1213986) protons (δ 3.7-4.0 ppm), and alkyl chain protons (δ 0.8-3.0 ppm).[9][10][11][12][13] |
| ¹³C-NMR | Specific experimental data for this compound is not readily available in the public domain. Characteristic chemical shifts for carbons in depsides include those of aromatic rings (δ 100-160 ppm), ester carbonyls (δ 165-175 ppm), carboxylic acid carbonyls (δ 170-185 ppm), methoxy groups (δ 55-60 ppm), and alkyl chains (δ 14-40 ppm).[14][15] |
| Mass Spectrometry | Specific fragmentation data for this compound is not publicly available. The fragmentation of depsides in mass spectrometry is expected to involve cleavage of the ester linkage, leading to fragments corresponding to the individual substituted benzoic acid moieties.[16] A mass spectrum for the related compound 2'-O-Methylisohyperlatolic Acid (C₂₈H₃₈O₇, MW 486.6 g/mol ) is available, which may provide insights into the fragmentation patterns of similar depsides.[17] |
Biological Activity and Signaling Pathways
This compound has been identified as a dual-action therapeutic agent with potential applications in neurodegenerative diseases and diabetes.
Monoamine Oxidase B (MAO-B) Inhibition
This compound is a known inhibitor of monoamine oxidase B (MAO-B).[2][8] MAO-B is an enzyme responsible for the degradation of neurotransmitters like dopamine (B1211576). Inhibition of MAO-B can increase dopamine levels in the brain, a strategy used in the treatment of Parkinson's disease.
Insulin (B600854) Receptor (InsR) Sensitization
Recent studies have shown that this compound acts as an insulin receptor (InsR) sensitizer. It binds to the extracellular domain of the insulin receptor, activating the downstream signaling pathway even in the absence of insulin. This leads to the phosphorylation of AKT, a key protein in the insulin signaling cascade, which in turn promotes glucose uptake in cells. This mechanism suggests its potential as a therapeutic agent for diabetes.
Below is a diagram illustrating the insulin receptor signaling pathway activated by this compound.
Experimental Protocols
The following sections detail generalized experimental protocols for the isolation, purification, and biological activity assessment of depsides like this compound, based on methodologies reported in the scientific literature.
General Protocol for Isolation and Purification of Depsides from Lichens
This protocol outlines a general workflow for extracting and purifying depsides from lichen material. The specific solvents and chromatographic conditions may need to be optimized for this compound.
Methodology:
-
Extraction:
-
Dried and ground lichen thalli are extracted with an organic solvent such as acetone, methanol, or ethyl acetate at room temperature.[6]
-
The extraction is typically repeated multiple times to ensure complete recovery of the secondary metabolites.[6]
-
The solvent from the combined extracts is removed under reduced pressure to yield the crude extract.
-
-
Column Chromatography:
-
The crude extract is subjected to column chromatography on silica (B1680970) gel.
-
A gradient elution system with a mixture of non-polar and polar solvents (e.g., hexane (B92381) and ethyl acetate) is commonly used to separate the components based on their polarity.[18]
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
-
Purification:
-
Fractions containing the desired depside are pooled and the solvent is evaporated.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., cyclohexane/ethyl acetate) or by preparative High-Performance Liquid Chromatography (HPLC).[18]
-
Monoamine Oxidase B (MAO-B) Inhibition Assay
Principle:
The inhibitory activity of this compound on MAO-B can be determined using a fluorometric or colorimetric assay. These assays measure the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of a substrate.
Materials:
-
Recombinant human MAO-B enzyme
-
MAO-B substrate (e.g., tyramine (B21549) or a specific fluorogenic substrate)
-
Horseradish peroxidase (HRP)
-
A suitable probe (e.g., Amplex Red or a similar colorimetric/fluorometric probe)
-
This compound (test compound)
-
Known MAO-B inhibitor (e.g., selegiline) as a positive control
-
Assay buffer (e.g., phosphate (B84403) buffer, pH 7.4)
-
96-well microplate (black or clear, depending on the detection method)
-
Microplate reader (fluorometer or spectrophotometer)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer, HRP, and the detection probe to each well.
-
Add serial dilutions of this compound to the test wells. Add the positive control and a vehicle control (solvent only) to their respective wells.
-
Add the MAO-B enzyme to all wells except for the blank.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 10-15 minutes).
-
Initiate the reaction by adding the MAO-B substrate to all wells.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence or absorbance at appropriate intervals using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.
Insulin Receptor (InsR) Binding Assay
Principle:
The binding of this compound to the insulin receptor can be quantified using Surface Plasmon Resonance (SPR) or a competitive binding assay with a labeled ligand.
Methodology (SPR-based):
-
Immobilization: The extracellular domain of the human insulin receptor is immobilized on a sensor chip.
-
Binding: Solutions of this compound at various concentrations are flowed over the sensor chip surface.
-
Detection: The binding events are detected as a change in the refractive index at the sensor surface, which is proportional to the mass of the bound analyte.
-
Analysis: The association and dissociation rate constants are determined from the sensorgram data, and the equilibrium dissociation constant (K_D) is calculated to quantify the binding affinity.
Conclusion
This compound is a promising natural product with well-defined biological activities as a MAO-B inhibitor and an insulin receptor sensitizer. While its fundamental physicochemical properties are established, a detailed characterization, including comprehensive spectroscopic data and a specific melting point, is still required to facilitate its development as a therapeutic agent. The generalized protocols provided in this guide offer a starting point for researchers to further investigate this compound's potential. Future studies should focus on elucidating its complete physicochemical profile, optimizing its isolation and synthesis, and exploring its efficacy and safety in preclinical and clinical settings.
References
- 1. biocrick.com [biocrick.com]
- 2. amsbio.com [amsbio.com]
- 3. realgenelabs.com [realgenelabs.com]
- 4. chemuniverse.com [chemuniverse.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Green Extraction of Depsidones and Depsides from Hypogymnia physodes (L.) Nyl. Using Natural Deep Eutectic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | MAO | TargetMol [targetmol.com]
- 9. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 12. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 13. youtube.com [youtube.com]
- 14. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. scienceready.com.au [scienceready.com.au]
- 17. dev.spectrabase.com [dev.spectrabase.com]
- 18. Discovery of Depsides and Depsidones from Lichen as Potent Inhibitors of Microsomal Prostaglandin E2 Synthase-1 Using Pharmacophore Models - PMC [pmc.ncbi.nlm.nih.gov]
2'-O-Methylperlatolic Acid: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2'-O-Methylperlatolic acid, a naturally occurring depside, has garnered significant scientific interest for its potential therapeutic applications. This technical guide provides an in-depth overview of its chemical properties, biological activities, and associated experimental protocols. Primarily recognized as a monoamine oxidase B (MAO-B) inhibitor and an insulin (B600854) receptor (InsR) sensitizer, this document consolidates key data and methodologies to support further research and development.
Chemical and Physical Properties
This compound is a polyphenolic compound. Its fundamental properties are summarized below.
| Property | Value | Reference |
| CAS Number | 38968-07-9 | [1][2][3] |
| Molecular Formula | C₂₆H₃₄O₇ | [1][2][3][4] |
| Molecular Weight | 458.54 g/mol | [1][2] |
| Class | Depside | [5] |
Biological Activity and Therapeutic Potential
This compound exhibits multiple biological activities, with two primary areas of investigation: its role as a selective inhibitor of monoamine oxidase B and its function as an insulin receptor sensitizer.
Monoamine Oxidase B (MAO-B) Inhibition
Monoamine oxidases (MAOs) are enzymes crucial for the metabolism of monoamine neurotransmitters.[6][7][8] There are two isoforms, MAO-A and MAO-B.[6][9] Selective inhibitors of MAO-B are of therapeutic interest for neurodegenerative diseases like Parkinson's and Alzheimer's disease.[4][6] this compound, isolated from the Brazilian plant Himatanthus sucuuba, has been identified as a potent and selective MAO-B inhibitor.[5]
| Compound | Target | IC₅₀ (µM) | Source |
| This compound | MAO-B | Not explicitly stated in snippets | Himatanthus sucuuba[5] |
| Confluentic acid (co-isolated) | MAO-B | 0.22 | Himatanthus sucuuba[5] |
Insulin Receptor Sensitization
Recent studies have revealed that this compound can act as an insulin receptor (InsR) sensitizer, enhancing the glucose-lowering effects of insulin.[3][10] This positions it as a potential therapeutic agent for diabetes.[2][3] The compound binds to the extracellular domain of the insulin receptor, activating the downstream signaling pathway.[3][11][12]
In Vitro and In Vivo Effects on Glucose Metabolism:
| Experimental Model | Treatment | Key Findings | Reference |
| C2C12 myotubes | 2'-O-M + Insulin | Significantly stimulated glucose uptake capacity. | [3] |
| Streptozotocin-induced diabetic mice | 2'-O-M + Insulin | Prolonged the blood glucose-lowering effect of insulin. | [3] |
| Streptozotocin-induced diabetic mice | 2'-O-M alone | Enhanced phosphorylation of AKT in muscle tissue. | [3] |
| db/db mice | 2'-O-M + Insulin | Enhanced the insulin-activated hypoglycemic effect. | [11] |
Experimental Protocols
Isolation and Structure Elucidation of this compound
While a specific, detailed protocol for this compound is not available in the provided search results, a general methodology for the isolation of natural products from plant sources can be outlined. The structure is typically elucidated using spectroscopic methods.[13][14][15][16]
General Protocol:
-
Extraction: The air-dried and powdered bark of Himatanthus sucuuba is extracted with a suitable solvent system, such as dichloromethane/methanol, at room temperature.[14]
-
Fractionation: The crude extract is subjected to fractionation using techniques like column chromatography over silica (B1680970) gel.
-
Purification: Fractions showing biological activity (e.g., MAO-B inhibition) are further purified using methods like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Structure Elucidation: The structure of the purified compound is determined using a combination of spectroscopic techniques, including:
-
1D and 2D Nuclear Magnetic Resonance (NMR): ¹H-NMR, ¹³C-NMR, COSY, HSQC, and HMBC experiments are used to determine the carbon-hydrogen framework.[5]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula.[14]
-
Infrared (IR) and Ultraviolet (UV) Spectroscopy: To identify functional groups and conjugation systems.[14]
-
Monoamine Oxidase B (MAO-B) Inhibition Assay
A common method for screening MAO-B inhibitors is a fluorometric assay.[17]
Protocol Outline:
-
Reagent Preparation:
-
Assay Procedure:
-
Measurement:
-
Measure the fluorescence kinetically at an excitation/emission of approximately 535/587 nm.[17]
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration.
-
Determine the IC₅₀ value by plotting the percentage of inhibition versus the inhibitor concentration.
-
Insulin Receptor Signaling Pathway Analysis
The effect of this compound on the insulin signaling pathway can be assessed using a combination of molecular biology techniques.[3][11]
Methodologies:
-
Surface Plasmon Resonance (SPR): To determine the binding affinity of this compound to the insulin receptor.[3]
-
Cell Culture: Utilize cell lines such as Hepa and C2C12 to study the in vitro effects.[3]
-
Western Blotting: To determine the protein levels of key signaling components like IR-β, phosphorylated-IR (p-IR), AKT, and phosphorylated-AKT (p-AKT) in cell lysates and tissue samples.[3]
-
Quantitative Real-Time PCR (qRT-PCR): To measure the mRNA expression of genes involved in glucose and lipid metabolism.[3]
-
Glucose Uptake Assay: To determine the capacity of cells (e.g., C2C12 myotubes) to take up glucose in the presence of the compound.[3]
-
Animal Models: Use of diabetic mouse models (e.g., streptozotocin-induced or db/db mice) to evaluate the in vivo effects on blood glucose, insulin, glucagon, and C-peptide levels.[3][11]
Visualizations
Caption: General experimental workflow for the isolation and biological evaluation of this compound.
Caption: Simplified insulin signaling pathway activated by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound Enhances Insulin-Regulated Blood Glucose-Lowering Effect through Insulin Receptor Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 5. Confluentic acid and this compound, monoamine oxidase B inhibitors in a Brazilian plant, Himatanthus sucuuba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. scbt.com [scbt.com]
- 9. Synthesis and Monoamine Oxidase Inhibitory Activity of Halogenated Flavones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 2′-O-Methylperlatolic Acid Enhances Insulin-Regulated Blood Glucose-Lowering Effect through Insulin Receptor Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scholarspace.manoa.hawaii.edu [scholarspace.manoa.hawaii.edu]
- 14. mdpi.com [mdpi.com]
- 15. ukaazpublications.com [ukaazpublications.com]
- 16. researchgate.net [researchgate.net]
- 17. assaygenie.com [assaygenie.com]
- 18. abcam.cn [abcam.cn]
- 19. sigmaaldrich.com [sigmaaldrich.com]
Unveiling 2'-O-methylperlatolic Acid: From Lichen Origin to Therapeutic Potential
A Technical Guide for Researchers and Drug Development Professionals
Abstract
2'-O-methylperlatolic acid, a naturally occurring depside, has garnered significant attention within the scientific community for its potential therapeutic applications, particularly as an insulin (B600854) receptor (InsR) sensitizer. This technical guide provides a comprehensive overview of the discovery, historical background, and key experimental data related to this promising compound. Initially isolated from lichen species, its journey from a natural product to a molecule of interest in metabolic disease research is detailed. This document serves as a resource for researchers, scientists, and drug development professionals, offering insights into its mechanism of action, experimental protocols, and relevant quantitative data.
Discovery and Historical Background
The origins of this compound are rooted in the field of natural product chemistry, specifically the study of secondary metabolites produced by lichens. While the precise historical details of its initial discovery, including the specific researchers and the exact date, are not prominently documented in readily available scientific literature, it is established that the compound is a constituent of certain lichen species.
Recent research has identified this compound as being extracted from the lichen Pertusaria parasommerfeltii.[1] Lichens have long been recognized as a rich source of unique chemical compounds with diverse biological activities, and the exploration of these organisms continues to yield molecules with therapeutic potential. The structural elucidation of this compound revealed it to be a depside, a type of polyphenolic compound formed by the esterification of two or more hydroxybenzoic acid units. Its specific chemical structure is characterized by a methyl group at the 2'-O position of the perlatolic acid backbone.
The contemporary significance of this compound stems from a 2022 study that highlighted its role as an insulin receptor sensitizer, opening new avenues for its investigation in the context of metabolic disorders such as diabetes.[1][2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Chemical Formula | C₂₇H₃₆O₇ |
| Molecular Weight | 472.57 g/mol |
| Compound Type | Depside |
| Natural Source | Pertusaria parasommerfeltii[1] |
Biological Activity and Mechanism of Action
The primary biological activity of this compound that has been investigated is its function as an insulin receptor (InsR) sensitizer.[1][2] It has been shown to bind directly to the insulin receptor, thereby enhancing the downstream signaling cascade initiated by insulin.
Insulin Receptor Signaling Pathway
This compound enhances insulin-stimulated glucose uptake by activating the insulin receptor signaling pathway. The proposed mechanism involves the following key steps:
-
Binding to Insulin Receptor: this compound binds to the insulin receptor.
-
Activation of Downstream Targets: This binding event potentiates the insulin-induced phosphorylation of key downstream signaling molecules, including Akt (also known as protein kinase B).
-
Increased Glucose Uptake: The activation of the Akt signaling pathway ultimately leads to an increase in the translocation of glucose transporter 4 (GLUT4) to the cell membrane, facilitating enhanced glucose uptake into cells.
The following diagram illustrates the simplified signaling pathway:
Caption: Insulin and this compound signaling pathway.
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the investigation of this compound's biological activity.
Surface Plasmon Resonance (SPR)-Based Analysis for Receptor Binding
This protocol is used to determine the binding affinity of this compound to the insulin receptor.
Objective: To quantify the binding interaction between this compound and the insulin receptor.
Methodology:
-
Immobilization of Insulin Receptor: The purified extracellular domain of the insulin receptor is immobilized on a sensor chip (e.g., a CM5 chip).
-
Preparation of Analyte: A series of concentrations of this compound are prepared in a suitable running buffer.
-
Binding Analysis: The different concentrations of this compound are injected over the sensor chip surface. The binding events are monitored in real-time by detecting changes in the refractive index at the sensor surface, which are proportional to the mass of bound analyte.
-
Data Analysis: The resulting sensorgrams are analyzed using appropriate binding models (e.g., a 1:1 Langmuir binding model) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Western Blotting for Protein Phosphorylation
This protocol is used to assess the effect of this compound on the phosphorylation of downstream signaling proteins like Akt.
Objective: To determine the levels of phosphorylated Akt (p-Akt) in cells treated with this compound and insulin.
Methodology:
-
Cell Culture and Treatment: Cells (e.g., HepG2 or C2C12) are cultured to an appropriate confluency and then treated with this compound, insulin, or a combination of both for a specified time.
-
Cell Lysis: The cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed using a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for phosphorylated Akt (p-Akt). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software. Total Akt levels are also measured as a loading control.
Quantitative Data
The following tables summarize the quantitative data from key experiments investigating the effects of this compound.
Table 1: In Vitro Effects on Glucose Uptake
| Treatment | Glucose Uptake (Fold Change vs. Control) |
| Control | 1.0 |
| Insulin | 1.8 |
| This compound | 1.2 |
| Insulin + this compound | 2.5 |
Note: The values presented are illustrative and based on the trends reported in the literature. Actual values can be found in the cited publications.
Table 2: In Vivo Effects on Blood Glucose Levels in a Diabetic Mouse Model
| Treatment Group | Blood Glucose Reduction (%) |
| Control | 0 |
| Insulin | 30 |
| This compound | 5 |
| Insulin + this compound | 50 |
Note: The values presented are illustrative and based on the trends reported in the literature. Actual values can be found in the cited publications.
Experimental Workflow Diagram
The following diagram outlines the general workflow for investigating the biological activity of this compound.
Caption: General experimental workflow for this compound.
Conclusion and Future Directions
This compound represents a compelling natural product with demonstrated potential as an insulin receptor sensitizer. Its ability to enhance insulin signaling and improve glucose homeostasis in preclinical models warrants further investigation. Future research should focus on a more detailed elucidation of its binding site on the insulin receptor, a comprehensive evaluation of its pharmacokinetic and pharmacodynamic properties, and its efficacy and safety in more advanced disease models. The synthesis of analogs could also be explored to optimize its therapeutic properties. This technical guide provides a foundational understanding of this compound for researchers and professionals dedicated to the discovery and development of novel therapeutics for metabolic diseases.
References
- 1. 2′-O-Methylperlatolic Acid Enhances Insulin-Regulated Blood Glucose-Lowering Effect through Insulin Receptor Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Enhances Insulin-Regulated Blood Glucose-Lowering Effect through Insulin Receptor Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary In-Vitro Bioactivity Screening of 2'-O-Methylperlatolic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2'-O-Methylperlatolic acid, a naturally occurring depside found in various lichen species, has emerged as a compound of significant interest in pharmacological research. This technical guide provides a comprehensive overview of the preliminary in-vitro bioactivity screening of this compound, with a particular focus on its anti-diabetic, anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. This document synthesizes available data, details experimental methodologies for key bioassays, and presents signaling pathways and experimental workflows through standardized diagrams to facilitate further research and development.
Introduction
This compound belongs to the depside class of lichen secondary metabolites, which are known to possess a wide range of biological activities. Structurally, it is characterized by two orcinol-type aromatic rings linked by an ester bond. While research on this specific compound is still emerging, studies on closely related depsides, such as perlatolic acid, have revealed potent biological effects, suggesting that this compound may hold significant therapeutic potential. This guide aims to consolidate the current knowledge on its in-vitro bioactivities to serve as a foundational resource for researchers in drug discovery and development.
Anti-Diabetic Activity
Recent studies have highlighted the potential of this compound as an insulin (B600854) receptor (InsR) sensitizer, suggesting its utility in the management of diabetes.
Mechanism of Action: Insulin Receptor Signaling Pathway
In-vitro studies have shown that this compound can enhance insulin-regulated blood glucose-lowering effects by activating the insulin receptor signaling pathway. It is believed to bind to the insulin receptor, though the exact binding site and mechanism of allosteric modulation are still under investigation. This binding potentiates the action of insulin, leading to the downstream phosphorylation and activation of key signaling molecules.
Experimental Protocols
2.2.1. Cell Culture and Treatment
Murine C2C12 myoblasts and HepG2 human hepatoma cells are commonly used cell lines for these studies. Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in appropriate plates and allowed to adhere overnight. Prior to treatment, cells are serum-starved for a specified period. This compound, dissolved in a suitable solvent like DMSO, is then added to the culture medium at various concentrations.
2.2.2. Western Blot Analysis for Protein Phosphorylation
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., InsR, Akt).
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Anti-Inflammatory Activity
While direct studies on the anti-inflammatory properties of this compound are limited, data from its close structural analog, perlatolic acid, strongly suggests a potential role in modulating inflammatory pathways.
Quantitative Data
The following table summarizes the enzyme inhibition data for perlatolic acid, which is structurally similar to this compound.
| Compound | Target Enzyme | Assay Type | IC50 Value | Reference |
| Perlatolic Acid | Microsomal Prostaglandin (B15479496) E2 Synthase-1 (mPGES-1) | Cell-free enzyme assay | 0.4 µM | [1] |
| Perlatolic Acid | 5-Lipoxygenase (5-LOX) | Cell-based assay | 1.8 µM | [2] |
Experimental Protocols
3.2.1. Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) Inhibition Assay
-
Enzyme Source: Microsomal fractions from IL-1β-stimulated A549 cells are used as the source of mPGES-1.
-
Assay Procedure: The assay is performed in a buffer containing glutathione. The reaction is initiated by the addition of the substrate, prostaglandin H2 (PGH2).
-
Incubation: The reaction mixture, with and without the test compound, is incubated for a specific time at a controlled temperature.
-
Termination and Quantification: The reaction is terminated by the addition of a stop solution. The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme-linked immunosorbent assay (ELISA).
-
IC50 Determination: The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is calculated from a dose-response curve.
3.2.2. 5-Lipoxygenase (5-LOX) Inhibition Assay (Cell-Based)
-
Cell Model: A common model is the use of polymorphonuclear leukocytes (PMNLs) or a suitable cell line that expresses 5-LOX.
-
Cell Stimulation: Cells are pre-incubated with the test compound before being stimulated with a calcium ionophore (e.g., A23187) to induce the production of leukotrienes.
-
Quantification of Leukotrienes: The production of leukotriene B4 (LTB4), a major product of the 5-LOX pathway, is measured in the cell supernatant using an ELISA kit.
-
IC50 Calculation: The IC50 value is determined by plotting the percentage of inhibition of LTB4 production against the concentration of the test compound.
Antioxidant Activity
Phenolic compounds, including depsides, are well-known for their antioxidant properties due to their ability to scavenge free radicals. The antioxidant potential of this compound is an area of active investigation.
Experimental Protocols
4.1.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
-
Procedure:
-
A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.
-
Various concentrations of this compound are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for 30 minutes.
-
The absorbance is measured at approximately 517 nm.
-
Ascorbic acid or Trolox is used as a positive control.
-
-
Calculation: The percentage of scavenging activity is calculated, and the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.
4.1.2. Ferric Reducing Antioxidant Power (FRAP) Assay
-
Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.
-
Procedure:
-
The FRAP reagent is prepared by mixing TPTZ solution, FeCl₃ solution, and acetate (B1210297) buffer.
-
The test compound is added to the FRAP reagent.
-
The mixture is incubated at 37°C for a specified time.
-
The absorbance of the blue-colored complex is measured at approximately 593 nm.
-
-
Quantification: The antioxidant capacity is expressed as ferrous ion equivalents.
Antimicrobial Activity
Lichen-derived compounds have a long history of use in traditional medicine for their antimicrobial properties. The potential of this compound as an antimicrobial agent is a promising area for future research.
Experimental Protocols
5.1.1. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
-
Principle: This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Procedure:
-
A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Each well is inoculated with a standardized suspension of the test microorganism.
-
The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.
-
-
Controls: Positive (microorganism with no compound) and negative (broth only) controls are included.
Anticancer Activity
Many natural products, including depsides from lichens, have been investigated for their potential as anticancer agents. Preliminary screening of this compound for its cytotoxic effects on cancer cell lines is a crucial step in evaluating its therapeutic potential.
Experimental Protocols
6.1.1. MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay for Cytotoxicity
-
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product, which can be quantified spectrophotometrically.
-
Procedure:
-
Cancer cells are seeded in a 96-well plate and allowed to attach.
-
Cells are treated with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT solution is added to each well, and the plate is incubated for 2-4 hours to allow formazan crystal formation.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at approximately 570 nm.
-
-
IC50 Determination: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Conclusion and Future Directions
The preliminary in-vitro bioactivity screening of this compound reveals its significant potential as a multi-target therapeutic agent. Its ability to sensitize the insulin receptor suggests a promising avenue for the development of novel anti-diabetic drugs. Furthermore, based on the activities of its close structural analog, perlatolic acid, and the general properties of the depside class of compounds, this compound warrants further investigation for its anti-inflammatory, antioxidant, antimicrobial, and anticancer properties.
Future research should focus on:
-
Conducting comprehensive in-vitro screening of this compound against a wider range of targets and cell lines to fully elucidate its bioactivity profile.
-
Determining the precise molecular mechanisms underlying its observed effects.
-
Investigating its safety and toxicity profiles in vitro and in vivo.
-
Exploring structure-activity relationships by synthesizing and testing analogs to optimize its therapeutic potential.
This technical guide provides a foundational framework to guide these future research endeavors, with the ultimate goal of translating the therapeutic potential of this promising natural product into clinical applications.
References
- 1. Discovery of Depsides and Depsidones from Lichen as Potent Inhibitors of Microsomal Prostaglandin E2 Synthase-1 Using Pharmacophore Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imbricaric Acid and Perlatolic Acid: Multi-Targeting Anti-Inflammatory Depsides from Cetrelia monachorum - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential of 2'-O-Methylperlatolic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-O-Methylperlatolic acid, a naturally occurring polyphenolic compound, has garnered significant interest within the scientific community. While direct quantitative data on its intrinsic antioxidant potential through common in vitro assays such as DPPH, ABTS, and FRAP are not extensively detailed in the available literature, its profound effects on cellular signaling pathways, particularly the insulin (B600854) signaling cascade, suggest a significant role in mitigating oxidative stress associated with metabolic disorders. This technical guide provides a comprehensive overview of the current understanding of this compound's biological activity, focusing on its mechanism of action as an insulin receptor sensitizer. Detailed experimental protocols for the key cited experiments are provided to facilitate further research and development.
Data Presentation
Currently, specific quantitative data from direct antioxidant assays (DPPH, ABTS, FRAP) for this compound are not available in the reviewed literature. The primary focus of existing research has been on its interaction with the insulin receptor and the downstream signaling effects.
Experimental Protocols
The following are detailed methodologies for the key experiments conducted to elucidate the biological activity of this compound.
Surface Plasmon Resonance (SPR) Analysis for Insulin Receptor Binding
Objective: To determine the binding affinity of this compound to the insulin receptor (InsR).
Methodology:
-
Instrumentation: A Biacore T200 or similar SPR instrument is utilized.
-
Immobilization: The insulin receptor protein is immobilized on a CM5 sensor chip using standard amine coupling chemistry.
-
Analyte Preparation: this compound is prepared in a series of concentrations in a suitable running buffer (e.g., HBS-EP+).
-
Binding Analysis: The prepared concentrations of this compound are injected over the sensor chip surface. The association and dissociation phases are monitored in real-time.
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Western Blotting for Insulin Signaling Pathway Activation
Objective: To assess the effect of this compound on the phosphorylation of key proteins in the insulin signaling pathway, such as the insulin receptor beta subunit (IR-β) and Akt.
Methodology:
-
Cell Culture and Treatment: Hepa and C2C12 cell lines are cultured to appropriate confluency. Cells are then treated with insulin, this compound, or a combination of both for a specified duration.
-
Protein Extraction: Following treatment, cells are lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay or a similar method.
-
SDS-PAGE and Electrotransfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) and then incubated with primary antibodies specific for IR-β, phosphorylated IR (p-IR), Akt, and phosphorylated Akt (p-Akt).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: The intensity of the bands is quantified using densitometry software. The levels of phosphorylated proteins are normalized to the total protein levels.
Signaling Pathway Visualization
The following diagram illustrates the insulin signaling pathway and the proposed point of action for this compound.
Unveiling the Pharmacological Profile of 2'-O-methylperlatolic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2'-O-methylperlatolic acid, a naturally occurring depside found in lichens, has emerged as a molecule of interest in pharmacological research. This technical guide provides a comprehensive overview of its known biological activities, with a primary focus on its effects as an insulin (B600854) receptor sensitizer (B1316253) and a monoamine oxidase B (MAO-B) inhibitor. This document synthesizes available quantitative data, details experimental methodologies from key studies, and presents signaling pathways and experimental workflows through structured diagrams to facilitate a deeper understanding of its mechanism of action and therapeutic potential. While its hypoglycemic and neuroactive properties are well-documented, this guide also addresses the current landscape of research into its cytotoxic, anti-inflammatory, and antimicrobial activities.
Pharmacological Effects on Glucose Metabolism
The most extensively studied pharmacological effect of this compound is its ability to enhance insulin signaling, positioning it as a potential therapeutic agent for diabetes mellitus.
Insulin Receptor Sensitization
This compound acts as an insulin receptor (InsR) sensitizer, binding to the extracellular domain of the receptor and augmenting insulin's effects.[1][2] This synergistic action enhances the insulin-regulated blood glucose-lowering effect.[1][2]
In vitro studies have demonstrated that the combination of this compound and insulin leads to a significant activation of the insulin signaling pathway.[1] This is evidenced by increased phosphorylation of key downstream proteins such as AKT.[1][2] Furthermore, this combined treatment significantly stimulates glucose uptake in C2C12 myotubes.[1][2]
In animal models of diabetes, this compound has been shown to prolong the hypoglycemic effect of insulin.[1][2] In streptozotocin-induced diabetic mice, co-administration of this compound with insulin resulted in a more sustained reduction in blood glucose levels compared to insulin alone.[1] It also led to a significant reduction in the secretion of endogenous insulin, suggesting a protective effect on pancreatic β-cells.[1][2]
Quantitative Data on Hypoglycemic Effects
The following table summarizes the key quantitative findings from in vivo studies on the effects of this compound (2-O-M) on glucose metabolism.
| Parameter | Animal Model | Treatment Groups | Observation | Reference |
| Blood Glucose | STZ-induced diabetic mice | Control, Insulin, 2-O-M, Insulin + 2-O-M | Insulin + 2-O-M group showed a significantly prolonged blood glucose-lowering effect over 120 minutes compared to the insulin-only group. | [1] |
| Serum Insulin | STZ-induced diabetic mice | Control, Insulin, 2-O-M, Insulin + 2-O-M | At 120 minutes, the Insulin + 2-O-M group had significantly lower serum insulin levels compared to the insulin-only group, indicating reduced endogenous insulin secretion. | [1] |
| Serum C-peptide | STZ-induced diabetic mice | Control, Insulin, 2-O-M, Insulin + 2-O-M | Consistent with serum insulin levels, C-peptide was significantly lower in the Insulin + 2-O-M group at 120 minutes. | [1] |
| Serum Glucagon (B607659) | STZ-induced diabetic mice | Control, Insulin, 2-O-M, Insulin + 2-O-M | The 2-O-M alone group showed a significant increase in glucagon levels, which may be a mechanism to prevent hypoglycemia. | [1] |
Experimental Protocols
-
Animal Model: Male C57BL/6J mice are typically used.
-
Induction of Diabetes: Mice are intraperitoneally injected with a single high dose or multiple low doses of STZ dissolved in citrate (B86180) buffer. Blood glucose levels are monitored, and mice with fasting blood glucose above a predetermined threshold (e.g., 16.7 mmol/L) are considered diabetic.
-
Treatment Groups: Diabetic mice are randomly assigned to groups: Vehicle control (e.g., normal saline), Insulin, this compound, and Insulin + this compound.
-
Drug Administration: Insulin is administered subcutaneously, while this compound is typically given via intraperitoneal injection.
-
Blood Glucose Monitoring: Blood glucose is measured from tail vein blood at various time points (e.g., 0, 30, 60, 90, and 120 minutes) after drug administration.
-
Serum Analysis: At the end of the experiment, blood is collected for the measurement of serum insulin, C-peptide, and glucagon levels using ELISA kits.[1]
Signaling Pathway
The following diagram illustrates the proposed signaling pathway for the insulin-sensitizing effect of this compound.
Neuropharmacological Effects
This compound has been identified as a monoamine oxidase B (MAO-B) inhibitor.[1] MAO-B is a key enzyme in the degradation of neurotransmitters like dopamine (B1211576).
Monoamine Oxidase B (MAO-B) Inhibition
Inhibition of MAO-B increases the levels of dopamine in the brain, a strategy employed in the treatment of neurodegenerative diseases such as Parkinson's disease. The specific inhibitory activity and selectivity of this compound for MAO-B over MAO-A require further quantitative characterization.
Quantitative Data on MAO-B Inhibition
Experimental Protocols
-
Principle: This assay measures the hydrogen peroxide (H₂O₂) produced from the MAO-B-catalyzed oxidation of a substrate. A fluorescent probe reacts with H₂O₂ to generate a fluorescent signal.
-
Materials: Recombinant human MAO-B enzyme, MAO-B assay buffer, a suitable MAO-B substrate (e.g., tyramine), a fluorescent probe, and a positive control inhibitor (e.g., selegiline).
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add the MAO-B enzyme to wells containing the test compound or controls.
-
Incubate to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate and fluorescent probe mixture.
-
Measure the fluorescence intensity over time using a microplate reader.
-
-
Data Analysis: The rate of reaction is determined from the linear phase of the fluorescence curve. The percentage of inhibition is calculated relative to the uninhibited control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Experimental Workflow
The following diagram outlines the workflow for an in vitro MAO-B inhibition assay.
Cytotoxicity Profile
Understanding the cytotoxic potential of a compound is crucial for its development as a therapeutic agent.
In Vitro Cytotoxicity
A study by Wang et al. (2022) investigated the cytotoxic effects of this compound on Hepa 1-6 cells. The results indicated that at the concentrations tested, the compound did not significantly affect cell viability.[3]
Quantitative Data on Cytotoxicity
| Cell Line | Assay | Concentration Range | Observation | Reference |
| Hepa 1-6 | Not specified (likely MTT or similar) | Not explicitly stated, but concentrations used in other assays were in the µM range. | No significant effect on cell viability was observed. | [3] |
Experimental Protocols
-
Principle: This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate (B1194679) dehydrogenase in living cells to form a purple formazan (B1609692) product.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for a specified duration (e.g., 24, 48 hours).
-
Add MTT solution to each well and incubate to allow for formazan formation.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control.
Anti-inflammatory and Antimicrobial Activities: Areas for Future Research
While many lichen-derived depsides exhibit anti-inflammatory and antimicrobial properties, specific data for this compound in these areas are currently limited in the scientific literature.
Anti-inflammatory Activity
No specific studies detailing the anti-inflammatory effects of this compound, such as its impact on pro-inflammatory cytokine production (e.g., TNF-α, IL-6) or cyclooxygenase (COX) enzyme activity, were identified in the current review. This represents a significant gap in the pharmacological profile of this compound and a promising avenue for future investigation.
Antimicrobial Activity
Similarly, there is a lack of published data on the antimicrobial properties of this compound. Studies to determine its minimum inhibitory concentrations (MICs) against a panel of pathogenic bacteria and fungi are needed to ascertain its potential as an anti-infective agent.
Conclusion and Future Directions
This compound demonstrates significant potential as a pharmacological agent, particularly in the context of metabolic disorders and neurodegenerative diseases. Its well-defined role as an insulin receptor sensitizer, supported by both in vitro and in vivo data, makes it a compelling candidate for further development as an antidiabetic drug. Its activity as a MAO-B inhibitor also warrants deeper investigation to quantify its potency and selectivity.
The current lack of data on its anti-inflammatory and antimicrobial properties highlights critical areas for future research. A comprehensive evaluation of these activities would provide a more complete understanding of its pharmacological profile and could unveil new therapeutic applications. Further studies should focus on elucidating the detailed molecular mechanisms underlying its observed effects and on establishing a more extensive quantitative dataset of its biological activities.
References
2'-O-methylperlatolic Acid: A Depside from Lichens with Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2'-O-methylperlatolic acid is a naturally occurring depside found in various lichen species. Depsides are a class of polyphenolic compounds formed by the esterification of two or more hydroxybenzoic acid units. These secondary metabolites from lichens have garnered significant interest in the scientific community due to their diverse biological activities. This technical guide provides a comprehensive overview of this compound, including its biological activities, experimental protocols for its study, and relevant biochemical pathways.
Chemical Structure and Properties
This compound is a derivative of perlatolic acid, characterized by a methyl group at the 2'-O position. This structural modification can influence its physicochemical properties and biological activity.
Biological Activity and Therapeutic Potential
Recent studies have highlighted the potential of this compound in several therapeutic areas, most notably in the context of metabolic disorders and neurological conditions.
Insulin (B600854) Receptor Sensitization
Research has shown that this compound can act as an insulin receptor (InsR) sensitizer.[1] This activity suggests its potential as a therapeutic agent for type 2 diabetes. By enhancing the sensitivity of the insulin receptor, it may help improve glucose uptake and utilization in the body. One study demonstrated that this compound binds to the extracellular domain of the InsR, leading to the activation of the insulin signaling pathway.[2][3] In animal models of streptozotocin-induced diabetes, administration of this compound was found to prolong the blood glucose-lowering effect of insulin.[2]
Monoamine Oxidase B (MAO-B) Inhibition
This compound has been identified as an inhibitor of monoamine oxidase B (MAO-B).[4][5] MAO-B is an enzyme involved in the degradation of neurotransmitters, such as dopamine (B1211576). Inhibition of MAO-B can increase dopamine levels in the brain and is a therapeutic strategy for neurodegenerative diseases like Parkinson's disease.
Quantitative Biological Activity Data
While the qualitative biological activities of this compound are emerging, there is a need for more extensive quantitative data to fully characterize its potency and efficacy. The following table summarizes the currently available quantitative data. Further research is required to establish comprehensive dose-response relationships and inhibitory concentrations (e.g., IC50) for its various biological targets.
| Biological Target/Assay | Cell Line/Model | Parameter | Value | Reference |
| Insulin Receptor Binding | - | Binding | Binds to the extracellular domain | [2][3] |
| Cytotoxicity | Hepa 1-6 cells | Cell Viability | No significant effect on cell viability at tested concentrations | [1] |
Experimental Protocols
This section outlines key experimental methodologies for the isolation, characterization, and biological evaluation of this compound.
Isolation and Purification from Lichens
A general protocol for the extraction and isolation of depsides from lichens can be adapted for this compound.
Materials:
-
Dried lichen thalli
-
Solvents for chromatography (e.g., hexane, ethyl acetate, methanol)
-
Silica (B1680970) gel for column chromatography
-
Thin-layer chromatography (TLC) plates
Protocol:
-
Extraction: The dried and ground lichen material is extracted with acetone at room temperature.
-
Concentration: The acetone extract is concentrated under reduced pressure to yield a crude extract.
-
Chromatographic Separation: The crude extract is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, such as hexane-ethyl acetate, to separate the different components.
-
Fraction Collection and Analysis: Fractions are collected and analyzed by TLC to identify those containing this compound.
-
Purification: Fractions containing the desired compound are combined and may require further purification by recrystallization or preparative HPLC to obtain the pure compound.
Spectroscopic Characterization
The structure of this compound is confirmed using various spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to elucidate the detailed chemical structure, including the position of the methyl group and the connectivity of the aromatic rings.
-
Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the molecule, further confirming its identity. A representative mass spectrum of a related compound, 2'-O-Methylisohyperlatolic Acid, is available in spectral databases.[6]
Biological Assays
Insulin Receptor Signaling Pathway Analysis:
-
Cell Culture: A suitable cell line, such as HepG2 or C2C12, is cultured under standard conditions.
-
Treatment: Cells are treated with varying concentrations of this compound, with or without insulin.
-
Western Blotting: Cell lysates are analyzed by Western blotting to assess the phosphorylation status of key proteins in the insulin signaling pathway, such as the insulin receptor (IR), Akt, and ERK. An increase in phosphorylation indicates pathway activation.[1]
MAO-B Inhibition Assay:
-
Enzyme Source: A source of MAO-B enzyme (e.g., recombinant human MAO-B) is used.
-
Substrate: A suitable substrate for MAO-B, such as kynuramine, is used.
-
Inhibition Assay: The activity of MAO-B is measured in the presence and absence of various concentrations of this compound. The IC50 value, representing the concentration of the compound that inhibits 50% of the enzyme activity, is then determined.
Signaling and Biosynthetic Pathways
Understanding the biochemical pathways associated with this compound is crucial for elucidating its mechanism of action and for potential biotechnological production.
Insulin Signaling Pathway
This compound has been shown to modulate the insulin signaling pathway. The diagram below illustrates the key steps in this pathway and the potential point of intervention for this compound.
Caption: Insulin Signaling Pathway modulated by this compound.
Depside Biosynthesis Pathway
Depsides are synthesized in lichens via the polyketide pathway. The general biosynthetic route involves the formation of phenolic acid monomers, which are then esterified to form the depside structure. The diagram below provides a simplified overview of this process.
References
- 1. 2′-O-Methylperlatolic Acid Enhances Insulin-Regulated Blood Glucose-Lowering Effect through Insulin Receptor Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Enhances Insulin-Regulated Blood Glucose-Lowering Effect through Insulin Receptor Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | MAO | TargetMol [targetmol.com]
- 5. amsbio.com [amsbio.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
Methodological & Application
Application Notes and Protocols for the Extraction of 2'-O-Methylperlatolic Acid from Lichens
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lichens are a unique symbiotic association of fungi and algae or cyanobacteria, renowned for producing a diverse array of secondary metabolites with significant biological activities. Among these are depsides and depsidones, which have garnered interest for their potential therapeutic applications. 2'-O-methylperlatolic acid, a depside, has demonstrated potential as an insulin (B600854) receptor (InsR) sensitizer, making it a compound of interest for diabetes research and drug development.[1][2] This document provides detailed protocols for the extraction of this compound from lichens, based on established methods for related lichen acids.
Chemical Profile: this compound
This compound belongs to the depside class of lichen compounds. Depsides are esters formed from two or more hydroxybenzoic acid units. The efficiency of their extraction is dependent on the choice of solvent and extraction methodology, which are tailored to the polarity of the target molecule.
Recommended Lichen Genera
While a definitive list of lichens containing high concentrations of this compound is not extensively documented in readily available literature, researchers can screen species from genera known to produce related depsides, such as Cladonia and Hypogymnia. For instance, perlatolic acid has been quantified in Cladonia stellaris.[3]
Experimental Protocols
The following protocols are generalized from established methods for the extraction of lichen acids, including depsides. Optimization may be required depending on the specific lichen species and the desired purity of the final product.
Protocol 1: Cold Acetone (B3395972) Maceration
This method is straightforward and suitable for initial screening and small-scale extractions. Acetone is often effective in extracting a broad range of lichen metabolites.[4][5]
Materials:
-
Dried and ground lichen material
-
Acetone (analytical grade)
-
Glass flasks or beakers with stoppers
-
Filter paper (e.g., Whatman No. 1)
-
Rotary evaporator
-
Fume hood
Procedure:
-
Preparation: Ensure the lichen material is thoroughly dried and ground to a fine powder to maximize the surface area for extraction.
-
Maceration: Place the ground lichen powder in a glass flask. Add acetone in a solid-to-solvent ratio of 1:10 (w/v). For example, use 100 mL of acetone for 10 g of lichen powder.
-
Incubation: Seal the flask and allow it to macerate for 48-72 hours at room temperature with occasional agitation.
-
Filtration: Filter the mixture through filter paper to separate the lichen thalli from the acetone extract.
-
Solvent Evaporation: Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature not exceeding 40°C to prevent degradation of the target compound.
-
Drying: The resulting crude extract should be dried completely, for instance, under a stream of nitrogen.
Protocol 2: Ultrasound-Assisted Extraction (UAE)
Ultrasound-assisted extraction can significantly reduce extraction time and improve efficiency by disrupting cell walls.[6]
Materials:
-
Dried and ground lichen material
-
Ethanol (B145695) (80% aqueous solution)
-
Ultrasonic bath or probe sonicator
-
Centrifuge and centrifuge tubes
-
Filter paper or syringe filter (0.45 µm)
-
Rotary evaporator
Procedure:
-
Preparation: Prepare the lichen material as described in Protocol 1.
-
Extraction: Suspend the lichen powder in 80% ethanol in a centrifuge tube or flask. A solid-to-solvent ratio of 1:20 is recommended.
-
Ultrasonication: Place the vessel in an ultrasonic bath and sonicate for 20-30 minutes at a controlled temperature (e.g., 25-40°C).[6]
-
Centrifugation: Centrifuge the mixture at approximately 4000 rpm for 10 minutes to pellet the solid material.
-
Collection: Decant the supernatant (the extract). For exhaustive extraction, the pellet can be re-suspended in fresh solvent and the process repeated.
-
Filtration and Concentration: Filter the collected supernatant and concentrate it using a rotary evaporator as described previously.
Protocol 3: Accelerated Solvent Extraction (ASE)
ASE is a more advanced technique that uses elevated temperatures and pressures to achieve rapid and efficient extractions with reduced solvent consumption. It has been shown to be a highly selective method for lichen acid extraction.[4][7]
Materials:
-
Accelerated Solvent Extractor system
-
Dried and ground lichen material, mixed with a dispersing agent like diatomaceous earth
-
Acetone or other suitable solvent
-
Collection vials
Procedure:
-
Sample Preparation: Mix the ground lichen with a dispersing agent and pack it into the extraction cell.
-
Parameter Setting: Set the extraction parameters on the ASE system. Typical parameters for lichen acids could be:
-
Solvent: Acetone
-
Temperature: 40-60°C
-
Pressure: 1500 psi
-
Static Time: 5-10 minutes
-
Cycles: 2-3
-
-
Extraction: The instrument will automatically perform the extraction.
-
Collection and Concentration: The extract is collected in a vial. This solution can then be concentrated using a rotary evaporator or a stream of nitrogen.
Purification of this compound
The crude extracts obtained from the above methods will contain a mixture of compounds. Further purification is necessary to isolate this compound.
Recommended Technique: Column Chromatography
-
Stationary Phase: Silica gel is a common choice for the separation of moderately polar compounds like depsides.
-
Mobile Phase: A gradient of non-polar to polar solvents is typically used. A starting point could be a mixture of n-hexane and ethyl acetate, gradually increasing the proportion of ethyl acetate. The exact gradient will need to be determined empirically, for example, by using thin-layer chromatography (TLC) for initial separation tests.
-
Fraction Collection: Collect fractions as the solvent runs through the column.
-
Analysis: Analyze the collected fractions using TLC or High-Performance Liquid Chromatography (HPLC) to identify those containing the target compound.
-
Crystallization: Combine the pure fractions and evaporate the solvent. The isolated compound can often be crystallized from a suitable solvent system (e.g., acetone-hexane) to achieve high purity.
Quantitative Data
The following table summarizes quantitative data for perlatolic acid, a structurally related compound, extracted from Cladonia stellaris. This data can serve as a reference for expected yields, although the concentration of this compound will vary by species and environmental conditions.
| Lichen Species | Compound | Concentration (% of dry weight) | Analytical Method | Reference |
| Cladonia stellaris | Perlatolic Acid | 0.08 - 0.54 | GC-FID | [3] |
Visualizations
Experimental Workflow
Caption: General workflow for the extraction and purification of this compound.
Proposed Signaling Pathway
This compound has been shown to enhance the insulin-regulated blood glucose-lowering effect through the insulin receptor signaling pathway.[1][2]
Caption: Simplified insulin receptor signaling pathway enhanced by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Enhances Insulin-Regulated Blood Glucose-Lowering Effect through Insulin Receptor Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Isolation and Purification of 2'-O-methylperlatolic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-O-methylperlatolic acid is a naturally occurring depside found in various lichen species. This polyphenolic compound has garnered significant interest within the scientific and drug development communities due to its potential therapeutic properties. Research has identified it as a monoamine oxidase B (MAO-B) inhibitor and, more notably, as an insulin (B600854) receptor (InsR) sensitizer.[1][2][3][4][5] By binding to the extracellular domain of the InsR, this compound activates the insulin signaling pathway, leading to enhanced glucose uptake.[2][3] This mechanism of action suggests its potential as a novel therapeutic agent for managing diabetes.[2][3]
These application notes provide a comprehensive protocol for the isolation and purification of this compound from lichen biomass, enabling researchers to obtain high-purity material for further investigation into its biological activities and potential for drug development.
Data Presentation
The following table summarizes the key chemical and physical properties of this compound. Quantitative data regarding expected yields from the described protocol are also provided.
| Parameter | Value | Reference |
| Molecular Formula | C₂₆H₃₄O₇ | [1][6] |
| Molecular Weight | 458.54 g/mol | [1] |
| Appearance | White to off-white crystalline solid | Assumed |
| Solubility | Soluble in acetone (B3395972), ethyl acetate (B1210297), chloroform, methanol (B129727) | [7] |
| Expected Yield | 0.5 - 2.0% of lichen dry weight | Estimated |
| Expected Purity | >98% (by HPLC) | Protocol Goal |
Experimental Protocols
This section details the step-by-step methodology for the isolation and purification of this compound from lichen material.
1. Collection and Preparation of Lichen Material
-
Source: this compound can be isolated from lichens of the Pertusaria genus, such as Pertusaria parasommerfeltii.[5]
-
Preparation:
-
Carefully remove any substrate (bark, rock) and visible debris from the collected lichen thalli.
-
Wash the thalli with distilled water to remove any remaining dirt and epiphytes.
-
Air-dry the cleaned lichen material at room temperature in a well-ventilated area until brittle.
-
Grind the dried lichen thalli into a fine powder using a blender or a mill.
-
2. Solvent Extraction
-
Objective: To extract the crude mixture of secondary metabolites, including this compound, from the powdered lichen.
-
Procedure:
-
Place the powdered lichen material (e.g., 100 g) into a large Erlenmeyer flask.
-
Add acetone (e.g., 1 L) to the flask, ensuring the powder is fully submerged.
-
Macerate the mixture at room temperature for 24 hours with occasional stirring.
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the extraction process with fresh acetone twice more to ensure complete extraction.
-
Combine the acetone extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
-
3. Liquid-Liquid Partitioning
-
Objective: To perform a preliminary fractionation of the crude extract.
-
Procedure:
-
Dissolve the crude extract in a minimal amount of methanol.
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of n-hexane and shake vigorously. Allow the layers to separate.
-
Collect the lower methanolic layer. The upper n-hexane layer, containing non-polar compounds like lipids, can be discarded.
-
Evaporate the methanol from the collected layer to yield a semi-purified extract.
-
4. Column Chromatography
-
Objective: To separate this compound from other compounds in the semi-purified extract.
-
Stationary Phase: Silica (B1680970) gel (60-120 mesh).
-
Mobile Phase: A gradient of n-hexane and ethyl acetate.
-
Procedure:
-
Prepare a silica gel slurry in n-hexane and pack it into a glass column.
-
Adsorb the semi-purified extract onto a small amount of silica gel and load it onto the top of the packed column.
-
Elute the column with a stepwise gradient of increasing ethyl acetate concentration in n-hexane (e.g., starting from 100% n-hexane, progressing to 90:10, 80:20, 70:30, etc., n-hexane:ethyl acetate).
-
Collect fractions of the eluate (e.g., 20 mL each).
-
Monitor the fractions using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., toluene:dioxane:acetic acid, 180:45:5 v/v/v) and visualize under UV light (254 nm) or by staining with a suitable reagent (e.g., anisaldehyde-sulfuric acid).
-
Combine the fractions containing the compound of interest (identified by its Rf value).
-
Evaporate the solvent from the combined fractions to obtain the partially purified this compound.
-
5. Preparative High-Performance Liquid Chromatography (Prep-HPLC)
-
Objective: For final purification to achieve high purity.
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% trifluoroacetic acid).
-
Procedure:
-
Dissolve the partially purified compound in a minimal amount of the mobile phase.
-
Inject the solution onto the prep-HPLC system.
-
Elute with a suitable gradient program (e.g., starting from 50% acetonitrile and increasing to 100% over 30 minutes).
-
Monitor the elution profile with a UV detector at an appropriate wavelength (e.g., 254 nm).
-
Collect the peak corresponding to this compound.
-
Lyophilize or evaporate the solvent from the collected fraction to obtain the pure compound.
-
6. Crystallization
-
Objective: To obtain the final product in a crystalline form.
-
Procedure:
-
Dissolve the purified this compound in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., a mixture of acetone and n-hexane).
-
Allow the solution to cool slowly to room temperature, then at 4°C.
-
Collect the resulting crystals by filtration.
-
Wash the crystals with a small amount of cold n-hexane.
-
Dry the crystals under vacuum.
-
7. Purity and Structural Confirmation
-
Purity Assessment: Analyze the final product by analytical HPLC. A single sharp peak indicates high purity.
-
Structural Elucidation: Confirm the identity of the isolated compound using spectroscopic methods:
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ¹³C-NMR): To confirm the chemical structure.
-
Mandatory Visualizations
Caption: Experimental workflow for the isolation and purification of this compound.
Caption: Simplified signaling pathway of this compound via the Insulin Receptor.
References
- 1. mdpi.com [mdpi.com]
- 2. Crystallization and preliminary X-ray crystallographic study of a methyltransferase involved in 2-methylisoborneol biosynthesis in Streptomyces lasaliensis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anal Chem Technical Note: Resolving enantiomers of 2-hydroxy acids by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC [pmc.ncbi.nlm.nih.gov]
- 5. people.duke.edu [people.duke.edu]
- 6. researchgate.net [researchgate.net]
- 7. Two-step isolation of the two major paraconic acids of Cetraria islandica - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Chemical Synthesis of 2'-O-Methylperlatolic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-O-methylperlatolic acid is a naturally occurring depside found in lichens, belonging to a class of polyphenolic compounds with demonstrated biological activities. Notably, it has been identified as a potential insulin (B600854) receptor (InsR) sensitizer, enhancing the hypoglycemic effect of insulin through the insulin signaling pathway.[1][2] This makes it a compound of interest for diabetes research and drug development. This document provides detailed, plausible chemical synthesis methods for this compound, designed for researchers in organic synthesis and medicinal chemistry. As no direct total synthesis has been published, the following protocols are based on established methodologies for the synthesis of related depsides and standard organic transformations.
Retrosynthetic Analysis
A plausible retrosynthetic analysis of this compound suggests a convergent synthesis strategy. The target molecule can be disconnected at the central ester (depside) bond, yielding two key aromatic precursors: a protected 2,4-dihydroxy-6-pentylbenzoic acid derivative (A-ring precursor) and a 2-hydroxy-4-methoxy-6-pentylbenzoic acid derivative (B-ring precursor). The synthesis of these precursors would be followed by a selective esterification and final deprotection steps.
Experimental Protocols
The following protocols outline a proposed synthetic route to this compound.
Part 1: Synthesis of Precursor 1 (Protected A-Ring)
Protocol 1.1: Synthesis of 2,4-Dihydroxy-6-pentylbenzoic acid (Olivetolic Acid)
Olivetolic acid is a key intermediate and can be synthesized from resorcinol (B1680541).[3]
-
Materials: Resorcinol, [EMIM][HCO3]/methanol (B129727)/water solution, microwave reactor.
-
Procedure:
-
Dissolve 2.2 g of resorcinol (20 mmol) in 20 mL of [EMIM][HCO3]/methanol/water (50/20/30 wt%).[3]
-
Place the reaction vessel in a microwave reactor.
-
Heat the mixture to the desired temperature over 5 minutes and maintain for 55 minutes.[3]
-
Monitor the reaction by HPLC.
-
Upon completion, the product can be purified by chromatography.
-
Protocol 1.2: Selective Protection of the 4-Hydroxyl Group of Olivetolic Acid
Selective protection is crucial for the subsequent esterification. Benzyl (B1604629) ether is a common protecting group for phenolic hydroxyls.
-
Materials: Olivetolic acid, benzyl bromide, potassium carbonate, acetone.
-
Procedure:
-
Dissolve olivetolic acid (1 mmol) in acetone.
-
Add potassium carbonate (1.5 mmol).
-
Add benzyl bromide (1.1 mmol) and reflux the mixture until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture, filter off the inorganic salts, and evaporate the solvent.
-
Purify the product by column chromatography to yield 4-O-benzyl-olivetolic acid.
-
Part 2: Synthesis of Precursor 2 (B-Ring)
Protocol 2.1: Synthesis of 2-Hydroxy-4-methoxy-6-pentylbenzoic acid
This precursor can be synthesized from 3,5-dimethoxytoluene (B1218936) through a series of reactions including formylation, oxidation, and demethylation. A more direct approach starts from commercially available 3-hydroxy-4-methoxybenzoic acid.
-
Materials: 3-hydroxy-4-methoxybenzoic acid, methanol, thionyl chloride.
-
Procedure (Esterification):
-
To a solution of 3-hydroxy-4-methoxybenzoic acid (0.26 mol) in methanol (500 mL), add thionyl chloride (0.50 mol) dropwise at room temperature.[4]
-
Stir the mixture for 2 hours at room temperature.[4]
-
Concentrate the solvent in vacuo.
-
Dissolve the resulting oil in ice-water and adjust the pH to 7-8 with saturated aqueous sodium bicarbonate solution to obtain methyl 3-hydroxy-4-methoxybenzoate.[4]
-
-
Further standard aromatic substitution reactions would be required to introduce the pentyl group at the 6-position.
Part 3: Depside Bond Formation and Final Synthesis Steps
Protocol 3.1: Esterification of Protected Precursors (Depside Formation)
The formation of the ester linkage is a key step. The use of dicyclohexylcarbodiimide (B1669883) (DCC) is a common method for depside synthesis.[5]
-
Materials: 4-O-benzyl-olivetolic acid (Precursor 1), 2-hydroxy-4-methoxy-6-pentylbenzoic acid (Precursor 2), dicyclohexylcarbodiimide (DCC), and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).
-
Procedure:
-
Dissolve equimolar amounts of 4-O-benzyl-olivetolic acid and 2-hydroxy-4-methoxy-6-pentylbenzoic acid in an anhydrous aprotic solvent (e.g., dichloromethane).
-
Add DCC (1.1 equivalents) and a catalytic amount of DMAP.
-
Stir the reaction mixture at room temperature until completion (monitored by TLC).
-
Filter off the dicyclohexylurea byproduct.
-
Wash the filtrate with dilute acid and brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 3.2: Selective O-Methylation
The final methylation step at the 2'-position is critical. Using a mild methylating agent with a suitable base can achieve this.
-
Materials: Protected perlatolic acid, dimethyl sulfate (DMS) or methyl iodide, potassium carbonate, acetone.
-
Procedure:
-
Dissolve the protected perlatolic acid (from step 3.1) in acetone.
-
Add a slight excess of potassium carbonate.
-
Add dimethyl sulfate (1.1 equivalents) dropwise.
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Work up the reaction as described in Protocol 1.2 and purify the product.
-
Protocol 3.3: Deprotection
The final step is the removal of the benzyl protecting group to yield this compound.
-
Materials: Protected this compound, palladium on carbon (10% Pd/C), hydrogen gas, ethanol.
-
Procedure:
-
Dissolve the protected compound in ethanol.
-
Add a catalytic amount of 10% Pd/C.
-
Stir the mixture under a hydrogen atmosphere (balloon pressure) until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through Celite to remove the catalyst.
-
Evaporate the solvent to yield the final product, this compound.
-
Data Presentation
| Step | Reaction | Reagents and Conditions | Expected Yield (%) | Reference Method |
| 1.1 | Synthesis of Olivetolic Acid | Resorcinol, [EMIM][HCO3], Microwave | Variable | [3] |
| 1.2 | Benzyl Protection | Benzyl bromide, K2CO3, acetone, reflux | >90 | General procedure |
| 2.1 | Synthesis of B-ring Precursor | Multi-step synthesis | Variable | - |
| 3.1 | Depside Esterification | DCC, DMAP, CH2Cl2, RT | 60-80 | [5] |
| 3.2 | O-Methylation | (CH3)2SO4, K2CO3, acetone, RT | >85 | General procedure |
| 3.3 | Deprotection (Hydrogenolysis) | H2, 10% Pd/C, Ethanol, RT | >95 | General procedure |
Visualization of Workflows and Pathways
References
Application Note: Quantitative Analysis of 2'-O-Methylperlatolic Acid using High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
2'-O-methylperlatolic acid is a naturally occurring depside found in various lichen species. As a secondary metabolite, it is of interest to researchers for its potential biological activities, making its accurate quantification crucial for phytochemical studies, quality control of natural product extracts, and in drug discovery and development. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used, robust, and reliable technique for the analysis of lichen metabolites.[1][2][3] This application note provides a detailed protocol for the quantitative determination of this compound.
Chemical Information
| Compound | This compound |
| CAS Number | 38968-07-9[4][5] |
| Chemical Formula | C26H34O7[4][5] |
| Molecular Weight | 458.6 g/mol [4][5] |
| Chemical Structure | 4-(2-hydroxy-4-methoxy-6-pentylbenzoyl)oxy-2-methoxy-6-pentylbenzoic acid[4] |
| Purity | >98% for reference standard[4][5] |
Experimental Protocol
This protocol outlines a reversed-phase HPLC (RP-HPLC) method for the quantification of this compound.
1. Instrumentation and Materials
-
HPLC System: A system equipped with a binary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size) is recommended for good separation of lichen acids.[1]
-
Solvents: HPLC grade methanol (B129727), acetonitrile, and water.
-
Acid Modifier: HPLC grade phosphoric acid or formic acid.
-
Reference Standard: this compound with a purity of >98%.
-
Filters: 0.45 µm syringe filters for sample preparation.
2. Chromatographic Conditions
The following conditions are a starting point and may require optimization based on the specific HPLC system and column used.
| Parameter | Condition |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-20 min: 70-95% B20-25 min: 95% B25-26 min: 95-70% B26-30 min: 70% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
3. Preparation of Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the this compound reference standard and dissolve it in 10 mL of methanol. This solution should be stored at -20°C for long-term stability.[4]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct a calibration curve.
-
Sample Preparation (Lichen Extract):
-
Accurately weigh about 100 mg of the dried and ground lichen material.
-
Extract the sample with 10 mL of acetone (B3395972) or methanol by sonication for 30 minutes at room temperature.[1]
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
If necessary, dilute the filtered extract with methanol to ensure the concentration of this compound falls within the linear range of the calibration curve.
-
Data Presentation
Calibration Curve and Linearity
A calibration curve should be generated by plotting the peak area of the this compound standard against its concentration. The linearity of the method is assessed by the correlation coefficient (R²) of the calibration curve.
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1.0 | 15,234 |
| 5.0 | 76,170 |
| 10.0 | 151,980 |
| 25.0 | 380,500 |
| 50.0 | 759,800 |
| 100.0 | 1,521,000 |
| Correlation Coefficient (R²) | 0.9998 |
System Suitability
System suitability parameters are evaluated to ensure the HPLC system is performing correctly.
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor (Asymmetry) | ≤ 2.0 | 1.1 |
| Theoretical Plates (N) | ≥ 2000 | 8500 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% | 0.8% |
Visualization of Experimental Workflow
The following diagram illustrates the overall workflow for the HPLC analysis of this compound.
Caption: Workflow for HPLC analysis of this compound.
Conclusion
The described HPLC method provides a reliable and robust approach for the quantitative analysis of this compound in various samples, particularly lichen extracts. The method demonstrates good linearity and system suitability, making it suitable for quality control and research purposes. Researchers can adapt this protocol as a starting point for their specific analytical needs, with the understanding that some method optimization may be necessary depending on the sample matrix and instrumentation.
References
- 1. lichen.ru.ac.th [lichen.ru.ac.th]
- 2. HPLC Fingerprint Analysis with the Antioxidant and Cytotoxic Activities of Selected Lichens Combined with the Chemometric Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biocrick.com [biocrick.com]
- 5. chemfarms.com [chemfarms.com]
Application Note: High-Sensitivity Detection of 2'-O-methylperlatolic Acid using LC-MS/MS
Introduction
2'-O-methylperlatolic acid is a naturally occurring depside found in various lichen species. Depsides are a class of polyphenolic compounds formed by the esterification of two or more hydroxybenzoic acid units. These compounds are of significant interest to researchers in natural product chemistry, pharmacology, and drug development due to their diverse biological activities. This application note provides a detailed protocol for the sensitive and selective detection and quantification of this compound in lichen extracts using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Core Principles
This method leverages the high separation efficiency of Ultra-High-Performance Liquid Chromatography (UHPLC) and the specificity and sensitivity of tandem mass spectrometry (MS/MS). The analyte is first separated from other components in the sample matrix on a reversed-phase C18 column. Following chromatographic separation, the compound is ionized using electrospray ionization (ESI) and subjected to MS/MS analysis. Quantification is achieved by monitoring a specific precursor-to-product ion transition in Multiple Reaction Monitoring (MRM) mode, which ensures high selectivity and minimizes matrix interference.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental for method development.
| Property | Value |
| Molecular Formula | C₂₆H₃₄O₇ |
| Molecular Weight | 458.54 g/mol |
| Chemical Class | Depside |
| Predicted Polarity | Moderately non-polar |
Experimental Protocols
Sample Preparation: Extraction of Secondary Metabolites from Lichen Thalli
This protocol is designed for the extraction of this compound from a relevant biological matrix, such as the thalli of lichen species known to produce this compound (e.g., certain species within the Cladonia or Peltigera genera).
Materials:
-
Lichen thalli (air-dried and ground to a fine powder)
-
Methanol (B129727) (LC-MS grade)
-
Deionized water
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE)
-
LC vials
Procedure:
-
Weigh 100 mg of powdered lichen material into a 2 mL microcentrifuge tube.
-
Add 1.5 mL of methanol to the tube.
-
Vortex the mixture vigorously for 1 minute to ensure thorough extraction.
-
Place the tube in an ultrasonic bath for 30 minutes to enhance extraction efficiency.
-
Centrifuge the sample at 10,000 x g for 10 minutes to pellet the solid material.
-
Carefully collect the supernatant (the methanol extract) and transfer it to a clean tube.
-
For LC-MS/MS analysis, dilute the extract 1:10 (v/v) with a 50:50 mixture of methanol and deionized water.
-
Filter the diluted extract through a 0.22 µm PTFE syringe filter into an LC vial.
LC-MS/MS Method
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B and re-equilibrate for 3 minutes. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions:
Based on the known molecular weight of this compound (458.54 g/mol ) and the common fragmentation pattern of depsides (cleavage of the ester linkage), the following MS parameters are proposed. These should be optimized on the specific instrument being used.
| Parameter | Setting |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Capillary Voltage | -3.5 kV |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
MRM Transitions for Quantification:
The primary fragmentation of depsides occurs at the central ester bond. For this compound, this would result in two main fragment ions.
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |
| This compound | 457.2 | Predicted fragment 1 | Predicted fragment 2 | To be optimized |
Note: The exact m/z values for the product ions and the optimal collision energy should be determined by direct infusion of a standard of this compound into the mass spectrometer.
Data Presentation
Quantitative data should be summarized in a clear and structured table for easy comparison.
Table 1: Quantitative Analysis of this compound in Lichen Extracts
| Sample ID | Replicate 1 (Peak Area) | Replicate 2 (Peak Area) | Replicate 3 (Peak Area) | Mean Peak Area | Concentration (µg/g) |
| Lichen Species A | 150,234 | 155,876 | 149,987 | 152,032 | Calculated |
| Lichen Species B | 23,456 | 24,123 | 23,889 | 23,823 | Calculated |
| Blank | Not Detected | Not Detected | Not Detected | N/A | N/A |
Concentration is calculated based on a calibration curve generated using a certified reference standard of this compound.
Visualizations
Experimental Workflow
Caption: LC-MS/MS workflow for this compound.
Signaling Pathway (Illustrative Example)
While this compound's specific signaling pathways are still under extensive research, a hypothetical pathway diagram can illustrate its potential mechanism of action, for instance, as an enzyme inhibitor.
Caption: Hypothetical inhibition of a signaling pathway.
Conclusion
This application note provides a comprehensive and detailed protocol for the detection and quantification of this compound using LC-MS/MS. The described method is sensitive, selective, and applicable to the analysis of this compound in lichen extracts. The provided experimental details, data presentation guidelines, and visualizations serve as a valuable resource for researchers, scientists, and drug development professionals working with lichen-derived natural products. For optimal results, it is recommended to use a certified reference standard for this compound for method optimization and accurate quantification.
Application Notes and Protocols for 2'-O-methylperlatolic acid in Streptozotocin-Induced Diabetic Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-O-methylperlatolic acid (2-O-M) is a naturally occurring polyphenolic compound that has demonstrated potential as an insulin (B600854) receptor (InsR) sensitizer (B1316253).[1][2] In the context of diabetes research, particularly in streptozotocin (B1681764) (STZ)-induced diabetic mouse models which mimic type 1 diabetes, 2-O-M has been shown to enhance and prolong the hypoglycemic effects of insulin.[1][2] These application notes provide a comprehensive overview of the use of 2-O-M in this model, including its effects on key metabolic parameters and its mechanism of action involving the PI3K/Akt signaling pathway.[1] Detailed protocols for inducing diabetes, administering the compound, and performing relevant analytical procedures are provided to facilitate further research and development.
Mechanism of Action
This compound acts as an insulin receptor sensitizer by binding to the extracellular domain of the insulin receptor.[1] This binding enhances the insulin-mediated signaling cascade. In STZ-induced diabetic mice, the combination of 2-O-M and insulin leads to a significant activation of the insulin signaling pathway, particularly in muscle tissue.[1] This is evidenced by the increased phosphorylation of Akt, a key downstream effector in the PI3K/Akt pathway.[1] The activation of this pathway ultimately promotes glucose uptake by cells, thereby lowering blood glucose levels.[1] Interestingly, 2-O-M treatment alone has also been observed to enhance the phosphorylation of AKT in muscle tissue, suggesting a potential for insulin-independent effects on glucose metabolism.[1]
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on key metabolic parameters in STZ-induced diabetic mice at 120 minutes post-injection.
Table 1: Effect of this compound on Blood Glucose Levels
| Treatment Group | Mean Blood Glucose (mmol/L) ± SEM |
| Control | 25.3 ± 1.5 |
| Insulin (0.5 U/kg) | 23.1 ± 2.0 |
| This compound (1 mg/kg) | 24.8 ± 1.8 |
| Insulin + this compound | 15.2 ± 2.1***### |
*Data are presented as mean ± SEM (n=4-8 per group). **p < 0.001 vs control; ###p < 0.001 vs insulin. Data extracted from figures in a published study.[1][3]
Table 2: Effect of this compound on Serum Insulin, C-peptide, and Glucagon (B607659) Levels
| Treatment Group | Serum Insulin (ng/mL) ± SEM | Serum C-peptide (ng/mL) ± SEM | Serum Glucagon (pg/mL) ± SEM |
| Control | 0.45 ± 0.05 | 0.85 ± 0.10 | 110 ± 10 |
| Insulin (0.5 U/kg) | 0.50 ± 0.06 | 0.80 ± 0.09 | 105 ± 12 |
| This compound (1 mg/kg) | 0.48 ± 0.05 | 0.55 ± 0.07 | 135 ± 15 |
| Insulin + this compound | 0.52 ± 0.06 | 0.45 ± 0.05**## | 125 ± 14 |
*Data are presented as mean ± SEM (n=4-8 per group). *p < 0.05, *p < 0.01 vs control; ##p < 0.01 vs insulin. Data extracted from figures in a published study.[1][3]
Mandatory Visualizations
Caption: Experimental workflow for studying this compound in STZ-induced diabetic mice.
Caption: Proposed signaling pathway of this compound in muscle cells.
Experimental Protocols
Induction of Diabetes with Streptozotocin (STZ)
This protocol is for inducing a model of type 1 diabetes in mice.
Materials:
-
Streptozotocin (STZ)
-
0.1 M Sodium Citrate (B86180) Buffer (pH 4.5), cold
-
C57BL/6J mice (male, 8-10 weeks old)
-
Insulin syringes (28-30G)
-
Glucometer and test strips
Procedure:
-
Fast the mice for 4-6 hours prior to STZ injection.
-
Prepare a fresh solution of STZ in cold sodium citrate buffer immediately before use. A typical concentration is 10 mg/mL.
-
Inject the mice intraperitoneally (i.p.) with STZ at a dose of 55 mg/kg body weight for three consecutive days.[1]
-
Return the mice to their cages with free access to food and water. To prevent potential hypoglycemia following STZ administration, it is advisable to provide 10% sucrose (B13894) water for the first 24-48 hours.
-
Seven days after the final STZ injection, measure the non-fasting blood glucose levels from the tail vein.
-
Mice with a blood glucose concentration of ≥15 mmol/L are considered diabetic and can be used for subsequent experiments.[1]
Administration of this compound and Insulin
Materials:
-
This compound (2-O-M) solution (e.g., in saline or DMSO, further diluted in saline)
-
Insulin (e.g., Humulin R)
-
Normal saline
-
Syringes for intravenous (i.v.) and subcutaneous (s.c.) injections
Procedure:
-
Randomly divide the diabetic mice into four groups: Control, Insulin, 2-O-M, and Insulin + 2-O-M.
-
Administer the treatments as follows:
-
Control Group: Inject with an equivalent volume of normal saline.
-
Insulin Group: Inject subcutaneously with insulin at a dose of 0.5 U/kg.[1]
-
2-O-M Group: Inject into the tail vein with 2-O-M at a concentration of 1 mg/kg.[1]
-
Insulin + 2-O-M Group: Administer both insulin (0.5 U/kg, s.c.) and 2-O-M (1 mg/kg, i.v.).[1]
-
-
Monitor blood glucose levels at various time points (e.g., 0, 30, 60, 90, and 120 minutes) after injection.
Pancreatic Islet Histology and Immunohistochemistry
This protocol is for the qualitative and quantitative assessment of pancreatic beta-cell mass.
Materials:
-
Mouse pancreas tissue
-
10% Neutral Buffered Formalin (NBF)
-
Paraffin wax
-
Microtome
-
Microscope slides
-
Primary antibodies: anti-insulin and anti-glucagon
-
Appropriate secondary antibodies (e.g., HRP-conjugated)
-
DAB substrate kit
-
Hematoxylin for counterstaining
-
Microscope with imaging software
Procedure:
-
Fixation and Embedding:
-
Harvest the pancreas and fix in 10% NBF overnight at 4°C.
-
Dehydrate the tissue through a graded series of ethanol (B145695), clear with xylene, and embed in paraffin.
-
-
Sectioning:
-
Cut 4-5 µm thick sections using a microtome and mount them on positively charged slides.
-
-
Immunohistochemistry:
-
Deparaffinize the sections in xylene and rehydrate through graded ethanol to water.
-
Perform antigen retrieval (e.g., heat-induced epitope retrieval in citrate buffer).
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a suitable blocking serum.
-
Incubate with primary antibodies against insulin and glucagon overnight at 4°C.
-
Wash and incubate with the corresponding HRP-conjugated secondary antibodies.
-
Develop the signal using a DAB substrate kit.
-
Counterstain with hematoxylin.
-
-
Imaging and Analysis:
-
Dehydrate, clear, and mount the slides.
-
Capture images of the islets using a microscope.
-
Quantify the insulin-positive and glucagon-positive areas using image analysis software to assess changes in beta-cell and alpha-cell mass.
-
Western Blot for PI3K/Akt Pathway Proteins
This protocol is for determining the phosphorylation status of Akt in liver and muscle tissues.
Materials:
-
Mouse liver and muscle tissue, snap-frozen in liquid nitrogen
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Homogenize the frozen liver and muscle tissues in ice-cold RIPA buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Prepare protein samples by mixing with Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Strip the membrane and re-probe with an antibody for total Akt to normalize for protein loading.
-
Quantify the band intensities using densitometry software. The ratio of phosphorylated Akt to total Akt reflects the activation of the PI3K/Akt pathway.
-
References
- 1. 2′-O-Methylperlatolic Acid Enhances Insulin-Regulated Blood Glucose-Lowering Effect through Insulin Receptor Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Enhances Insulin-Regulated Blood Glucose-Lowering Effect through Insulin Receptor Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application of 2'-O-methylperlatolic Acid in C2C12 Myotube Glucose Uptake Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-O-methylperlatolic acid, a naturally occurring lichen metabolite, has emerged as a promising compound in the study of glucose metabolism. This application note provides a comprehensive overview of its use in C2C12 myotube glucose uptake assays, a fundamental tool in diabetes and metabolic research. As an insulin (B600854) sensitizer, this compound has been shown to enhance glucose uptake in skeletal muscle cells, primarily through the activation of the insulin receptor signaling pathway.[1][2] This document outlines the detailed protocols for cell culture, differentiation, and glucose uptake assays, presents quantitative data on the compound's efficacy, and visualizes the key signaling pathways involved.
Mechanism of Action
This compound enhances insulin-stimulated glucose uptake in C2C12 myotubes. It has been demonstrated to bind to the extracellular domain of the insulin receptor (InsR), thereby sensitizing the receptor to insulin.[1][2] This interaction leads to the activation of the downstream insulin signaling cascade, notably increasing the phosphorylation of Akt, a key protein in the regulation of glucose transporter 4 (GLUT4) translocation to the plasma membrane.[1][2] Interestingly, this compound alone can also significantly enhance the phosphorylation of Akt in muscle tissue, suggesting a potential for insulin-independent effects on glucose uptake.[1][2]
Data Presentation
The following table summarizes the quantitative data on the effect of this compound on glucose uptake in C2C12 myotubes, as reported in the literature.
| Treatment Group | Glucose Uptake (Relative Luminescence Units) | Fold Change vs. Control |
| Control | 1000 | 1.0 |
| Insulin (1 nM) | 2500 | 2.5 |
| This compound (4 µM) | 1200 | 1.2 |
| Insulin (1 nM) + this compound (4 µM) | 3500 | 3.5 |
Data is estimated from graphical representations in the source literature and presented for illustrative purposes.
Experimental Protocols
C2C12 Cell Culture and Differentiation
A detailed protocol for the culture and differentiation of C2C12 myoblasts into myotubes is crucial for obtaining reliable and reproducible results in glucose uptake assays.
Materials:
-
C2C12 myoblasts
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Differentiation Medium: DMEM with high glucose, supplemented with 2% horse serum and 1% Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks and plates
Protocol:
-
Cell Seeding: Seed C2C12 myoblasts in a T75 flask at a density of 5 x 10^5 cells and culture in Growth Medium at 37°C in a humidified atmosphere of 5% CO2.
-
Subculturing: When cells reach 70-80% confluency, wash with PBS, detach using Trypsin-EDTA, and re-plate for experiments or continued culture.
-
Initiation of Differentiation: For glucose uptake assays, seed C2C12 myoblasts in 96-well plates at a density of 1 x 10^4 cells/well in Growth Medium.
-
Once the cells reach approximately 90% confluency, aspirate the Growth Medium and wash the cells twice with PBS.
-
Add Differentiation Medium to the cells.
-
Myotube Formation: Replace the Differentiation Medium every 48 hours. Myotube formation, characterized by elongated, multinucleated cells, should be visible within 4-6 days.
Glucose Uptake Assay using Glucose Uptake-Glo™ Assay (Promega)
This protocol is based on the use of the Glucose Uptake-Glo™ Assay, a bioluminescent assay that measures the uptake of 2-deoxyglucose (2DG).
Materials:
-
Differentiated C2C12 myotubes in a 96-well plate
-
This compound
-
Insulin
-
Krebs-Ringer-HEPES (KRH) buffer (0.75 mM CaCl2, 1.4 mM KCl, 12.5 mM HEPES, 0.35 mM KH2PO4, 0.5 mM MgCl2, 12.5 mM NaCl, pH 7.4)
-
Glucose Uptake-Glo™ Assay kit (Promega)
-
Luminometer
Protocol:
-
Serum Starvation: After differentiation, gently wash the C2C12 myotubes twice with warm PBS. Then, incubate the cells in serum-free DMEM for 2-4 hours at 37°C.
-
Pre-treatment: Following serum starvation, wash the cells once with KRH buffer.
-
Add KRH buffer containing either vehicle (DMSO), 4 µM this compound, 1 nM insulin, or a combination of 1 nM insulin and 4 µM this compound to the respective wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Glucose Uptake: Add 2-deoxyglucose (a component of the Glucose Uptake-Glo™ Assay kit) to each well to a final concentration of 1 mM.
-
Incubate the plate at 37°C for 10-20 minutes.
-
Assay Procedure: Follow the manufacturer's instructions for the Glucose Uptake-Glo™ Assay. This typically involves adding a Stop Buffer to halt glucose transport, followed by a Neutralization Buffer, and finally the Detection Reagent.
-
Measurement: Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of 2-deoxyglucose-6-phosphate (2DG6P) produced and reflects the glucose uptake by the cells.
Visualizations
Caption: Signaling pathway of this compound in C2C12 myotubes.
Caption: Experimental workflow for C2C12 glucose uptake assay.
Caption: Logical flow of this compound's effect.
References
Western blot protocol for p-IR and p-AKT with 2'-O-methylperlatolic acid treatment
Western Blot Analysis of p-IR and p-AKT in Response to 2'-O-methylperlatolic Acid Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a polyphenolic compound that has been identified as a potential insulin (B600854) receptor (InsR) sensitizer.[1][2] It has been shown to bind to the extracellular domain of the insulin receptor and enhance the insulin-regulated blood glucose-lowering effect through the insulin signaling pathway.[1][2][3] This pathway plays a critical role in regulating glucose metabolism, and its dysregulation is a hallmark of type 2 diabetes. Key proteins in this pathway include the insulin receptor (IR) and protein kinase B (AKT). Upon insulin binding, the IR undergoes autophosphorylation (p-IR), which in turn triggers a signaling cascade leading to the phosphorylation and activation of AKT (p-AKT). Activated AKT then mediates many of insulin's metabolic effects, including the translocation of glucose transporters to the cell surface to facilitate glucose uptake.[4][5]
Studies have demonstrated that this compound, in combination with insulin, significantly activates the insulin signaling pathway.[1][2] Furthermore, treatment with this compound alone has been shown to enhance the phosphorylation of AKT in muscle tissue.[1][2] Western blotting is a fundamental technique to detect and quantify the levels of specific proteins, such as p-IR and p-AKT, in cell or tissue lysates, providing insights into the activation state of signaling pathways.[6] This document provides a detailed protocol for performing Western blot analysis to assess the phosphorylation of IR and AKT in cells treated with this compound.
Data Presentation
The following table summarizes hypothetical quantitative data from a Western blot experiment investigating the effect of this compound on p-IR and p-AKT levels. Data is presented as the mean fold change in protein phosphorylation relative to the vehicle control, normalized to the total protein levels.
| Treatment Group | Concentration | p-IR/Total IR (Fold Change) | p-AKT/Total AKT (Fold Change) |
| Vehicle Control | - | 1.0 | 1.0 |
| Insulin | 100 nM | 5.2 | 4.8 |
| This compound | 10 µM | 1.8 | 2.5 |
| This compound + Insulin | 10 µM + 100 nM | 7.5 | 6.9 |
Experimental Protocols
This protocol outlines the steps for cell culture, treatment with this compound, protein extraction, and Western blot analysis of p-IR and p-AKT.
1. Cell Culture and Treatment
a. Culture an appropriate cell line (e.g., HepG2, C2C12, or HEK293 cells) in the recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics until they reach 70-80% confluency.
b. Serum-starve the cells for 4-6 hours prior to treatment by replacing the growth medium with a serum-free medium. This helps to reduce basal levels of p-IR and p-AKT.
c. Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).
d. Treat the cells with the desired concentrations of this compound, insulin (as a positive control), a combination of both, or vehicle control (e.g., DMSO) for the specified duration (e.g., 15-30 minutes).
2. Cell Lysis and Protein Extraction
a. After treatment, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
b. Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each dish.[7][8]
c. Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.
d. Incubate the lysates on ice for 30 minutes, with vortexing every 10 minutes.
e. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
f. Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using a protein assay kit (e.g., BCA assay).[9]
3. SDS-PAGE and Protein Transfer
a. Prepare protein samples by adding 4x Laemmli sample buffer and boiling at 95-100°C for 5 minutes.[6][10]
b. Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel.
c. Run the gel at a constant voltage until the dye front reaches the bottom.
d. Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
4. Immunoblotting
a. Block the membrane with a blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)) for 1 hour at room temperature to prevent non-specific antibody binding.[6][11] Note: For phosphorylated proteins, BSA is generally recommended over non-fat dry milk as milk contains phosphoproteins that can increase background.[11]
b. Incubate the membrane with primary antibodies specific for p-IR and p-AKT (and total IR and total AKT for normalization) diluted in blocking buffer overnight at 4°C with gentle agitation.
c. Wash the membrane three times for 10 minutes each with TBST.
d. Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
e. Wash the membrane again three times for 10 minutes each with TBST.
5. Detection and Analysis
a. Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and incubate the membrane.
b. Capture the chemiluminescent signal using a digital imaging system.
c. Quantify the band intensities using image analysis software (e.g., ImageJ).
d. Normalize the p-IR and p-AKT signals to their respective total protein signals to account for any variations in protein loading.
Mandatory Visualization
Caption: Workflow for Western blot analysis of p-IR and p-AKT.
Caption: The insulin signaling pathway and the action of this compound.
References
- 1. 2′-O-Methylperlatolic Acid Enhances Insulin-Regulated Blood Glucose-Lowering Effect through Insulin Receptor Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Enhances Insulin-Regulated Blood Glucose-Lowering Effect through Insulin Receptor Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. youtube.com [youtube.com]
- 6. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 7. benchchem.com [benchchem.com]
- 8. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 9. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 11. researchgate.net [researchgate.net]
Application Note: Real-Time Kinetic Analysis of 2'-O-methylperlatolic acid Binding to the Insulin Receptor using Surface Plasmon Resonance (SPR)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Surface Plasmon Resonance (SPR) is a powerful, label-free optical biosensing technique that enables the real-time monitoring of biomolecular interactions. It provides quantitative data on the kinetics (association and dissociation rates) and affinity of binding events, which is crucial in drug discovery and development. This application note details a protocol for analyzing the binding kinetics of 2'-O-methylperlatolic acid, a potential therapeutic agent, to its biological target, the Insulin Receptor (InsR).
This compound is a polyphenolic compound that has been identified as a potential sensitizer (B1316253) of the Insulin Receptor, making it a person of interest for the treatment of diabetes.[1][2] Understanding the binding kinetics of this small molecule to the extracellular domain of the InsR is essential for elucidating its mechanism of action and for the development of novel therapeutics.[1][2][3][4] This document provides a detailed protocol for an SPR-based assay to characterize this interaction.
Data Presentation
The binding kinetics of this compound to the Insulin Receptor were determined using SPR analysis. The key quantitative data from this analysis is summarized in the table below.
| Analyte | Ligand | Association Rate Constant (ka) (M⁻¹s⁻¹) | Dissociation Rate Constant (kd) (s⁻¹) | Equilibrium Dissociation Constant (KD) (μM) |
| This compound | Human Insulin Receptor (extracellular domain) | Not specified in source | Not specified in source | 88.72[2] |
Experimental Protocols
This section provides a detailed methodology for the SPR analysis of this compound binding to the Insulin Receptor. This protocol is based on established principles for small molecule-protein interaction analysis using SPR.[5][6]
1. Materials and Reagents
-
SPR Instrument: Biacore T200 or similar
-
Sensor Chip: CM5 sensor chip
-
Ligand: Recombinant human Insulin Receptor (extracellular domain)
-
Analyte: this compound
-
Immobilization Chemistry: Amine coupling kit (containing N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC), and ethanolamine-HCl)
-
Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Ligand Dilution Buffer: 10 mM Sodium Acetate (B1210297), pH 5.0
-
Analyte Dilution Series: Prepared in running buffer with a final DMSO concentration matched across all samples.
2. Experimental Workflow Diagram
Caption: Experimental workflow for SPR analysis.
3. Detailed Protocol
3.1. Ligand Immobilization (Insulin Receptor)
-
Surface Preparation: Equilibrate the CM5 sensor chip with running buffer (HBS-EP+).
-
Surface Activation: Inject a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes to activate the carboxymethylated dextran (B179266) surface.
-
Ligand Injection: Inject the Insulin Receptor (extracellular domain), diluted to 20 µg/mL in 10 mM sodium acetate pH 5.0, over the activated surface. The target immobilization level should be approximately 10,000 - 12,000 Response Units (RU).
-
Deactivation: Inject 1 M ethanolamine-HCl pH 8.5 for 7 minutes to deactivate any remaining unreacted NHS-esters.
-
Reference Surface: The reference flow cell should be activated and deactivated in the same way but without ligand injection to serve as a control for non-specific binding and bulk refractive index changes.
3.2. Analyte Injection and Kinetic Analysis
-
Analyte Preparation: Prepare a serial dilution of this compound in running buffer. A typical concentration range would be 0.1 µM to 100 µM, spanning the expected KD. Ensure the final DMSO concentration is constant across all samples and the running buffer.
-
Association: Inject each concentration of this compound over the ligand and reference surfaces for 120 seconds at a flow rate of 30 µL/min.
-
Dissociation: Switch to running buffer and monitor the dissociation for 300 seconds.
-
Regeneration: If necessary, regenerate the sensor surface between analyte injections using a short pulse of a mild regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5). The stability of the immobilized ligand to the regeneration solution must be confirmed.
3.3. Data Analysis
-
Data Processing: The sensorgrams from the reference flow cell are subtracted from the ligand flow cell data to correct for bulk refractive index changes and non-specific binding.
-
Model Fitting: The processed data is then fitted to a suitable binding model. For a simple bimolecular interaction, a 1:1 Langmuir binding model is typically used.
-
Kinetic Constants: The fitting process will yield the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), where KD = kd/ka.
Signaling Pathway
This compound acts as a sensitizer for the Insulin Receptor.[2] Binding of this small molecule to the extracellular domain of the InsR enhances the insulin-induced signaling cascade, which plays a critical role in glucose metabolism.[3] The diagram below illustrates the canonical Insulin Receptor signaling pathway and the proposed point of action for this compound.
Caption: Insulin Receptor signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 2′-O-Methylperlatolic Acid Enhances Insulin-Regulated Blood Glucose-Lowering Effect through Insulin Receptor Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Enhances Insulin-Regulated Blood Glucose-Lowering Effect through Insulin Receptor Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. genscript.com [genscript.com]
- 6. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for 2'-O-methylperlatolic acid in In-Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and in-vitro testing of 2'-O-methylperlatolic acid, a compound identified as an insulin (B600854) receptor (InsR) sensitizer. The following sections outline the necessary materials and methods for preparing solutions of this compound and evaluating its effects on cell viability, glucose uptake, and the insulin signaling pathway.
Preparation of this compound Solutions
Proper preparation of this compound (2-O-M) solutions is critical for obtaining reliable and reproducible results in in-vitro experiments. Due to its hydrophobic nature, 2-O-M requires an organic solvent for initial dissolution before being diluted in aqueous cell culture media.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Pipettes and sterile, filtered pipette tips
Protocol for Preparing a 10 mM Stock Solution:
-
Aseptically weigh out a precise amount of this compound powder.
-
Dissolve the powder in an appropriate volume of DMSO to achieve a final concentration of 10 mM. For example, dissolve 4.586 mg of 2-O-M (Molecular Weight: 458.5 g/mol ) in 1 mL of DMSO.
-
Vortex the solution thoroughly to ensure the compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C for long-term storage.
Working Solution Preparation:
Prepare fresh working solutions by diluting the 10 mM stock solution in the appropriate cell culture medium to the desired final concentration immediately before use. It is crucial to maintain the final DMSO concentration in the cell culture medium at a non-toxic level, typically below 0.5%, to avoid solvent-induced cellular stress or toxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in all experiments.
In-Vitro Experimental Protocols
The following protocols describe methods to assess the biological activity of this compound in relevant cell lines. The murine hepatoma cell line, Hepa 1-6, and the murine myoblast cell line, C2C12, are recommended as they are key targets for insulin action.
Cell Culture
-
Hepa 1-6 Cells: Culture in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
C2C12 Myoblasts: Culture in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. To induce differentiation into myotubes, grow the myoblasts to confluence and then switch to a differentiation medium (DMEM with 2% horse serum and 1% penicillin-streptomycin) for 4-6 days.
Cytotoxicity Assay (MTT Assay)
This assay determines the effect of this compound on the viability of Hepa 1-6 cells.
Materials:
-
Hepa 1-6 cells
-
96-well cell culture plates
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed Hepa 1-6 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
The next day, remove the medium and replace it with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO).
-
Incubate the plate for 24 to 48 hours at 37°C in a humidified 5% CO₂ incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Table 1: Example Data for Cytotoxicity of this compound on Hepa 1-6 Cells
| Concentration of 2-O-M (µM) | Cell Viability (%) |
| 0 (Vehicle Control) | 100 |
| 0.1 | 98.5 |
| 1 | 97.2 |
| 10 | 95.8 |
| 50 | 93.1 |
| 100 | 90.5 |
Glucose Uptake Assay (2-Deoxy-D-glucose Method)
This assay measures the effect of this compound on glucose uptake in differentiated C2C12 myotubes.
Materials:
-
Differentiated C2C12 myotubes in 24-well plates
-
Krebs-Ringer-Phosphate-HEPES (KRPH) buffer
-
2-Deoxy-D-[³H]glucose or a non-radioactive 2-deoxyglucose-based kit
-
Insulin solution (100 nM)
-
This compound working solutions
-
Cell lysis buffer
-
Scintillation counter or appropriate plate reader
Protocol:
-
Differentiate C2C12 myoblasts into myotubes in 24-well plates.
-
Serum-starve the myotubes for 2-4 hours in serum-free DMEM.
-
Wash the cells twice with warm KRPH buffer.
-
Pre-incubate the cells with or without this compound (e.g., 10 µM) for 30 minutes.
-
Stimulate the cells with or without insulin (100 nM) for 20 minutes.
-
Initiate glucose uptake by adding KRPH buffer containing 2-deoxy-D-[³H]glucose (0.5 µCi/mL) and 10 µM unlabeled 2-deoxy-D-glucose. Incubate for 10 minutes.
-
Terminate the uptake by washing the cells three times with ice-cold PBS.
-
Lyse the cells with lysis buffer and measure the incorporated radioactivity using a scintillation counter.
-
Normalize the results to the total protein content of each well.
Table 2: Example Data for the Effect of this compound on Glucose Uptake in C2C12 Myotubes
| Treatment | Glucose Uptake (cpm/mg protein) | Fold Change vs. Basal |
| Basal (Vehicle) | 5,000 | 1.0 |
| Insulin (100 nM) | 15,000 | 3.0 |
| 2-O-M (10 µM) | 6,500 | 1.3 |
| Insulin + 2-O-M | 20,000 | 4.0 |
Western Blot Analysis of Insulin Signaling Pathway
This protocol is used to assess the effect of this compound on the phosphorylation status of key proteins in the insulin signaling pathway.
Materials:
-
Differentiated C2C12 myotubes or Hepa 1-6 cells
-
This compound working solutions
-
Insulin solution (100 nM)
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-p-IR, anti-IR, anti-p-Akt, anti-Akt)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Protocol:
-
Treat cells with this compound and/or insulin as described in the glucose uptake assay.
-
Lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Table 3: Example Data for Western Blot Analysis of Insulin Signaling Proteins
| Treatment | p-IR / Total IR (Fold Change) | p-Akt / Total Akt (Fold Change) |
| Basal (Vehicle) | 1.0 | 1.0 |
| Insulin (100 nM) | 5.0 | 4.5 |
| 2-O-M (10 µM) | 1.2 | 1.5 |
| Insulin + 2-O-M | 7.5 | 6.8 |
Visualizations
The following diagrams illustrate the proposed mechanism of action of this compound and the experimental workflow.
Commercial availability and suppliers of 2'-O-methylperlatolic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-O-methylperlatolic acid is a naturally occurring depside compound that has garnered significant interest in the scientific community for its potential therapeutic applications. This document provides detailed information on its commercial availability, suppliers, and protocols for its use in two key research areas: as an enhancer of insulin (B600854) signaling and as a monoamine oxidase B (MAO-B) inhibitor.
Commercial Availability and Suppliers
This compound (CAS No. 38968-07-9) is available from several commercial suppliers in varying purities and quantities. Researchers should contact the suppliers directly for the most up-to-date pricing and availability.
| Supplier | Product Number | Purity | Quantity | Price (USD) |
| ChemUniverse | P09463 | >98% | Request Quote | Request Quote |
| ChemFarm | - | ≥98% | 5 mg | $463.00 |
| Amsbio | AMS.TN2790-5-MG | Not Specified | 5 mg | Not Specified |
| TargetMol | TN2790 | >98% | 5 mg | Not Specified |
| Real-Gene Labs | 59098621 | >98% | 5 mg | Not Specified |
| BioCrick | BCN5442 | >98% | Not Specified | Not Specified |
| VEGSCI Inc. | - | Not Specified | On Request | Not Specified |
| Yunnan Hande Bio-Tech | - | 95.0% | 5mg | $650 |
Application 1: Enhancement of Insulin Signaling
Recent studies have demonstrated that this compound can enhance the insulin-regulated blood glucose-lowering effect by directly binding to the insulin receptor (IR) and activating the downstream signaling pathway.[1] This makes it a promising candidate for research in diabetes and metabolic disorders.
Signaling Pathway
The proposed mechanism involves the binding of this compound to the extracellular domain of the insulin receptor, which potentiates insulin-induced autophosphorylation of the receptor and subsequent phosphorylation of downstream targets like Akt.
Caption: Insulin and this compound signaling pathway.
Experimental Protocols
The following are detailed protocols for key experiments to investigate the effect of this compound on insulin signaling.
Caption: Experimental workflow for investigating this compound.
This protocol determines the binding affinity of this compound to the insulin receptor.
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Recombinant human insulin receptor protein
-
This compound
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Immobilization of Insulin Receptor:
-
Equilibrate the CM5 sensor chip with running buffer.
-
Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Inject the insulin receptor protein (diluted in an appropriate buffer, e.g., 10 mM sodium acetate, pH 4.5) over the activated surface.
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.
-
-
Binding Analysis:
-
Prepare a series of dilutions of this compound in running buffer (e.g., 6.25 µM to 100 µM).
-
Inject the different concentrations of this compound over the immobilized insulin receptor surface.
-
Monitor the binding response in real-time.
-
Regenerate the sensor surface between injections if necessary, using a suitable regeneration solution.
-
-
Data Analysis:
-
Analyze the sensorgrams to determine the association (ka) and dissociation (kd) rate constants.
-
Calculate the equilibrium dissociation constant (KD) from the ratio of kd/ka.
-
| Parameter | Value |
| KD | 88.72 µM[1] |
This protocol assesses the effect of this compound on the phosphorylation of the insulin receptor and Akt in cell lines like Hepa 1-6 or C2C12.
Materials:
-
Hepa 1-6 or C2C12 cells
-
This compound
-
Insulin
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-p-IR (Tyr1150/1151), anti-IR, anti-p-Akt (Ser473), anti-Akt
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Cell Treatment and Lysis:
-
Culture cells to near confluency.
-
Treat cells with this compound and/or insulin for the desired time.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine protein concentration using a BCA assay.
-
-
Electrophoresis and Transfer:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Detect the protein bands using an ECL detection reagent and an imaging system.
-
Quantify band intensities and normalize phosphorylated protein levels to total protein levels.
-
This protocol measures the effect of this compound on glucose uptake in differentiated C2C12 cells.
Materials:
-
Differentiated C2C12 myotubes
-
This compound
-
Insulin
-
Krebs-Ringer-HEPES (KRH) buffer
-
2-deoxy-D-[³H]glucose or a fluorescent glucose analog (e.g., 2-NBDG)
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Cell Treatment:
-
Differentiate C2C12 myoblasts into myotubes.
-
Serum-starve the myotubes for 2-4 hours.
-
Treat the cells with this compound and/or insulin in KRH buffer.
-
-
Glucose Uptake:
-
Add 2-deoxy-D-[³H]glucose or 2-NBDG to the cells and incubate for a short period (e.g., 10-30 minutes).
-
Stop the uptake by washing the cells with ice-cold PBS.
-
-
Quantification:
-
Lyse the cells.
-
For radiolabeled glucose, measure the radioactivity using a scintillation counter.
-
For fluorescent glucose analogs, measure the fluorescence using a plate reader.
-
Normalize the glucose uptake to the total protein content of each sample.
-
This protocol analyzes the expression of genes involved in glucose metabolism in tissues from streptozotocin (B1681764) (STZ)-induced diabetic mice treated with this compound.
Materials:
-
STZ-induced diabetic mice
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR master mix
-
qPCR instrument
-
Primers for genes of interest (e.g., G6pc, Pck1, Srebf1, Fasn) and a housekeeping gene (e.g., Actb)
Procedure:
-
Animal Treatment and Tissue Collection:
-
Induce diabetes in mice using STZ.
-
Treat diabetic mice with this compound.
-
Collect liver and muscle tissues.
-
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from the tissues using an RNA extraction kit.
-
Synthesize cDNA from the RNA using a cDNA synthesis kit.
-
-
qPCR:
-
Perform qPCR using SYBR Green or TaqMan master mix and specific primers for the target genes and a housekeeping gene.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene.
-
Representative Mouse Primer Sequences for Glucose Metabolism Genes:
| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') |
| G6pc | TGGCTCACTTTCTTTCGCTTT | TGGGTGACAGGGAACTTTCTG |
| Pck1 | ATCATCTTTGGTGGCCGTAG | GGCATAGGAGGGATCTTGTC |
| Srebf1 | GTAGCGTCTGGATTGCACTTT | GCTGCACAGAGATGTTGTTGT |
| Fasn | GCTGCGGAAACTTCAGGAAAT | AGAGACGTGTCACTCCTGGACTT |
| Actb | GGCTGTATTCCCCTCCATCG | CCAGTTGGTAACAATGCCATGT |
Application 2: Monoamine Oxidase B (MAO-B) Inhibition
This compound has been identified as a monoamine oxidase B (MAO-B) inhibitor, suggesting its potential for research in neurodegenerative diseases like Parkinson's disease.[2]
Signaling Pathway
MAO-B is an enzyme that breaks down neurotransmitters like dopamine. Inhibition of MAO-B by this compound would lead to increased levels of these neurotransmitters in the brain.
Caption: Inhibition of MAO-B by this compound.
Experimental Protocol
This protocol provides a method to determine the inhibitory activity of this compound against MAO-B.
Materials:
-
Recombinant human MAO-B enzyme
-
This compound
-
MAO-B substrate (e.g., benzylamine (B48309) or kynuramine)
-
Horseradish peroxidase (HRP)
-
Fluorescent probe (e.g., Amplex Red)
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare working solutions of the MAO-B enzyme, substrate, HRP, and fluorescent probe in assay buffer.
-
-
Assay Setup:
-
Add assay buffer to the wells of the microplate.
-
Add different concentrations of this compound to the test wells.
-
Include a positive control (a known MAO-B inhibitor like selegiline) and a negative control (vehicle only).
-
Add the MAO-B enzyme to all wells except the blank.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
-
Initiate Reaction and Measure Fluorescence:
-
Initiate the reaction by adding a mixture of the substrate, HRP, and fluorescent probe to all wells.
-
Immediately measure the fluorescence kinetically at an appropriate excitation/emission wavelength (e.g., 530-560 nm excitation and 590 nm emission for Amplex Red) over a period of 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence versus time curve) for each concentration of the inhibitor.
-
Determine the percent inhibition for each concentration relative to the negative control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Quantitative Data: While this compound is known to be a MAO-B inhibitor, specific IC50 values are not consistently reported in the readily available literature. Researchers are encouraged to determine this value experimentally using the protocol above.
References
Application Notes and Protocols for Studying Insulin Signaling with 2'-O-methylperlatolic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-O-methylperlatolic acid (2-O-M) is a polyphenolic compound that has been identified as a potential insulin (B600854) receptor (InsR) sensitizer.[1][2] It enhances the glucose-lowering effects of insulin by directly interacting with the insulin signaling pathway.[1][2] These application notes provide a comprehensive guide for researchers interested in studying the effects of this compound on insulin signaling, including detailed experimental protocols, data presentation guidelines, and visualizations of the key pathways and workflows.
Recent studies have demonstrated that this compound binds to the extracellular domain of the insulin receptor.[1][2] This interaction leads to the activation of the downstream insulin signaling cascade, notably enhancing the phosphorylation of Akt, a key protein in the pathway.[1][2] The synergistic effect of this compound with insulin has been observed to stimulate glucose uptake in muscle cells and modulate glucose homeostasis in animal models of diabetes.[1][2] This makes it a compelling candidate for further investigation as a complementary therapy for diabetes.
Application Notes
Target Audience: This document is intended for researchers in metabolic diseases, cell biology, and pharmacology, as well as professionals in drug development.
Compound Information:
-
Name: this compound (2-O-M)
-
Class: Polyphenolic compound
-
Mechanism of Action: Binds to the extracellular domain of the insulin receptor, acting as an insulin sensitizer.[1][2] It enhances insulin-stimulated phosphorylation of key downstream signaling proteins.[1][2]
Key Research Applications:
-
Investigating the potentiation of insulin signaling in various cell types (e.g., hepatocytes, myotubes).
-
Elucidating the molecular mechanisms of insulin sensitization.
-
Screening for novel therapeutic agents for type 2 diabetes.
-
Studying the impact on glucose uptake and metabolism both in vitro and in vivo.
Data Presentation
In Vitro Studies: Activation of Insulin Signaling Pathway
Table 1: Effect of this compound and Insulin on Key Insulin Signaling Proteins in Hepa 1-6 and C2C12 Cells.
| Cell Line | Treatment Group | p-IR / IR-β Ratio (Fold Change) | p-AKT / AKT Ratio (Fold Change) |
| Hepa 1-6 | Control | 1.0 | 1.0 |
| Insulin | 2.5 | 3.0 | |
| 2-O-M | 1.2 | 1.5 | |
| Insulin + 2-O-M | 3.5 | 4.5 | |
| C2C12 | Control | 1.0 | 1.0 |
| Insulin | 3.0 | 4.0 | |
| 2-O-M | 1.5 | 2.0 | |
| Insulin + 2-O-M | 4.5 | 6.0 |
Note: Data are representative and synthesized from findings suggesting significant activation with combined treatment.[1]
Table 2: Effect of this compound and Insulin on Glucose Uptake in C2C12 Myotubes.
| Treatment Group | Glucose Uptake (Fold Change vs. Control) |
| Control | 1.0 |
| Insulin | 2.5 |
| 2-O-M | 1.3 |
| Insulin + 2-O-M | 3.8 |
Note: Data are representative and synthesized from findings indicating a significant stimulation of glucose uptake capacity with combined treatment.[1]
In Vivo Studies: Effects on Glucose Homeostasis in Diabetic Mice
Table 3: Blood Glucose and Serum Insulin Levels in STZ-Induced Diabetic Mice after Treatment.
| Treatment Group | Blood Glucose at 120 min (mg/dL) | Serum Insulin at 120 min (µU/mL) |
| Control | 350 | 5.0 |
| Insulin | 200 | 15.0 |
| 2-O-M | 320 | 4.5 |
| Insulin + 2-O-M | 150 | 12.0 |
Note: Data are representative and synthesized from findings showing a prolonged blood glucose-lowering effect and reduced requirement for exogenous insulin with combined treatment.[1][3]
Experimental Protocols
Cell Culture and Treatment
Objective: To prepare cell lines for studying the effects of this compound on insulin signaling.
Materials:
-
Hepa 1-6 (mouse hepatoma) or C2C12 (mouse myoblast) cell lines
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Insulin solution
-
This compound solution
-
Phosphate-Buffered Saline (PBS)
Protocol:
-
Culture Hepa 1-6 or C2C12 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
For C2C12 myotube differentiation, grow myoblasts to confluence and then switch to DMEM with 2% horse serum for 4-6 days.
-
Prior to treatment, serum-starve the cells in serum-free DMEM for 4-6 hours.
-
Prepare treatment groups: Control (vehicle), Insulin alone, this compound alone, and Insulin + this compound.
-
Treat the cells with the respective compounds for the desired time (e.g., 10-30 minutes for signaling studies).
Western Blotting for Insulin Signaling Proteins
Objective: To quantify the phosphorylation status of key proteins in the insulin signaling pathway.
Materials:
-
Treated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-IR, anti-IR, anti-p-AKT, anti-AKT)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Lyse the treated cells and determine the protein concentration of each sample.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
Glucose Uptake Assay
Objective: To measure the rate of glucose uptake by cells in response to treatment.
Materials:
-
Differentiated C2C12 myotubes
-
Krebs-Ringer-Phosphate-HEPES (KRPH) buffer
-
2-deoxy-D-[3H]-glucose or a fluorescent glucose analog
-
Insulin
-
This compound
-
Phloretin (glucose transport inhibitor)
-
Scintillation counter or plate reader
Protocol:
-
Seed and differentiate C2C12 cells in 12-well plates.
-
Serum-starve the differentiated myotubes for 4 hours.
-
Wash the cells with KRPH buffer.
-
Treat the cells with the respective compounds (Control, Insulin, 2-O-M, Insulin + 2-O-M) for 30 minutes.
-
Add 2-deoxy-D-[3H]-glucose to each well and incubate for 5-10 minutes.
-
Stop the uptake by adding ice-cold KRPH buffer containing phloretin.
-
Wash the cells with ice-cold PBS.
-
Lyse the cells and measure the incorporated radioactivity using a scintillation counter.
Visualizations
Insulin Signaling Pathway and the Action of this compound
Caption: Insulin signaling pathway and the sensitizing effect of this compound.
Experimental Workflow for In Vitro Analysis
Caption: Workflow for in vitro investigation of this compound's effects.
Logical Relationship of this compound's Synergistic Action
Caption: Synergistic action of Insulin and this compound on glucose metabolism.
References
- 1. 2′-O-Methylperlatolic Acid Enhances Insulin-Regulated Blood Glucose-Lowering Effect through Insulin Receptor Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Enhances Insulin-Regulated Blood Glucose-Lowering Effect through Insulin Receptor Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Troubleshooting & Optimization
How to improve the yield of 2'-O-methylperlatolic acid extraction
Welcome to the technical support center for the extraction of 2'-O-methylperlatolic acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on optimizing extraction yields and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it extracted from lichens?
This compound is a secondary metabolite, specifically a depside, found in various lichen species.[1] These compounds are of significant interest to the scientific community due to their potential biological activities, including acting as insulin (B600854) receptor (InsR) sensitizers, which may be relevant for diabetes research.[2][3] Extraction from the lichen thallus is the primary method for obtaining this and other related bioactive compounds for study.[1]
Q2: Which extraction method is most effective for lichen acids like this compound?
The choice of extraction method is critical and depends on factors like thermal stability of the compound, solvent usage, and desired yield.[4] Advanced techniques like Accelerated Solvent Extraction (ASE) and Ultrasound-Assisted Extraction (UAE) are often more efficient than traditional methods like maceration.[4] ASE, particularly with acetone (B3395972), has been shown to be highly selective for lichen acids, reducing both solvent consumption and processing time.[5][6] However, for heat-sensitive compounds, maceration remains a viable, albeit slower, option.[7]
Q3: How does solvent choice impact the extraction yield?
Solvent polarity is a key factor in determining extraction efficiency.[7] For depsides and other lichen acids, solvents of intermediate polarity are generally most effective. Acetone and ethyl acetate (B1210297) are frequently reported as some of the most efficient solvents for extracting these types of compounds from lichens.[5][8] A systematic approach, testing solvents across a polarity range (e.g., hexane (B92381) -> ethyl acetate -> acetone -> methanol), can help identify the optimal choice for maximizing the yield of this compound.[7]
Q4: Can high temperatures during extraction degrade this compound?
Yes, many lichen metabolites can be sensitive to heat.[5] Prolonged exposure to high temperatures, such as in Soxhlet extraction, can lead to the thermal degradation of target compounds, resulting in lower yields.[7] When using heat-assisted methods, it is crucial to control the temperature. For some lichen acids, degradation has been observed at temperatures of 60°C and 80°C.[5] If thermal degradation is suspected, switching to a lower-temperature method or using a solvent with a lower boiling point is recommended.
Troubleshooting Guide
This guide addresses common problems encountered during the extraction of this compound.
Issue 1: Low Crude Extract Yield
A low yield from the initial extraction is a frequent challenge. The following steps can help diagnose and resolve the issue.
-
Cause A: Inefficient Cell Disruption
-
Cause B: Suboptimal Solvent Selection
-
Solution: The polarity of the extraction solvent may not be suitable for this compound.[9] As a depside, it is an aromatic compound with moderate polarity.[8] If using a very polar (e.g., water) or non-polar (e.g., hexane) solvent, switch to an intermediate polarity solvent like acetone or ethyl acetate.[5]
-
-
Cause C: Inadequate Extraction Parameters
-
Solution: Extraction time and solvent-to-solid ratio are critical variables.[10] For maceration, ensure the material is fully submerged (a common ratio is 1:10 or 1:20 w/v) and allowed to soak for an adequate period, often up to 72 hours with agitation.[7][11] For methods like UAE or ASE, optimize the time and temperature according to instrument guidelines and literature precedents.[4][12]
-
Issue 2: Low Purity of Target Compound in Extract
The crude extract contains a complex mixture of metabolites, and maximizing the relative amount of the target compound is essential.
-
Cause A: Presence of Interfering Substances
-
Solution: Lichens contain a high concentration of phenolic compounds, which can co-extract and interfere with purification.[13] Consider a sequential extraction approach. Start with a non-polar solvent like hexane to remove lipids and pigments, then proceed with a medium-polarity solvent like ethyl acetate or acetone to extract the depsides.[1]
-
-
Cause B: Co-extraction of Similar Compounds
-
Solution: The use of a highly selective solvent system is key. Acetone has been noted for its selectivity in extracting lichen acids.[5] Further purification using techniques like column chromatography (with silica (B1680970) gel or RP-18) or preparative Thin-Layer Chromatography (TLC) will be necessary to isolate this compound from other structurally similar depsides.[1][14]
-
Data Summary: Solvent and Method Comparison
The following table summarizes findings from studies on the extraction of lichen acids, providing a comparison of different methods and solvents.
| Extraction Method | Solvent | Key Findings | Citation |
| Accelerated Solvent Extraction (ASE) | Acetone | Found to be the most selective method, reducing solvent use and time. | [5][6] |
| Maceration (MAC) | Acetone | Lower efficiency in a single extraction compared to ASE. | [5] |
| Ultrasound-Assisted Extraction (UAE) | Acetone | Generally faster than maceration but may be less efficient than ASE. | [5] |
| Maceration | Ethyl Acetate | Highly efficient in a single extraction, extracting over 91% of metabolites. | [8] |
| Maceration | Methanol (B129727) | Effective for total phenolic content but may extract a wider range of compounds. | [1][15] |
| Green Solvents (NADES/VNADES) | Menthol/Camphor | A promising green alternative, with optimized conditions at 40°C for 30 min. | [5][6] |
Experimental Protocols
Protocol 1: General Maceration for Depside Extraction
This protocol provides a standard method for extracting this compound using maceration, which is suitable for labs without specialized extraction equipment.
-
Sample Preparation:
-
Extraction:
-
Weigh the powdered lichen material (e.g., 50 g).[11]
-
Place the powder into a large Erlenmeyer flask or a sealed container.
-
Add a suitable solvent, such as acetone or ethyl acetate, ensuring the material is fully submerged. A common ratio is 1:10 (w/v), for example, 500 mL of solvent for 50 g of lichen powder.[11]
-
Seal the container to prevent solvent evaporation.
-
Place the container on a rotary shaker and agitate at room temperature for 24-72 hours.[11][14]
-
-
Filtration and Concentration:
-
Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid lichen residue.[11]
-
Repeat the extraction on the residue two more times with fresh solvent to ensure exhaustive extraction.
-
Combine the filtrates.
-
Evaporate the solvent from the combined filtrate using a rotary evaporator under reduced pressure at a controlled temperature (e.g., < 40°C).[1]
-
-
Downstream Processing:
-
The resulting dry crude extract can be stored at 4°C for further purification by column chromatography or other chromatographic techniques.[14]
-
Protocol 2: Liquid-Liquid Partitioning for Preliminary Purification
This protocol is used after obtaining a crude extract (e.g., from a methanol extraction) to separate compounds based on their polarity.
-
Preparation:
-
Dissolve the crude methanol extract thoroughly in water.[1]
-
Transfer the aqueous mixture to a separatory funnel.
-
-
Hexane Partitioning:
-
Add an equal volume of hexane to the separatory funnel.
-
Shake the funnel vigorously for several minutes, periodically venting to release pressure.
-
Allow the layers to separate completely. The upper hexane layer will contain non-polar compounds like lipids and pigments.
-
Drain the lower aqueous layer and collect the hexane layer. Repeat this step 2-3 times.
-
-
Ethyl Acetate Partitioning:
-
To the remaining aqueous layer in the separatory funnel, add an equal volume of ethyl acetate.[1]
-
Repeat the shaking and separation process as described above. The ethyl acetate layer will contain compounds of intermediate polarity, including depsides like this compound.[1]
-
Collect the ethyl acetate layer. Repeat this step 2-3 times.
-
-
Concentration:
-
Combine the collected ethyl acetate fractions.
-
Evaporate the solvent using a rotary evaporator to yield a depside-enriched extract ready for further purification.[1]
-
Visual Guides
Caption: End-to-end experimental workflow for extraction.
Caption: A decision-making guide for low yield issues.
References
- 1. acgpubs.org [acgpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound Enhances Insulin-Regulated Blood Glucose-Lowering Effect through Insulin Receptor Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Extraction of lichen bioactive compounds using volatile natural deep eutectic solvents and comparative analytical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Extraction of lichen bioactive co... preview & related info | Mendeley [mendeley.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Isolation, Purification and Application of Secondary Metabolites from Lichen Parmelia Perlata – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 12. mdpi.com [mdpi.com]
- 13. Optimization of Protein Extraction for Lichen Thalli - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Comparative Study of Isolated Secondary Metabolites from Lichens and Their Antioxidative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Multi-Step Synthesis of 2'-O-Methylperlatolic Acid
Welcome to the technical support center for the multi-step synthesis of 2'-O-methylperlatolic acid. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of this synthetic route.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most common strategy involves a convergent synthesis approach. This entails the separate synthesis of two key aromatic precursors, followed by their coupling to form the depside bond, and a final deprotection step. The key stages are:
-
Synthesis of Precursor A: Preparation of 2,4-dihydroxy-3,6-dimethylbenzoic acid.
-
Synthesis of Precursor B: Preparation of a protected form of 2-O-methylolivetolic acid, typically benzyl (B1604629) 2-O-methylolivetolcarboxylate.
-
Depside Bond Formation: Esterification of Precursor A and Precursor B.
-
Deprotection: Removal of the protecting groups to yield the final product.
Q2: Why are protecting groups necessary in this synthesis?
A2: Protecting groups are crucial to prevent unwanted side reactions. Phenolic hydroxyl groups and carboxylic acid functionalities are reactive and can interfere with the desired transformations. For instance, benzyl groups are commonly used to protect carboxylic acids and some phenolic hydroxyls, as they can be selectively removed under mild conditions in the final step.
Q3: What are the main challenges in the depside bond formation step?
A3: The esterification to form the depside bond can be challenging due to the steric hindrance of the substituted phenolic precursors. This can lead to low yields and may require carefully optimized reaction conditions, including the choice of coupling agents and catalysts.
Q4: What methods are suitable for the final deprotection step?
A4: Catalytic hydrogenolysis is a widely used and effective method for the deprotection of benzyl esters and benzyl ethers.[1] This method is favored because it proceeds under mild conditions and typically does not affect other functional groups like methyl ethers.
Troubleshooting Guides
Synthesis of Precursor A: 2,4-dihydroxy-3,6-dimethylbenzoic acid
| Problem | Possible Cause | Troubleshooting Suggestion |
| Low yield of carboxylation | Incomplete lithiation or inefficient trapping of the lithiated intermediate with CO₂. | Ensure strictly anhydrous conditions and an inert atmosphere (e.g., argon). Use freshly prepared or titrated organolithium reagent. Add CO₂ as a gas or solid (dry ice) at low temperature (-78 °C) and allow the reaction to warm slowly. |
| Formation of side products | Oxidation of the phenoxide or multiple carboxylation events. | Maintain a low reaction temperature during lithiation and carboxylation. Quench the reaction carefully. |
| Difficult purification | Contamination with starting material or side products with similar polarity. | Utilize column chromatography with a gradient of ethyl acetate (B1210297) in hexane. Recrystallization from a suitable solvent system can also be effective. |
Synthesis of Precursor B: Benzyl 2-O-methylolivetolcarboxylate
| Problem | Possible Cause | Troubleshooting Suggestion |
| Incomplete benzylation of olivetolic acid | Insufficiently reactive benzylating agent or incomplete deprotonation of the carboxylic acid. | Use a more reactive benzylating agent like benzyl bromide. Ensure the use of a suitable base (e.g., K₂CO₃, NaH) in an appropriate solvent (e.g., DMF, acetone) to achieve complete deprotonation. |
| Non-selective O-methylation | Methylation of both phenolic hydroxyl groups instead of the desired C2 hydroxyl. | Employ a bulky methylating agent or use a protecting group strategy to differentiate the two hydroxyl groups. Alternatively, perform the methylation under carefully controlled stoichiometric conditions. |
| Low yield of O-methylation | Steric hindrance around the target hydroxyl group. Incomplete deprotonation of the phenol. | Increase reaction time and/or temperature. Use a stronger base to ensure complete formation of the phenoxide. |
Depside Bond Formation (Esterification)
| Problem | Possible Cause | Troubleshooting Suggestion |
| Low yield of depside ester | Steric hindrance: The bulky nature of the two precursors hinders the approach of the nucleophile.[2][3] Inefficient coupling agent: The chosen coupling agent may not be powerful enough to overcome the activation energy barrier. | Use a highly efficient coupling method. While trifluoroacetic anhydride (B1165640) is effective, a common alternative is the use of dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP).[4][5] For sterically hindered substrates, increasing the amount of DMAP (up to 1 equivalent) may be beneficial.[6] |
| Formation of N-acylurea byproduct | Rearrangement of the O-acylisourea intermediate when using DCC.[5][6] | The addition of DMAP helps to minimize this side reaction by forming a more reactive acylpyridinium intermediate.[5][6] If the problem persists, consider using a different coupling agent like EDC (a water-soluble carbodiimide) which can simplify purification.[7] |
| Difficult purification | Contamination with unreacted starting materials and dicyclohexylurea (DCU) byproduct. | DCU is poorly soluble in many organic solvents and can often be removed by filtration.[8] If co-elution is an issue during column chromatography, try changing the solvent system or using a different stationary phase.[8] Washing the organic extract with dilute acid can remove DMAP.[8] |
Final Deprotection (Hydrogenolysis)
| Problem | Possible Cause | Troubleshooting Suggestion |
| Incomplete debenzylation | Catalyst poisoning: Sulfur-containing impurities or other functional groups can deactivate the palladium catalyst.[9] Insufficient catalyst or hydrogen pressure. | Ensure the starting material is pure. If catalyst poisoning is suspected, use a larger amount of catalyst or a more robust catalyst. Increase the hydrogen pressure and/or reaction time. |
| Undesired side reactions (e.g., reduction of the aromatic ring) | Overly aggressive reaction conditions (high pressure, high temperature, prolonged reaction time). | Use milder conditions (e.g., lower hydrogen pressure, shorter reaction time). Monitor the reaction closely by TLC or LC-MS to stop it upon completion. |
| Cleavage of the methyl ether | This is generally not observed under standard hydrogenolysis conditions for benzyl ether cleavage. | This is an unlikely side reaction. Verify the identity of the product by NMR and MS to confirm the structure. |
Experimental Protocols & Data
Overall Synthetic Workflow
References
- 1. Synthesis of para-Olivetol Depsides - Katalog - Lichenological literature [jjh.cz]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 5. Steglich Esterification [organic-chemistry.org]
- 6. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Hydrogenolytic Cleavage of Naphthylmethyl Ethers in the Presence of Sulfides - PMC [pmc.ncbi.nlm.nih.gov]
2'-O-methylperlatolic acid solubility issues in aqueous buffers
Welcome to the technical support center for 2'-O-methylperlatolic acid. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the experimental use of this compound, with a particular focus on its solubility in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a naturally occurring polyphenolic compound derived from lichens. It is classified as a depside and has been identified as a monoamine oxidase B (MAO-B) inhibitor.[1][2] Recent studies have highlighted its role as an insulin (B600854) receptor (InsR) sensitizer, making it a compound of interest in diabetes and metabolic disease research.[3][4][5]
Q2: Why is this compound difficult to dissolve in aqueous buffers?
A2: Like many lichen-derived secondary metabolites, this compound is a hydrophobic molecule with low water solubility.[6] Its chemical structure contains large nonpolar regions, which limits its ability to form favorable interactions with water molecules in aqueous solutions. The related compound, perlatolic acid, has a very low first dissociation constant (pKa1 of 2.7 in methanol), indicating it is a weak acid.[7][8] This suggests that the solubility of this compound is also likely to be pH-dependent.
Q3: What are the common challenges when preparing this compound for experiments?
A3: The primary challenge is achieving a homogenous solution at the desired concentration in aqueous buffers suitable for biological experiments, such as cell culture media or physiological buffers for in vivo studies. Precipitation of the compound upon addition to the aqueous phase is a common issue, which can lead to inaccurate dosing and unreliable experimental results.
Troubleshooting Guide: Solubility Issues
This guide provides a step-by-step approach to troubleshoot and resolve solubility problems with this compound.
Problem: My this compound is not dissolving or is precipitating in my aqueous buffer.
Solution Workflow:
Step-by-Step Troubleshooting:
-
Prepare a Concentrated Stock Solution: Instead of dissolving the compound directly in your aqueous buffer, first prepare a high-concentration stock solution in an appropriate organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for hydrophobic compounds.[9] Ethanol can also be used.[10]
-
Serial Dilution: Add the organic stock solution dropwise to your vigorously vortexing or stirring aqueous buffer. This gradual addition helps to prevent immediate precipitation.
-
Optimize Co-solvent Concentration: If precipitation still occurs, you may need to adjust the final concentration of the organic solvent. It is crucial to keep the final concentration of the co-solvent as low as possible to avoid solvent-induced artifacts in your experiment.
-
pH Adjustment: The solubility of acidic compounds can sometimes be improved by increasing the pH of the buffer. You can try adjusting the pH of your buffer to be slightly above the pKa of the compound. However, ensure the final pH is compatible with your experimental system.
-
Gentle Warming and Sonication: A supplier datasheet suggests that for some lichen compounds, warming the solution to 37°C or using an ultrasonic bath can aid in dissolution. Be cautious with temperature-sensitive compounds.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipette
Methodology:
-
Weigh out the required amount of this compound. For a 1 mL stock solution of 10 mM, you will need approximately 4.59 mg (Molecular Weight: 458.58 g/mol ).
-
Transfer the weighed powder to a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube. For a 1 mL stock, add 1 mL of DMSO.
-
Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used if dissolution is slow.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution in Aqueous Buffer (e.g., PBS or Cell Culture Medium)
Materials:
-
10 mM stock solution of this compound in DMSO
-
Sterile aqueous buffer (e.g., PBS, DMEM)
-
Sterile conical tube
-
Vortex mixer
Methodology:
-
Warm the aqueous buffer to the desired experimental temperature (e.g., 37°C for cell culture).
-
Place the required volume of buffer into a sterile conical tube.
-
While vigorously vortexing the buffer, slowly add the required volume of the 10 mM stock solution dropwise. For example, to prepare 10 mL of a 10 µM working solution, add 10 µL of the 10 mM stock to 9.99 mL of buffer.
-
Continue vortexing for another 30-60 seconds to ensure thorough mixing.
-
Visually inspect the final solution for any signs of precipitation. If the solution appears cloudy, you may need to reduce the final concentration of this compound or slightly increase the final DMSO concentration (while staying within acceptable limits).
Data Presentation
Table 1: Recommended Maximum Co-solvent Concentrations for In Vitro Assays
| Co-solvent | Recommended Maximum Concentration | Notes |
| DMSO | 0.1% - 0.5% (v/v) | Cell line sensitivity can vary. It is advisable to run a solvent control to test for toxicity at the chosen concentration.[4][11][12] |
| Ethanol | 0.1% - 0.5% (v/v) | Can be more volatile than DMSO. A solvent control is recommended.[10] |
Table 2: Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₆H₃₄O₇ | [13] |
| Molecular Weight | 458.58 g/mol | [13] |
| Appearance | Powder | [13] |
| pKa (of related compound perlatolic acid) | 2.7 (in methanol) | [7][8] |
Visualizations
Signaling Pathway
This compound has been shown to enhance the insulin-regulated blood glucose-lowering effect through the insulin receptor signaling pathway.[4][14][15]
Disclaimer: The information provided in this technical support center is for guidance purposes only. Researchers should always perform their own validation experiments to determine the optimal conditions for their specific experimental setup.
References
- 1. researchgate.net [researchgate.net]
- 2. The Insulin Receptor and Its Signal Transduction Network - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Perlatolic acid - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 13. pubs.acs.org [pubs.acs.org]
- 14. This compound Enhances Insulin-Regulated Blood Glucose-Lowering Effect through Insulin Receptor Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 2′-O-Methylperlatolic Acid Enhances Insulin-Regulated Blood Glucose-Lowering Effect through Insulin Receptor Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Long-term stability and storage of 2'-O-methylperlatolic acid
Technical Support Center: 2'-O-methylperlatolic acid
This technical support center provides researchers, scientists, and drug development professionals with guidance on the long-term stability and storage of this compound, along with troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: For long-term stability, solid (powder) this compound should be stored in a sealed container in a cool, dry environment. Specific supplier data suggests storage at -20°C, which is expected to maintain the compound's integrity for up to three years.[1] Always refer to the product-specific datasheet upon receipt.[2]
Q2: How should I store solutions of this compound?
A2: Stock solutions of this compound should be stored at -80°C for up to one year.[1] Another source suggests that stock solutions can be stored below -20°C for several months.[2] To minimize degradation, it is advisable to aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.
Q3: Can I store this compound at room temperature?
A3: While the compound is shipped at room temperature (or with blue ice), this is intended for short-term transit only.[2] For long-term storage, room temperature is not recommended due to the potential for slow degradation. The product is generally considered chemically stable under standard ambient conditions for short periods.
Q4: What solvents are suitable for dissolving this compound?
A4: While specific solubility data is not always provided, general laboratory practice for depsidones, a class of polyphenolic compounds, involves the use of organic solvents such as DMSO, ethanol, or methanol. For aqueous buffers, it is recommended to first dissolve the compound in a minimal amount of an organic solvent before dilution. To enhance solubility, gentle warming to 37°C and sonication in an ultrasonic bath may be helpful.[2]
Q5: Is this compound sensitive to light?
A5: There is no specific data on the photosensitivity of this compound. However, as a general precaution for polyphenolic compounds, it is recommended to store both solid and solution forms in amber vials or otherwise protected from light to prevent potential photodegradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity in an experiment. | 1. Improper storage of stock solution (e.g., repeated freeze-thaw cycles, storage at improper temperature). 2. Degradation of the compound in the experimental buffer. 3. Incorrect initial concentration due to incomplete dissolution. | 1. Prepare fresh aliquots from a new vial of stock solution stored at -80°C. 2. Perform a stability check of the compound in your experimental buffer over the time course of your experiment. Consider preparing fresh dilutions immediately before use. 3. Ensure complete dissolution by gentle warming and sonication.[2] Verify the concentration using a suitable analytical method like UV-Vis spectroscopy if a reference spectrum is available. |
| Precipitation of the compound in aqueous buffer. | The compound has low aqueous solubility. | Dissolve the compound in a water-miscible organic solvent (e.g., DMSO) at a higher concentration first, then dilute it into the aqueous buffer with vigorous vortexing. Ensure the final concentration of the organic solvent is compatible with your experimental system. |
| Inconsistent experimental results between batches. | 1. Variation in the purity of different batches of the compound. 2. Degradation of an older batch of the compound. | 1. Always check the certificate of analysis for the specific batch you are using. 2. Use a fresh batch of the compound and compare the results with the older batch. If degradation is suspected, a new stock solution from a freshly opened vial should be prepared. |
| Appearance of unexpected peaks in chromatography (HPLC/LC-MS). | Degradation of the compound due to hydrolysis (especially of the ester linkage), oxidation, or other reactions. | 1. Prepare fresh samples for analysis. 2. Ensure the mobile phase and sample diluent are compatible and will not cause degradation. 3. Review storage conditions of both the solid compound and any prepared solutions. |
Data Presentation
Table 1: Recommended Storage Conditions and Stability
| Form | Storage Temperature | Duration | Source |
| Solid (Powder) | -20°C | Up to 3 years | [1] |
| In Solvent | -80°C | Up to 1 year | [1] |
| Stock Solution | Below -20°C | Several months | [2] |
Note: The stability data presented is based on information from suppliers. For critical applications, it is recommended that users perform their own stability studies under their specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Pre-warming: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Aseptically weigh the desired amount of the compound in a sterile environment.
-
Dissolution: Add the appropriate volume of a suitable solvent (e.g., DMSO) to achieve the desired stock concentration.
-
Solubilization: To ensure complete dissolution, cap the vial tightly and vortex thoroughly. If needed, gently warm the solution to 37°C and sonicate in an ultrasonic bath for a short period.[2]
-
Storage: Aliquot the stock solution into single-use, light-protected vials and store at -80°C.
Protocol 2: General Stability-Indicating HPLC Method (Hypothetical Example)
This is a general protocol for assessing stability. The specific parameters would need to be optimized for this compound.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A time-gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by a UV scan of the compound (e.g., 254 nm or a wavelength of maximum absorbance).
-
Procedure: a. Prepare a standard solution of this compound at a known concentration. b. Subject samples of the compound (solid or in solution) to stress conditions (e.g., elevated temperature, acid/base hydrolysis, oxidation, photolysis). c. At specified time points, dilute the stressed samples to the working concentration and inject them into the HPLC system. d. Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound. e. The percentage of remaining compound can be calculated relative to a time-zero or unstressed control sample.
Visualizations
Caption: Workflow for handling and using this compound.
Caption: Potential degradation pathways for this compound.
References
Troubleshooting inconsistent results in 2'-O-methylperlatolic acid bioassays
Welcome to the technical support center for 2'-O-methylperlatolic acid bioassays. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered when working with this promising lichen-derived compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to help you optimize your experiments and obtain reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary known biological activity?
A1: this compound is a polyphenolic compound, often extracted from lichens such as Pertusaria parasommerfeltii.[1] Its primary known biological activity is as an insulin (B600854) receptor (InsR) sensitizer.[1][2] It binds to the extracellular domain of the InsR and enhances the glucose-lowering effect of insulin by activating the insulin signaling pathway.[1][2]
Q2: What is the proposed mechanism of action for this compound?
A2: this compound enhances the effect of insulin. The proposed mechanism involves the compound binding to the insulin receptor, which in turn activates the downstream insulin signaling pathway. This leads to increased phosphorylation of proteins such as AKT, which promotes glucose uptake in cells like myotubes.[1][2] In addition to sensitizing the insulin receptor, it has been observed to increase glucagon (B607659) secretion, which can help prevent hypoglycemia.[1][2]
Q3: What are some common bioassays used to assess the activity of this compound?
A3: Common bioassays for evaluating the activity of this compound include:
-
Insulin Receptor Binding Assays: Techniques like Surface Plasmon Resonance (SPR) are used to determine the binding affinity of the compound to the insulin receptor.[1][2]
-
Western Blotting: This is used to measure the phosphorylation status of key proteins in the insulin signaling pathway, such as IR-β, p-IR, AKT, and p-AKT, in cell lines (e.g., Hepa 1-6, C2C12) and tissues.[2]
-
Glucose Uptake Assays: These assays, often performed in C2C12 myotubes, measure the direct effect of the compound on the cells' ability to take up glucose.[1][2]
-
In Vivo Animal Studies: Diabetic mouse models (e.g., streptozotocin-induced or db/db mice) are used to assess the compound's effect on blood glucose levels, serum insulin, glucagon, and C-peptide.[1][2]
-
Quantitative Real-Time PCR (qRT-PCR): This technique is used to analyze the mRNA expression of genes involved in glucose and lipid metabolism in tissues like the liver and muscle.[2]
Troubleshooting Guide
Inconsistent or No Activity in In Vitro Assays
Q4: I am not observing the expected increase in glucose uptake in C2C12 cells treated with this compound. What could be the issue?
A4: Several factors could contribute to this issue. Consider the following troubleshooting steps:
-
Compound Purity and Integrity:
-
Source and Purity: Natural products can have variable purity. Ensure you are using a high-purity standard of this compound. The presence of impurities can lead to inconsistent or off-target effects. The standardization of natural products is crucial for reproducible results.[3][4]
-
Storage and Stability: Like many phenolic compounds, this compound may be sensitive to light, temperature, and oxidation. Store the compound under the recommended conditions (typically cool, dark, and dry). Prepare fresh solutions for each experiment, as stability in solution can be limited.
-
-
Cell Culture Conditions:
-
Cell Health: Ensure your C2C12 cells are healthy, within a low passage number, and not overly confluent, as this can affect their response to stimuli.
-
Differentiation: Proper differentiation of C2C12 myoblasts into myotubes is critical for insulin-responsive glucose uptake. Confirm differentiation visually and, if possible, with protein markers.
-
-
Experimental Parameters:
-
Concentration: The effective concentration of this compound for in vitro studies has been reported in the micromolar range (e.g., 6.25–100 μM).[1] Perform a dose-response curve to determine the optimal concentration for your specific cell line and assay conditions.
-
Incubation Time: The timing of compound treatment and subsequent glucose uptake measurement is crucial. Optimize the incubation time to capture the peak response.
-
Serum Starvation: Proper serum starvation before stimulation with insulin and the compound is essential to reduce basal signaling and observe a robust response.
-
Q5: The results of my Western blots for p-AKT are variable between experiments. How can I improve consistency?
A5: Variability in Western blotting is a common issue. Here are some key areas to focus on:
-
Sample Preparation:
-
Lysis Buffer: Use a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of your target proteins.
-
Consistent Protein Concentration: Accurately determine the protein concentration of your lysates and load equal amounts for each sample.
-
-
Antibody Performance:
-
Antibody Validation: Ensure your primary antibodies for total AKT and p-AKT are specific and validated for your application.
-
Antibody Dilution and Incubation: Optimize the antibody dilutions and incubation times. Use the same antibody lot for a set of comparative experiments if possible.
-
-
Data Analysis:
-
Loading Control: Always use a reliable loading control (e.g., β-actin, GAPDH) to normalize your data.
-
Quantification: Use densitometry software to quantify your band intensities and express p-AKT levels relative to total AKT.
-
Challenges with In Vivo Studies
Q6: I am not observing a significant effect of this compound on blood glucose levels in my diabetic mouse model.
A6: In vivo experiments introduce more variables. Consider these potential factors:
-
Compound Formulation and Administration:
-
Solubility and Bioavailability: this compound, like many natural products, may have poor water solubility. Ensure you are using an appropriate vehicle for administration that maximizes its solubility and bioavailability.
-
Route and Dose: The route of administration (e.g., oral gavage, intraperitoneal injection) and the dosage are critical. The reported studies have used injections.[2] A dose-finding study may be necessary.
-
-
Animal Model:
-
Model Selection: The choice of diabetic model (e.g., STZ-induced type 1 vs. db/db type 2) can influence the outcome. The compound has shown effects in both models.[1]
-
Animal Variability: Factors such as age, weight, and the severity of diabetes can introduce variability. Ensure your experimental groups are well-matched.
-
-
Timing of Measurements:
-
Blood Glucose Monitoring: The timing of blood glucose measurements after compound administration is crucial. A time-course experiment is recommended to determine the peak effect.[5]
-
Data Presentation
Table 1: In Vitro Binding Affinity and Cytotoxicity of this compound
| Parameter | Value | Cell Line/System | Reference |
| Binding Affinity (KD) to InsR | 88.72 μM | Surface Plasmon Resonance | [1] |
| Cytotoxic Effects | No significant cytotoxicity observed at concentrations effective for enhancing insulin signaling. | Hepa 1-6, C2C12 | [6] |
Table 2: In Vivo Effects of this compound in STZ-Induced Diabetic Mice
| Treatment Group | Blood Glucose Change (at 120 min) | Serum Insulin (at 120 min) | Serum Glucagon (at 120 min) | Reference |
| Control | Baseline | Baseline | Baseline | [5] |
| Insulin | Significant Decrease | Increased | No significant change | [5] |
| 2-O-M | No significant change alone | No significant change alone | Increased | [5] |
| Insulin + 2-O-M | Significantly prolonged decrease compared to insulin alone | Reduced compared to insulin alone | Increased | [5] |
Experimental Protocols
1. Western Blotting for Insulin Signaling Pathway Proteins
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 30-50 µg of protein on a 10% SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-p-IR, anti-IR, anti-p-AKT, anti-AKT) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensity using ImageJ or similar software and normalize to a loading control.
2. C2C12 Glucose Uptake Assay
-
Cell Culture and Differentiation: Culture C2C12 myoblasts in DMEM with 10% FBS. Induce differentiation into myotubes by switching to DMEM with 2% horse serum for 4-6 days.
-
Treatment: Serum starve the differentiated myotubes for 2-4 hours. Treat with this compound and/or insulin for the desired time.
-
Glucose Uptake: Add a fluorescent glucose analog (e.g., 2-NBDG) and incubate for 30-60 minutes.
-
Measurement: Wash the cells to remove excess 2-NBDG. Measure fluorescence using a plate reader or fluorescence microscope.
-
Data Analysis: Normalize the fluorescence signal to the protein content or cell number.
Visualizations
Caption: Insulin signaling pathway and the sensitizing role of this compound.
Caption: Troubleshooting workflow for inconsistent bioassay results.
References
- 1. 2′-O-Methylperlatolic Acid Enhances Insulin-Regulated Blood Glucose-Lowering Effect through Insulin Receptor Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Enhances Insulin-Regulated Blood Glucose-Lowering Effect through Insulin Receptor Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. actascientific.com [actascientific.com]
- 4. ahpa.org [ahpa.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing 2'-O-methylperlatolic Acid Dosage for In-Vivo Studies in Mice
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for optimizing the in-vivo dosage of 2'-O-methylperlatolic acid in mice. The information is presented in a question-and-answer format to directly address common challenges and queries encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in mice?
Based on published research, a dose of 1 mg/kg administered via intravenous (IV) tail vein injection has been shown to be effective in enhancing insulin-regulated blood glucose-lowering effects in both streptozotocin (B1681764) (STZ)-induced diabetic mice and db/db mice.[1][2] This dosage was used to demonstrate the compound's mechanism of action, which involves binding to the insulin (B600854) receptor and activating the insulin signaling pathway.[1][2]
For other applications or administration routes, dose-finding studies are recommended. As a starting point for oral administration, doses for structurally similar lichen-derived depsides, such as atranorin (B1665829) and gyrophoric acid, have been reported at 10 mg/kg in rats.[3][4]
Q2: How should this compound be formulated for in-vivo administration?
This compound, like many polyphenolic compounds, is poorly soluble in aqueous solutions. Therefore, a suitable vehicle is required for its administration.
-
For Intravenous (IV) Injection: The effective dose of 1 mg/kg was administered after being dissolved in a suitable solvent, although the specific vehicle was not detailed in the primary study.[1][2] For similar poorly soluble compounds, vehicles such as phosphate-buffered saline (PBS) containing a small percentage of a solubilizing agent like Tween-80 are often used.[5]
-
For Oral (PO) Gavage: While specific oral formulation details for this compound are not available, related lichen-derived compounds have been administered orally using various vehicles. For instance, atranorin has been given in an ethanol-water solution.[4] For many poorly soluble polyphenols, creating a stock solution in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) followed by dilution in a vehicle such as corn oil or a solution containing PEG300/400 and Tween 80 is a common practice.
Q3: What is the known mechanism of action of this compound?
This compound acts as an insulin receptor (InsR) sensitizer. It binds to the extracellular domain of the insulin receptor, which in turn enhances the insulin-induced activation of the downstream signaling pathway. This includes the phosphorylation of the insulin receptor (p-IR) and protein kinase B (p-AKT), ultimately leading to an increased glucose uptake in cells.[1][2]
Troubleshooting Guides
Issue 1: Compound Precipitation During Formulation or Administration
Possible Cause: this compound has low aqueous solubility. Precipitation can occur when a concentrated stock solution in an organic solvent is diluted into an aqueous vehicle.
Solutions:
-
Optimize the Vehicle:
-
Increase the concentration of the co-solvent (e.g., DMSO, ethanol) in the final formulation, ensuring it remains within a non-toxic range for the animals.
-
Incorporate surfactants such as Tween 80 or Cremophor EL to improve solubility and stability.
-
Consider using lipid-based formulations like nanoemulsions or solid lipid nanoparticles, which have been shown to improve the oral bioavailability of polyphenols.[6][7]
-
-
Sonication: Use a bath sonicator to aid in the dissolution of the compound in the vehicle.
-
pH Adjustment: The solubility of phenolic compounds can be pH-dependent. Cautious adjustment of the vehicle's pH may improve solubility, but the physiological compatibility must be considered.
Issue 2: Difficulty with Intravenous Tail Vein Injection
Possible Cause: The lateral tail veins in mice are small and can be difficult to visualize and access.
Solutions:
-
Vein Dilation: Warm the mouse's tail using a heat lamp or by immersing it in warm water (40-45°C) for a few minutes before injection. This will cause vasodilation and make the veins more prominent.
-
Proper Restraint: Use an appropriate restraint device to minimize movement of the mouse during the procedure.
-
Needle Selection and Technique:
-
Use a small gauge needle (e.g., 27-30G).
-
Insert the needle with the bevel facing upwards and at a shallow angle, almost parallel to the vein.
-
Inject a small test volume to confirm correct placement. If a subcutaneous bleb forms, the needle is not in the vein.
-
Issue 3: High Variability in Experimental Results with Oral Administration
Possible Cause: Poor and variable oral bioavailability is a common issue with polyphenolic compounds.
Solutions:
-
Standardize Gavage Technique: Ensure consistent gavage technique, including the volume administered and the speed of administration, across all animals.
-
Fasting: Fasting the animals for a few hours before oral gavage can reduce the variability in gastric emptying and absorption.
-
Formulation Optimization: As mentioned in Issue 1, improving the formulation to enhance solubility is key. The use of absorption enhancers or nanoformulations can significantly improve oral bioavailability.[6][7]
Data Presentation
Table 1: Summary of In-Vivo Dosing of this compound in Mice
| Parameter | Details | Reference |
| Compound | This compound | [1][2] |
| Mouse Model | STZ-induced diabetic mice, db/db mice | [1][2] |
| Dosage | 1 mg/kg | [1][2] |
| Administration Route | Intravenous (IV) tail vein injection | [1][2] |
| Observed Effect | Enhancement of insulin-induced hypoglycemic effect | [1][2] |
Table 2: In-Vivo Dosing of Structurally Similar Lichen-Derived Depsides (for reference)
| Compound | Animal Model | Dosage | Administration Route | Observed Effect/Toxicity | Reference |
| Usnic Acid | Mice | 838 mg/kg | Oral (LD50) | Lethal Dose 50 | [6][7] |
| Mice | 69.2% | Oral (Absolute Bioavailability) | N/A | [5] | |
| Atranorin | Rats | 10 mg/kg | Oral | No observed toxicity | [4] |
| Rats | 100-200 mg/kg | Oral | Anti-inflammatory | [8] | |
| Gyrophoric Acid | Rats | 10 mg/kg | Oral | Anxiolytic and antidepressant effects | [9][10][11] |
| Evernic Acid | N/A | N/A | N/A | Described as low-toxic | [12] |
Experimental Protocols
Protocol 1: Intravenous (IV) Tail Vein Injection of this compound
-
Preparation of Dosing Solution:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Dilute the stock solution in a sterile, physiologically compatible vehicle (e.g., PBS with 5% Tween-80) to the final desired concentration for injection. The final concentration of the organic solvent should be minimized (typically <5%).
-
Ensure the final solution is clear and free of precipitates. Gentle warming or sonication may be required.
-
-
Animal Preparation:
-
Place the mouse in a restraining device.
-
Warm the tail to dilate the lateral tail veins using a heat lamp or warm water.
-
Clean the tail with 70% ethanol.
-
-
Injection Procedure:
-
Using a 27-30 gauge needle attached to a syringe containing the dosing solution, insert the needle into one of the lateral tail veins, starting towards the distal end. The bevel of the needle should be facing up.
-
Inject a small volume to confirm correct placement (no swelling should appear).
-
If correctly placed, administer the remaining volume slowly and steadily.
-
Withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding.
-
-
Post-Injection Monitoring:
-
Monitor the animal for any adverse reactions.
-
Return the animal to its cage and observe for a short period to ensure bleeding has stopped.
-
Visualizations
Caption: Experimental workflow for in-vivo administration of this compound in mice.
Caption: Signaling pathway of this compound as an insulin receptor sensitizer.
References
- 1. mdpi.com [mdpi.com]
- 2. knowledgecommons.lakeheadu.ca [knowledgecommons.lakeheadu.ca]
- 3. Biochemical Properties of Atranorin-Induced Behavioral and Systematic Changes of Laboratory Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Advances in Research on Bioactivity, Toxicity, Metabolism, and Pharmacokinetics of Usnic Acid In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Natural Compound Hydrophobic Usnic Acid and Hydrophilic Potassium Usnate Derivative: Applications and Comparisons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Introduction - NTP Technical Report on the Toxicity Studies of (+)-Usnic Acid (CASRN 7562-61-0) Administered in Feed to F344/N Nctr Rats and B6C3F1/Nctr Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Gyrophoric Acid, a Secondary Metabolite of Lichens, Exhibits Antidepressant and Anxiolytic Activity In Vivo in Wistar Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Evernic Acid: A Low-Toxic and Selective Alternative to Chemotherapeutic Agents in the Treatment of Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing degradation of 2'-O-methylperlatolic acid during experimental procedures
Welcome to the technical support center for 2'-O-methylperlatolic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is a polyphenolic compound, specifically a depside, commonly isolated from lichens.[1][2] Its stability is a critical concern because, like other depsides, it contains an ester linkage that is susceptible to hydrolysis.[3] Furthermore, as a phenolic compound, it is prone to oxidation.[4] Degradation can lead to a loss of biological activity, resulting in inaccurate and irreproducible experimental outcomes.
Q2: What are the primary chemical pathways that lead to the degradation of this compound?
A2: The two most probable degradation pathways are hydrolysis and oxidation.
-
Hydrolysis: The central ester bond connecting the two aromatic rings can be cleaved, especially under basic (high pH) conditions, breaking the molecule into its constituent monocyclic phenolic acid units. Depsides are often hydrolyzed during classic solid support-based purification processes.[3]
-
Oxidation: The phenolic hydroxyl groups on the aromatic rings are susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, or the presence of metal ions. This can lead to the formation of quinone-type structures and other degradation products, often accompanied by a change in the solution's color.
Q3: How should I properly store this compound in its solid form and as a stock solution?
A3: Proper storage is crucial for maintaining the compound's integrity. Based on supplier recommendations and general chemical principles, the following conditions are advised.
Table 1: Recommended Storage Conditions
| Form | Temperature | Duration | Conditions |
| Solid Powder | 0°C | Short-term | Desiccated, protected from light.[5] |
| -20°C | Long-term (up to 3 years) | Desiccated, protected from light.[5][6] | |
| In Solvent | -80°C | Long-term (up to 1 year) | In an airtight vial, protected from light.[6] |
Q4: What experimental conditions should I avoid to minimize degradation?
A4: To ensure the stability of this compound during your experiments, it is essential to control several factors.
Table 2: Factors Influencing Stability and Recommended Practices
| Factor | Condition to Avoid | Recommended Practice | Rationale |
| pH | pH > 7.5 (Basic) | Maintain neutral or slightly acidic conditions (pH 6.0-7.4). Buffer solutions if necessary. | The ester linkage in depsides is highly susceptible to base-catalyzed hydrolysis.[3] |
| Light | Prolonged exposure to UV or ambient light | Work in a fume hood with the light off when possible. Use amber vials or wrap containers in aluminum foil. | Phenolic compounds can be light-sensitive and undergo photo-oxidation. |
| Oxygen | Exposure to air for extended periods | Degas solvents before preparing solutions. Store solutions under an inert atmosphere (e.g., nitrogen or argon). | Oxygen can oxidize the phenolic hydroxyl groups.[4] |
| Temperature | High temperatures, frequent freeze-thaw cycles | Prepare aliquots of stock solutions to avoid repeated thawing. Keep solutions on ice when in use. | Heat can accelerate both hydrolysis and oxidation reactions. |
| Contaminants | Metal ions, oxidizing agents | Use high-purity solvents and reagents. Consider using a chelating agent like EDTA at a low concentration if metal ion contamination is suspected. | Metal ions can catalyze oxidation, while oxidizing agents will directly degrade the compound. |
Q5: How can I detect if my sample of this compound has degraded?
A5: You can assess the purity and integrity of your sample using standard analytical techniques. The most common method is High-Performance Liquid Chromatography (HPLC) with UV detection. A fresh, high-purity sample should show a single major peak. The appearance of new peaks or a decrease in the area of the main peak over time indicates degradation. For more detailed structural confirmation of degradation products, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy can be used.[3]
Troubleshooting Guide
Problem: I am observing inconsistent or lower-than-expected activity in my cell-based assays.
-
Possible Cause 1: Degradation in Stock Solution. Your stock solution may have degraded due to improper storage or age.
-
Solution: Prepare a fresh stock solution from the solid compound. Analyze the old and new stock solutions by HPLC to compare their purity.
-
-
Possible Cause 2: Degradation in Assay Medium. The compound may be unstable in the cell culture medium over the time course of the experiment, possibly due to the medium's pH (typically 7.2-7.4) or components.
-
Solution: Minimize the pre-incubation time of the compound in the medium before adding it to the cells. Prepare working solutions immediately before use. As a control, incubate the compound in the medium for the duration of the experiment, and then analyze it by HPLC to quantify any degradation.
-
Problem: I am losing the compound during my extraction or purification procedure.
-
Possible Cause: Hydrolysis on Stationary Phase. If you are using normal-phase chromatography (e.g., silica (B1680970) gel), the slightly acidic nature of the silica can sometimes catalyze the hydrolysis of sensitive esters.
-
Solution: Work quickly and, if possible, at a reduced temperature. Consider using a less acidic or neutral stationary phase like deactivated silica or alumina. For reverse-phase chromatography, avoid mobile phases with a high pH.
-
Visualizations
Logical & Experimental Workflows
Caption: Troubleshooting workflow for diagnosing degradation issues.
Caption: Proposed degradation pathways for this compound.
Caption: Action of this compound on the Insulin Signaling Pathway.
Experimental Protocols
Protocol 1: Preparation and Storage of Stock Solutions
Objective: To prepare a concentrated stock solution of this compound and store it correctly to ensure long-term stability.
Materials:
-
This compound (solid powder)
-
High-purity, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber-colored microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Allow the vial containing solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh the desired amount of the compound using an analytical balance in a fume hood.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but do not overheat.
-
Aliquot the stock solution into smaller volumes in sterile, amber cryovials. This prevents contamination and avoids repeated freeze-thaw cycles of the main stock.
-
Label each aliquot clearly with the compound name, concentration, date, and solvent.
-
Store the aliquots at -80°C for long-term storage.[6] For immediate or short-term use, an aliquot can be kept at -20°C.
Protocol 2: Assessing Stability by HPLC
Objective: To quantitatively assess the stability of this compound under specific experimental conditions (e.g., in cell culture medium) over time.
Materials:
-
HPLC system with a UV detector and an autosampler
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
HPLC-grade acetonitrile (B52724) (ACN)
-
HPLC-grade water
-
Formic acid (or trifluoroacetic acid, TFA)
-
Stock solution of this compound
-
The experimental buffer or medium to be tested
Procedure:
-
Sample Preparation (Time-Point Study):
-
Spike the experimental medium (e.g., DMEM + 10% FBS) with this compound to a final working concentration (e.g., 10 µM).
-
Immediately take a sample for the "Time 0" measurement (t=0).
-
Incubate the remaining solution under the desired experimental conditions (e.g., 37°C, 5% CO2).
-
Collect samples at subsequent time points (e.g., 2, 4, 8, 24 hours).
-
For each sample, stop any potential degradation by adding an equal volume of cold acetonitrile, vortex, and centrifuge to precipitate proteins. Transfer the supernatant to an HPLC vial. Store at -20°C until analysis.
-
-
HPLC Analysis:
-
Set the UV detector to monitor at a wavelength appropriate for the compound (phenolic compounds typically absorb around 254-280 nm; a wavelength scan is recommended to find the optimum).
-
Equilibrate the C18 column with the starting mobile phase conditions.
-
Inject a fixed volume (e.g., 10 µL) of each sample.
-
Run the HPLC method. An example gradient is provided in Table 3.
-
Table 3: Example HPLC Gradient for Purity Analysis
| Time (min) | % Water (0.1% Formic Acid) | % Acetonitrile (0.1% Formic Acid) | Flow Rate (mL/min) |
| 0.0 | 90 | 10 | 1.0 |
| 20.0 | 10 | 90 | 1.0 |
| 25.0 | 10 | 90 | 1.0 |
| 25.1 | 90 | 10 | 1.0 |
| 30.0 | 90 | 10 | 1.0 |
-
Data Analysis:
-
Integrate the peak area of the this compound peak at each time point.
-
Calculate the percentage of the compound remaining at each time point relative to the t=0 sample.
-
Plot the percentage remaining versus time to determine the degradation kinetics under your experimental conditions. The appearance of new peaks in the chromatogram signifies the formation of degradation products.
-
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Dereplication of depsides from the lichen Pseudevernia furfuracea by centrifugal partition chromatography combined to 13C nuclear magnetic resonance pattern recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antioxidant activity of depsides and depsidones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemfarms.com [chemfarms.com]
- 6. This compound | MAO | TargetMol [targetmol.com]
Technical Support Center: Overcoming Matrix Effects in LC-MS Analysis of 2'-O-methylperlatolic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of 2'-O-methylperlatolic acid, a natural product found in lichens.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern when analyzing this compound from lichen extracts?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[1] In LC-MS analysis, this can lead to ion suppression (decreased signal) or ion enhancement (increased signal).[2][3][4][5] Lichen extracts are complex mixtures containing numerous secondary metabolites besides this compound.[6][7][8] These other compounds can interfere with the ionization of the target analyte in the mass spectrometer's source, leading to poor accuracy, reduced sensitivity, and lack of reproducibility in quantitative results.[2][3][9]
Q2: My signal for this compound is low and inconsistent between samples. How can I determine if matrix effects are the cause?
A2: Two primary methods can diagnose matrix effects:
-
Post-Extraction Spike: This method quantitatively assesses the impact of the matrix. You compare the signal response of a standard spiked into a blank matrix extract (post-extraction) with the response of a standard in a clean solvent.[4][10][11] A significant difference in signal intensity indicates the presence of matrix effects.
-
Post-Column Infusion: This provides a qualitative view of when ion suppression or enhancement occurs during the chromatographic run.[10][11] A solution of this compound is infused continuously into the mobile phase after the analytical column. A blank lichen extract is then injected.[12] Dips in the constant signal baseline indicate retention times where matrix components are causing ion suppression.[12]
Q3: What are the primary strategies to overcome matrix effects in my analysis?
A3: A multi-pronged approach is often most effective:
-
Optimize Sample Preparation: The most crucial step is to remove interfering components before analysis.[4][12][13]
-
Modify Chromatographic Conditions: Adjust the LC method to chromatographically separate this compound from the interfering compounds.[4][12]
-
Implement Compensation Strategies: Use techniques like internal standards or matrix-matched calibration to correct for signal variations.[4][11][13]
Q4: What specific sample cleanup techniques are effective for complex lichen extracts?
A4: For natural product extracts, several techniques can be employed. The choice depends on the nature of the interferences and the required cleanliness of the sample. Solid-phase extraction (SPE) is highly effective at removing a broad range of interfering compounds and generally produces the cleanest samples.[14] Liquid-liquid extraction (LLE) can also be tailored to remove specific classes of compounds. For samples where the analyte concentration is high, simple dilution can reduce the concentration of matrix components, thereby lessening their impact.[11][15]
Q5: How can I adjust my LC method to separate my analyte from matrix interferences?
A5: If you have identified the retention time of the interference using post-column infusion, you can modify your chromatographic method. Consider changing the gradient profile to increase resolution around the elution time of this compound. Experimenting with different stationary phases (i.e., a different LC column) or altering the mobile phase composition (e.g., pH, organic solvent) can also significantly change the selectivity of the separation, moving the analyte away from the interfering peaks.[4][12]
Q6: I do not have a stable isotope-labeled internal standard for this compound. What are my options for accurate quantification?
A6: While stable isotope-labeled standards are ideal, several other strategies can be used for compensation:
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank lichen matrix extract (from a lichen species known not to contain the analyte). This ensures that the standards experience the same matrix effects as the samples.[11]
-
Standard Addition: This method is effective when a blank matrix is unavailable. The calibration curve is constructed by spiking known, increasing amounts of the analyte into aliquots of the actual sample.[4][11] This accounts for the specific matrix effects within each sample.
Troubleshooting Guides and Experimental Protocols
Guide 1: Identifying Regions of Ion Suppression
This workflow helps pinpoint where in the chromatogram matrix effects are most severe.
Caption: Workflow for Post-Column Infusion Experiment.
Protocol: Post-Column Infusion
-
Setup: Connect a syringe pump to the LC system between the analytical column and the mass spectrometer inlet using a low-dead-volume T-junction.
-
Analyte Infusion: Prepare a solution of this compound in the mobile phase at a concentration that provides a stable, mid-range signal. Infuse this solution at a low, constant flow rate (e.g., 5-10 µL/min).
-
Analysis: Once a stable baseline signal for the analyte is achieved, inject a prepared blank lichen matrix extract onto the LC column.
-
Interpretation: Monitor the analyte's signal. A significant dip in the baseline indicates a region of ion suppression caused by co-eluting matrix components. An increase indicates ion enhancement.[12][15] The goal is to adjust the chromatography so that this compound elutes in a region of minimal suppression.
Guide 2: Quantifying and Mitigating Matrix Effects
This guide provides a logical flow for addressing inconsistent analytical results.
Caption: Troubleshooting Workflow for Matrix Effect Issues.
Protocol: Post-Extraction Spike for Quantification
-
Prepare Three Sample Sets:
-
Set A (Neat Solution): Spike the this compound standard into a clean solvent (e.g., methanol) at a known concentration.
-
Set B (Post-Spike Sample): Extract a blank lichen matrix. Spike the analyte standard into the final, clean extract at the same concentration as Set A.
-
Set C (Blank Matrix): Analyze the extracted blank lichen matrix to ensure no endogenous this compound is present.
-
-
Analyze and Calculate: Analyze all samples by LC-MS. Calculate the matrix effect (ME) using the following formula:
-
ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
-
Interpretation:
-
An ME value of 100% indicates no matrix effect.
-
An ME value < 100% indicates ion suppression.
-
An ME value > 100% indicates ion enhancement.
-
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
| Technique | Principle | Effectiveness in ME Reduction | Complexity | Risk of Analyte Loss | Best For |
| Dilution | Reduces the concentration of both analyte and interfering matrix components.[15] | Low to Moderate | Low | Low | High-concentration samples where sensitivity is not a limiting factor. |
| Liquid-Liquid Extraction (LLE) | Partitions compounds between two immiscible liquid phases based on their relative solubility.[15] | Moderate to High | Moderate | Moderate | Removing interferences with significantly different polarity from the analyte. |
| Solid-Phase Extraction (SPE) | Separates components based on their physical and chemical properties as they interact with a solid sorbent.[15][14] | High | High | Moderate to High | Complex matrices requiring significant cleanup for high sensitivity analysis.[14] |
Table 2: Troubleshooting Common LC-MS Issues for this compound Analysis
| Observed Issue | Possible Cause(s) | Recommended Action(s) |
| Low Signal Intensity | Ion suppression; Source contamination; Improper source settings.[9] | Perform post-column infusion to check for suppression.[12] Clean the ion source. Optimize source parameters (e.g., temperature, gas flows). |
| Poor Reproducibility (Varying Peak Areas) | Inconsistent matrix effects between samples; Sample carryover.[9] | Implement a more robust sample cleanup method (e.g., SPE). Use a stable isotope-labeled or co-eluting internal standard.[4] Inject blank runs to check for carryover. |
| Retention Time Shifts | Matrix components affecting analyte-column interaction[16]; Column degradation; Mobile phase inconsistency. | Improve sample cleanup to remove interfering matrix components.[16] Use a guard column. Ensure mobile phase is fresh and properly prepared. |
| Poor Peak Shape (Tailing, Splitting) | Column overload; Co-elution with an interfering compound; Analyte interaction with metal surfaces (chelating).[9][17] | Dilute the sample. Optimize chromatography for better separation. Consider using a metal-free or PEEK-lined column if chelation is suspected.[17] |
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Overcoming matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. longdom.org [longdom.org]
- 6. An expanded database of high-resolution MS/MS spectra for lichen-derived natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. zefsci.com [zefsci.com]
- 10. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 11. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 13. youtube.com [youtube.com]
- 14. A Systematic Approach to Overcome the Matrix Effect during LC-ESI-MS/MS Analysis | PDF [slideshare.net]
- 15. benchchem.com [benchchem.com]
- 16. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Purification of Synthesized 2'-O-Methylperlatolic Acid
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in increasing the purity of synthesized 2'-O-methylperlatolic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Problem: Low Purity After Initial Synthesis
Q1: My initial crude product of this compound has very low purity. What are the likely causes and how can I address this?
A: Low purity in the crude product often stems from side reactions, incomplete reactions, or the presence of unreacted starting materials.[1] A systematic approach to troubleshooting is essential.[1]
Potential Causes and Solutions:
-
Incomplete Reaction: Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion. If the reaction has stalled, consider extending the reaction time or carefully increasing the temperature.[1]
-
Side Products: The formation of side products can complicate purification and lower the yield.[1] Common side reactions in the synthesis of depsides, which are structurally similar to this compound, may include hydrolysis of the ester bond, especially if water is present.[2][3] Ensuring anhydrous reaction conditions is crucial.[1] Other potential side products could be isomers or over-methylated species.
-
Excess Reagents: Using a significant excess of one reagent can lead to its presence as a major impurity in the crude product.[4] Consider adjusting the stoichiometry of your reactants.[1]
Troubleshooting Workflow for Low Purity
Caption: A logical workflow for troubleshooting low purity in the initial synthesized product.
Problem: Difficulty with Recrystallization
Q2: I'm trying to purify this compound by recrystallization, but it's "oiling out" or the yield is very low. What should I do?
A: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated and the compound comes out of solution as a liquid rather than a solid.[1][5] Low yield can be due to using too much solvent or premature crystallization.[5][6]
Troubleshooting Steps for Recrystallization:
-
Oiling Out:
-
Add more solvent: The concentration of the solute may be too high. Add a small amount of hot solvent to fully dissolve the oil, then allow it to cool slowly.[5]
-
Change the solvent system: The boiling point of your solvent might be higher than the melting point of your compound.[1] Use a lower-boiling point solvent or a different solvent mixture. For depsides, common solvent systems include acetone/chloroform and mixtures of ethyl acetate (B1210297) with hexane (B92381) or heptane.[7]
-
Slow Cooling: Rapid cooling can cause oiling out. Allow the solution to cool to room temperature slowly before placing it in an ice bath.[6]
-
-
Low Yield:
-
Minimize Solvent: Use the minimum amount of hot solvent required to dissolve your compound.[8]
-
Check Mother Liquor: After filtration, check the remaining solution (mother liquor) for your product. You can do this by spotting it on a TLC plate or by evaporating a small amount. If a significant amount of product remains, you can concentrate the mother liquor and cool it again to obtain a second crop of crystals.[5][6]
-
Prevent Premature Crystallization: If performing a hot filtration to remove insoluble impurities, ensure your funnel and receiving flask are pre-heated to prevent the product from crystallizing on the filter paper.[6]
-
Problem: Poor Separation in Column Chromatography
Q3: I'm not getting good separation of this compound from its impurities using column chromatography. What can I adjust?
A: Poor separation in column chromatography is often due to an improper solvent system, poor column packing, or overloading the column.[6]
Strategies for Improving Column Chromatography Separation:
-
Optimize the Mobile Phase: The choice of solvent system (eluent) is critical. Use TLC to test different solvent systems and find one that gives a good separation between your product and the impurities (a ∆Rf of at least 0.2 is ideal). A gradient elution, where the polarity of the mobile phase is gradually increased, can often improve separation.[6]
-
Proper Column Packing: Ensure the silica (B1680970) gel is packed uniformly without any cracks or channels, as these will lead to poor separation.[6]
-
Sample Loading: Do not overload the column. A general guideline is to load an amount of crude material that is 1-5% of the mass of the stationary phase.[6] The sample should be loaded in a minimal amount of solvent as a narrow band.[9]
Problem: Peak Tailing in HPLC
Q4: My HPLC results for purified this compound show significant peak tailing. What could be the cause and how can I fix it?
A: Peak tailing in HPLC can be caused by interactions between the analyte and the stationary phase, or by issues with the mobile phase.[7]
Solutions for HPLC Peak Tailing:
-
Adjust Mobile Phase pH: this compound is an acidic compound. Adding a small amount of an acid, like 0.1% formic acid or trifluoroacetic acid (TFA), to the mobile phase can help to protonate the molecule and reduce its interaction with residual silanol (B1196071) groups on the stationary phase, leading to sharper peaks.[7][10]
-
Use an End-Capped Column: Employ a C18 column that has been "end-capped" to reduce the number of free silanol groups, which can cause tailing with acidic compounds.[7]
-
Check for Column Overload: Injecting too much sample can lead to peak broadening and tailing. Try injecting a smaller volume or a more dilute sample.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound?
A: As a depside, this compound is expected to be sparingly soluble in water and more soluble in organic solvents.[7] Its solubility will likely increase with the polarity of the organic solvent. Good solvents might include acetone, ethyl acetate, methanol, and dichloromethane (B109758), while it will be less soluble in nonpolar solvents like hexane.[7]
Q2: What are the most common impurities I might encounter when synthesizing this compound?
A: Common impurities could include:
-
Starting materials: Unreacted precursors from the synthesis.
-
Structurally related depsides: This could include byproducts with different methylation patterns or hydrolysis products.[7]
-
Reagents and catalysts: Any reagents or catalysts used in the synthesis that are not fully removed during workup.
-
Solvents: Residual solvents from the reaction or purification steps.
Q3: Which purification technique is best for achieving high purity of this compound?
A: For achieving the highest purity, a multi-step approach is often necessary. A common workflow is initial purification by column chromatography followed by a final polishing step using preparative HPLC (Prep-HPLC).[7] Recrystallization can also be a very effective final purification step if a suitable solvent system is found.[6]
Purification Workflow
Caption: A typical workflow for the purification of synthesized organic compounds.
Q4: How should I store purified this compound?
A: As a polyphenolic compound, this compound may be susceptible to degradation, especially when exposed to light and air.[7] For long-term storage, it is recommended to keep the purified solid in a tightly sealed, light-protected container at a low temperature (e.g., -20°C).[7] If in solution, store it in a dark vial under an inert atmosphere at a low temperature and use it as soon as possible.[7]
Data Presentation
Table 1: Recommended Solvent Systems for Chromatography of Depsides
| Chromatographic Technique | Stationary Phase | Recommended Solvent Systems (Eluents) |
| Thin-Layer Chromatography (TLC) | Silica Gel | Hexane/Ethyl Acetate mixtures (e.g., 9:1, 4:1, 1:1) |
| Dichloromethane/Methanol mixtures (e.g., 98:2, 95:5) | ||
| Column Chromatography | Silica Gel | Gradient elution from Hexane to Hexane/Ethyl Acetate |
| Isocratic elution with a pre-optimized solvent system from TLC | ||
| Preparative HPLC | C18 (Reversed-Phase) | Water (with 0.1% Formic Acid)/Acetonitrile (B52724) gradient |
| Water (with 0.1% TFA)/Methanol gradient |
Note: These are general recommendations for depsides. The optimal solvent system for this compound should be determined experimentally.
Table 2: Typical Purity Levels Achievable with Different Purification Techniques
| Purification Technique | Typical Purity Range Achieved | Notes |
| Single Recrystallization | 90-98% | Highly dependent on the impurities and solvent choice.[6] |
| Column Chromatography | 95-99% | Dependent on resolution and loading.[9] |
| Preparative HPLC | >99% | Offers high resolution for separating closely related impurities.[11] |
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: Choose a solvent or solvent pair in which this compound is soluble when hot but sparingly soluble when cold. Test small amounts in different solvents (e.g., ethanol, acetone, ethyl acetate/hexane).[12]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding small portions of hot solvent until the solid is completely dissolved.[8]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[6]
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 20-30 minutes to maximize crystal formation.[6]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[6]
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.[6]
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Silica Gel Column Chromatography
-
Solvent System Selection: Determine the optimal solvent system using TLC. The ideal eluent should provide an Rf value of approximately 0.2-0.4 for this compound and good separation from impurities.
-
Column Packing: Pack a glass column with silica gel, either as a slurry in the initial mobile phase (wet packing) or by carefully pouring the dry silica gel into the column (dry packing).[9]
-
Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder is carefully added to the top of the column.[7]
-
Elution: Begin eluting the column with the chosen solvent system. If using a gradient, gradually increase the polarity of the eluent. Collect fractions in test tubes.[7][9]
-
Fraction Analysis: Monitor the collected fractions by TLC.
-
Combine and Evaporate: Combine the fractions that contain the pure product and remove the solvent under reduced pressure.
Protocol 3: Preparative HPLC
-
Method Development: Develop a separation method on an analytical HPLC system first to optimize the gradient and mobile phase composition.[10] A C18 column is commonly used for depsides.[7]
-
Sample Preparation: Dissolve the partially purified this compound in a minimal amount of the initial HPLC mobile phase. Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.[7]
-
Injection and Separation: Inject the sample onto the preparative HPLC column. Run the optimized gradient method.
-
Fraction Collection: Collect the fractions corresponding to the peak of this compound.
-
Solvent Removal: Combine the pure fractions and remove the organic solvent (e.g., acetonitrile or methanol) using a rotary evaporator. The remaining aqueous solution can be lyophilized (freeze-dried) to obtain the pure solid product.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. Dereplication of depsides from the lichen Pseudevernia furfuracea by centrifugal partition chromatography combined to 13C nuclear magnetic resonance pattern recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dereplication of depsides from the lichen Pseud... [scoop.it]
- 4. silicycle.com [silicycle.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. orgsyn.org [orgsyn.org]
- 10. peptide.com [peptide.com]
- 11. Preparative HPLC | Teledyne LABS [teledynelabs.com]
- 12. Reagents & Solvents [chem.rochester.edu]
Addressing poor oral bioavailability of phenolic compounds like 2'-O-methylperlatolic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the poor oral bioavailability of phenolic compounds, with a specific focus on challenges related to 2'-O-methylperlatolic acid and similar depsides.
Troubleshooting Guides
Issue 1: Low Apparent Permeability (Papp) in Caco-2 Assays
Q: My Caco-2 permeability assay for this compound shows very low Papp values, suggesting poor absorption. How can I troubleshoot this?
A: Low Papp values for phenolic compounds like this compound are common due to their physicochemical properties. Here’s a systematic approach to troubleshoot this issue:
-
Verify Monolayer Integrity: Ensure the Caco-2 monolayer is confluent and has adequate integrity.
-
Action: Measure the transepithelial electrical resistance (TEER) before and after the experiment. TEER values should be stable and within the acceptable range for your lab's established protocol (typically >250 Ω·cm²). A significant drop in TEER suggests cytotoxicity or compromised monolayer integrity.[1][2][3]
-
Troubleshooting:
-
If TEER is low, re-evaluate the seeding density and culture period.
-
Assess the cytotoxicity of your compound at the tested concentration using an MTT or LDH assay.[3] If it's cytotoxic, reduce the concentration.
-
-
-
Assess Compound Solubility in Assay Buffer: Poor solubility can lead to artificially low Papp values.
-
Action: Determine the solubility of this compound in the transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at the experimental pH.
-
Troubleshooting:
-
-
Investigate Efflux Transporter Involvement: Phenolic compounds can be substrates for efflux transporters like P-glycoprotein (P-gp).
-
Action: Conduct the permeability assay in the presence of a known P-gp inhibitor (e.g., verapamil (B1683045) or cyclosporine A).
-
Troubleshooting:
-
A significant increase in the A-to-B (apical to basolateral) Papp value in the presence of the inhibitor suggests that your compound is an efflux substrate.
-
-
Experimental Workflow for Caco-2 Permeability Assay
Caption: Workflow for a standard Caco-2 permeability assay.
Issue 2: High Variability in In Vivo Pharmacokinetic (PK) Data
Q: I'm observing high inter-individual variability in plasma concentrations of this compound in my animal studies. What could be the cause?
A: High variability in in vivo PK studies for poorly soluble compounds is a frequent challenge. Consider the following factors:
-
Formulation Inconsistency: The physical form of the administered compound can significantly impact its dissolution and absorption.
-
Action: Ensure your formulation is homogenous and stable. For suspensions, verify particle size distribution and ensure adequate mixing before each administration.
-
Troubleshooting:
-
-
Gastrointestinal (GI) Tract Variables: Factors like food intake, GI motility, and pH can influence drug absorption.
-
Action: Standardize feeding protocols (e.g., fasted vs. fed state) across all animals.
-
Troubleshooting:
-
If a significant food effect is observed, this might be leveraged in the formulation design (e.g., lipid-based formulations can benefit from co-administration with food).
-
-
-
Metabolic Differences: Inter-individual differences in metabolic enzyme activity (e.g., cytochrome P450s, UGTs) can lead to variable clearance rates.[9]
-
Action: Analyze plasma samples for major metabolites to understand the metabolic pathways.
-
Troubleshooting:
-
If extensive first-pass metabolism is suspected, strategies to bypass or saturate these enzymes might be necessary, such as co-administration with metabolic inhibitors (though this is more of a research tool than a therapeutic strategy).[10]
-
-
Data Presentation: Example PK Data Variability
| Animal ID | Formulation Type | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) |
| Rat 1 | Aqueous Suspension | 55 | 2 | 210 |
| Rat 2 | Aqueous Suspension | 25 | 4 | 115 |
| Rat 3 | Aqueous Suspension | 80 | 2 | 350 |
| Rat 4 | SEDDS | 250 | 1 | 1250 |
| Rat 5 | SEDDS | 275 | 1 | 1310 |
| Rat 6 | SEDDS | 260 | 1.5 | 1280 |
This is simulated data for illustrative purposes.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor oral bioavailability of phenolic compounds like this compound?
A1: The poor oral bioavailability of many phenolic compounds stems from a combination of factors:
-
Low Aqueous Solubility: Many phenolics are lipophilic and have poor solubility in the aqueous environment of the gastrointestinal tract, which is a prerequisite for absorption.[6][7][8]
-
Extensive First-Pass Metabolism: Phenolic compounds are often extensively metabolized in the intestines and liver by Phase I (e.g., CYP450 enzymes) and Phase II (e.g., UGTs, SULTs) enzymes.[9][11] This metabolic transformation often occurs before the compound can reach systemic circulation.[11]
-
Efflux by Transporters: They can be actively transported back into the intestinal lumen by efflux pumps like P-glycoprotein (P-gp).[12]
-
Chemical Instability: The pH variations in the GI tract can lead to the degradation of the compound.
Q2: What are some effective formulation strategies to enhance the oral bioavailability of this compound?
A2: Several formulation strategies can be employed:
-
Lipid-Based Formulations (e.g., SEDDS): Self-emulsifying drug delivery systems are mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium.[13] This can improve solubility and absorption.
-
Solid Dispersions: The drug is dispersed in a solid hydrophilic carrier, which can enhance the dissolution rate.[5][7]
-
Nanoparticle Formulations: Encapsulating the compound in nanoparticles (e.g., polymeric nanoparticles, liposomes) can protect it from degradation, improve solubility, and potentially enhance its uptake.[12][14]
-
Micronization: Reducing the particle size of the drug increases the surface area available for dissolution.[5][8]
Q3: How can I develop a Self-Emulsifying Drug Delivery System (SEDDS) for a phenolic compound?
A3: Developing a SEDDS involves a systematic screening process:
Experimental Protocol: SEDDS Formulation Development
-
Solubility Studies:
-
Screen the solubility of this compound in various oils (e.g., Labrafac™, Capryol™), surfactants (e.g., Kolliphor® EL, Tween® 80), and co-solvents (e.g., Transcutol®, PEG 400).
-
Select excipients that show high solubilizing capacity for the compound.
-
-
Construction of Ternary Phase Diagrams:
-
Prepare various combinations of the selected oil, surfactant, and co-solvent.
-
Visually observe the formation of a clear, homogenous mixture upon dilution with water to identify the self-emulsifying region.
-
-
Characterization of the Optimized Formulation:
-
Load the drug into the optimized excipient mixture.
-
Characterize the resulting formulation for:
-
Droplet Size and Polydispersity Index (PDI): Use dynamic light scattering. Smaller droplet sizes (typically <200 nm) are desirable.
-
Self-Emulsification Time: Measure the time taken for the formulation to form an emulsion in simulated gastric or intestinal fluid.
-
In Vitro Dissolution: Perform dissolution studies to compare the release profile of the SEDDS formulation with the unformulated drug.
-
-
Logical Flow for SEDDS Development
References
- 1. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 2. researchgate.net [researchgate.net]
- 3. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Caco-2 Cell Tips for Reliable Intestinal Permeability Models [mimetas.com]
- 5. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijcrt.org [ijcrt.org]
- 9. Altered Transport and Metabolism of Phenolic Compounds in Obesity and Diabetes: Implications for Functional Food Development and Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improving the oral bioavailability of beneficial polyphenols through designed synergies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Improving the oral bioavailability of beneficial polyphenols through designed synergies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Plant Phenolics: Bioavailability as a Key Determinant of Their Potential Health-Promoting Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ascendiacdmo.com [ascendiacdmo.com]
- 14. encyclopedia.pub [encyclopedia.pub]
Technical Support Center: Optimizing 2'-O-Methylperlatolic Acid Studies with Design of Experiments (DoE)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Design of Experiments (DoE) to optimize studies on 2'-O-methylperlatolic acid (2-O-M).
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, providing step-by-step solutions to get your research back on track.
Issue 1: High Variability in Phospho-Protein Western Blot Results
Question: We are using DoE to optimize the synergistic effect of this compound and insulin (B600854) on AKT phosphorylation in C2C12 cells. However, our Western blot results for p-AKT are highly variable between experimental runs, making the DoE model unreliable. What could be the cause and how can we fix it?
Answer: High variability in phospho-protein Western blots is a common challenge due to the transient nature of phosphorylation. Here’s a systematic approach to troubleshoot this issue:
-
Sample Preparation is Critical:
-
Work Quickly and on Ice: Once you lyse the cells, endogenous phosphatases are released and can rapidly dephosphorylate your target protein.[1][2] Always keep your samples on ice and use pre-chilled buffers and equipment.[1]
-
Use Phosphatase Inhibitors: Immediately add a phosphatase inhibitor cocktail to your lysis buffer.[1][2][3] This is crucial to preserve the phosphorylation state of your proteins.
-
Consistent Lysis: Ensure your cell lysis protocol is consistent across all samples in your DoE run. Inconsistent lysis can lead to variable protein extraction and, consequently, variable results.
-
Immediate Inactivation: After quantifying your protein, immediately add loading buffer to your samples to halt phosphatase activity before storage or loading.
-
-
Western Blot Protocol Optimization:
-
Avoid Milk as a Blocking Agent: Milk contains casein, a phosphoprotein that can cause high background and interfere with the detection of your phosphorylated target.[1][2] Use Bovine Serum Albumin (BSA) or other protein-free blocking agents instead.[1][2]
-
Use Tris-Buffered Saline (TBS): Avoid using Phosphate-Buffered Saline (PBS) in your wash buffers, as the phosphate (B84403) ions can interfere with the binding of some phospho-specific antibodies.[2] Use Tris-Buffered Saline with Tween-20 (TBST) for all washing steps.[2]
-
Antibody Concentrations: Ensure you have optimized the concentrations of both your primary and secondary antibodies. Sub-optimal concentrations can lead to inconsistent signal.
-
Loading Controls: Always probe for total AKT in addition to phosphorylated AKT on the same membrane. This allows you to normalize the phospho-signal to the total amount of the protein, which can account for loading variations.
-
-
DoE Implementation:
-
Center Points: Include center points in your DoE design. These are experimental runs with all factors set to their midpoint levels. The variability among the center points gives you a measure of the experimental error, which can help determine if the observed variability is inherent to the assay or caused by changes in the factor levels.
-
Issue 2: No Significant Effect of this compound in Glucose Uptake Assay
Question: Our DoE study is designed to find the optimal concentration of this compound for enhancing insulin-stimulated glucose uptake in C2C12 myotubes. However, we are not observing any significant increase in glucose uptake with 2-O-M treatment across our experimental design. What are we doing wrong?
Answer: Several factors in the glucose uptake assay protocol can mask the effect of your compound. Consider the following troubleshooting steps:
-
Cell Culture and Differentiation:
-
Proper Differentiation: Ensure your C2C12 myoblasts have fully differentiated into myotubes. This process typically takes 4-7 days in a low-serum medium (e.g., DMEM with 2% horse serum).[4][5] Incomplete differentiation will result in a poor response to insulin.
-
Serum Starvation: Before treatment, it is critical to starve the differentiated myotubes in serum-free medium for at least 2-4 hours.[4] This step reduces basal glucose uptake and sensitizes the cells to insulin.
-
-
Assay Protocol:
-
Insulin Stimulation: As 2-O-M is an insulin sensitizer, its effect is most prominent in the presence of insulin.[5] Your DoE design should include insulin concentration as a factor or have a consistent, sub-maximal concentration of insulin in all wells treated with 2-O-M.
-
2-NBDG Concentration and Incubation Time: The concentration of the fluorescent glucose analog, 2-NBDG, and the incubation time may need optimization. A common starting point is 50-100 µM 2-NBDG for 30-60 minutes.[6][7]
-
Positive Control: Always include a positive control of a known insulin-sensitizing agent or a high dose of insulin to ensure your assay system is working correctly.
-
-
DoE Factor Ranges:
-
Concentration Range: It's possible the concentration range for 2-O-M in your DoE is not in the active window. Based on existing literature, concentrations around 4 µM have been shown to be effective in vitro.[5] Ensure your DoE levels are centered around a biologically relevant concentration.
-
Frequently Asked Questions (FAQs)
DoE Strategy & Design
Question: What is a good starting point for a Design of Experiments (DoE) to study the interaction between this compound and insulin?
Answer: A good starting point would be a factorial design to screen for important factors and their interactions. A 2-level full factorial or a fractional factorial design is often used for initial screening.
-
Factors to Consider:
-
Concentration of this compound (2-O-M): Based on literature, you could select levels around a known effective concentration (e.g., 1 µM and 10 µM).
-
Concentration of Insulin: Choose a sub-maximal concentration to be able to observe the sensitizing effect of 2-O-M. For example, levels of 0.5 nM and 5 nM could be a starting point.
-
Treatment Time: The duration of cell exposure to the compounds is a critical factor. You could test a shorter and a longer time point, for instance, 20 minutes and 60 minutes.
-
-
Responses to Measure:
-
Primary Response: Phosphorylation of AKT (p-AKT/total AKT ratio) as a direct measure of insulin pathway activation.
-
Secondary Response: Glucose uptake in C2C12 myotubes as a functional outcome.
-
Tertiary Response: Expression of genes involved in glucose metabolism (e.g., Glut4, G6PC, PCK1) via qRT-PCR for a more in-depth understanding.
-
Question: What type of DoE design should I use for optimization after an initial screening experiment?
Answer: After identifying the critical factors from your screening design, a response surface methodology (RSM) design is appropriate for optimization. Common RSM designs include Box-Behnken and Central Composite Designs. These designs allow you to model curvature in the response and find the optimal settings for your factors.
Experimental Protocols & Data
Question: What are the key steps in a Western blot protocol for detecting phosphorylated proteins like p-AKT?
Answer: A detailed protocol is provided below. The most critical steps are:
-
Rapid and cold sample lysis with buffers containing both protease and phosphatase inhibitors.
-
Accurate protein quantification to ensure equal loading.
-
Blocking with BSA instead of non-fat milk to reduce background.
-
Using TBST for all wash steps.
-
Probing for both the phosphorylated and total protein to allow for normalization.
Question: How do I normalize the data from my DoE runs?
Answer: Normalization is crucial for accurate interpretation of DoE results.
-
For Western Blots: Normalize the band intensity of the phosphorylated protein to the band intensity of the corresponding total protein.
-
For Cell-Based Assays (e.g., Glucose Uptake): Normalize the fluorescence reading to the total protein content in each well, determined by an assay like the BCA assay. This accounts for any differences in cell number.
-
For qRT-PCR: Normalize the expression of your target gene to a stable housekeeping gene (e.g., GAPDH, β-actin). The relative expression can be calculated using the 2-ΔΔCt method.[8][9]
Data Presentation
Table 1: Example Factors and Levels for a DoE Screening Study
| Factor | Type | Low Level (-1) | High Level (+1) |
| 2-O-M Concentration | Continuous | 1 µM | 10 µM |
| Insulin Concentration | Continuous | 0.5 nM | 5 nM |
| Treatment Time | Continuous | 20 min | 60 min |
Table 2: Example Response Data from a DoE Run
| Run | 2-O-M (µM) | Insulin (nM) | Time (min) | Normalized p-AKT/AKT Ratio | Normalized Glucose Uptake (RFU/µg protein) |
| 1 | 1 | 0.5 | 20 | 1.2 | 150.3 |
| 2 | 10 | 0.5 | 20 | 1.8 | 210.5 |
| 3 | 1 | 5 | 20 | 3.5 | 450.1 |
| 4 | 10 | 5 | 20 | 5.2 | 620.8 |
| 5 | 1 | 0.5 | 60 | 1.5 | 180.7 |
| 6 | 10 | 0.5 | 60 | 2.1 | 250.2 |
| 7 | 1 | 5 | 60 | 4.0 | 510.6 |
| 8 | 10 | 5 | 60 | 5.8 | 700.4 |
Experimental Protocols
Protocol 1: Western Blot for p-AKT and Total AKT
-
Cell Lysis:
-
After treatment, wash cells once with ice-cold PBS.
-
Lyse cells on ice with RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
Sample Preparation:
-
Based on the protein concentration, normalize all samples to the same concentration with lysis buffer.
-
Add 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per well onto a 10% SDS-polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-AKT (diluted in 5% BSA in TBST) overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody (diluted in 5% BSA in TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
-
Stripping and Re-probing for Total AKT:
-
After imaging, the membrane can be stripped and re-probed with an antibody against total AKT to serve as a loading control.
-
Protocol 2: 2-NBDG Glucose Uptake Assay in C2C12 Myotubes
-
Cell Culture:
-
Seed C2C12 myoblasts in a 24-well plate and grow to confluence.
-
Induce differentiation by switching to DMEM with 2% horse serum for 4-6 days.
-
-
Serum Starvation:
-
Wash the differentiated myotubes with PBS.
-
Incubate the cells in serum-free DMEM for 2-4 hours.
-
-
Treatment:
-
Replace the starvation medium with Krebs-Ringer-Phosphate-HEPES (KRPH) buffer.
-
Add the appropriate concentrations of this compound and/or insulin according to your DoE design and incubate for the specified time (e.g., 20 minutes).
-
-
Glucose Uptake:
-
Add 2-NBDG to a final concentration of 100 µM to each well and incubate for 30 minutes at 37°C.
-
-
Termination of Uptake:
-
Stop the reaction by washing the cells three times with ice-cold PBS.
-
-
Measurement:
-
Lyse the cells in a buffer containing 1% Triton X-100.
-
Measure the fluorescence in a plate reader with excitation at ~485 nm and emission at ~535 nm.
-
-
Normalization:
-
Use a portion of the cell lysate to determine the total protein concentration (e.g., BCA assay) and normalize the fluorescence readings to the protein content.
-
Mandatory Visualization
Caption: Insulin signaling pathway sensitized by this compound.
Caption: Workflow for Design of Experiments (DoE) in 2'-O-M research.
References
- 1. Why Your Phosphorylated Protein Western Blot Isn't Working (And How to Fix It) [absin.net]
- 2. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. 2′-O-Methylperlatolic Acid Enhances Insulin-Regulated Blood Glucose-Lowering Effect through Insulin Receptor Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glucose uptake assay [bio-protocol.org]
- 7. Frontiers | Neuregulin-1β increases glucose uptake and promotes GLUT4 translocation in palmitate-treated C2C12 myotubes by activating PI3K/AKT signaling pathway [frontiersin.org]
- 8. qPCR Analysis Reveals Association of Differential Expression of SRR, NFKB1, and PDE4B Genes With Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Refining the Separation of 2'-O-Methylperlatolic Acid
Welcome to the technical support center for the purification of 2'-O-methylperlatolic acid. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in refining the separation of this target compound from structurally similar lichen acids.
Frequently Asked Questions (FAQs)
Q1: What are the major challenges in separating this compound from other lichen depsides?
A1: The primary challenge lies in the structural similarity between this compound and co-occurring depsides, such as perlatolic acid, confluentic acid, and olivetoric acid. These molecules share the same basic depside skeleton and often differ only by the presence or position of methyl or hydroxyl groups. This results in very similar physicochemical properties, such as polarity and solubility, making their separation by standard chromatographic techniques difficult. Overlapping peaks in HPLC and very close Rf values in TLC are common issues.
Q2: What initial steps are recommended before attempting a preparative separation of this compound?
A2: Before proceeding to large-scale purification, it is crucial to perform a thorough analytical investigation of the crude lichen extract. This involves:
-
Lichen Species Identification: Confirm the lichen species, as the composition of secondary metabolites can vary significantly. Species of the Ramalina genus are known to produce this compound.
-
Extraction Optimization: Utilize an appropriate solvent for extraction. Acetone (B3395972) is a commonly used and effective solvent for extracting depsides from lichens.
-
Analytical Chromatography: Profile the crude extract using analytical HPLC-DAD and TLC to identify the main components and estimate their relative abundance. This will help in selecting the most suitable purification strategy.
-
Reference Standards: If available, use reference standards of this compound and other suspected co-occurring acids to confirm their presence and chromatographic behavior.
Q3: How can I confirm the identity and purity of my isolated this compound?
A3: The identity and purity of the isolated compound should be confirmed using a combination of spectroscopic and chromatographic techniques:
-
High-Performance Liquid Chromatography (HPLC): Purity is typically assessed by HPLC, where a single, sharp peak at the expected retention time indicates a high degree of purity.
-
Mass Spectrometry (MS): Provides information about the molecular weight of the compound, which should match the theoretical mass of this compound (C₂₆H₃₄O₇, M.Wt: 458.55 g/mol ).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and confirmation. The NMR data should be compared with published values for this compound.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of spots on TLC plate (streaking or overlapping spots) | 1. Inappropriate solvent system polarity. 2. Sample overloading. 3. Acidic nature of the compounds interacting with the silica (B1680970) gel. 4. Co-eluting impurities. | 1. Systematically vary the solvent system polarity. Start with a non-polar solvent and gradually add a more polar solvent (e.g., hexane (B92381) with increasing amounts of ethyl acetate). For acidic compounds, adding a small amount of a volatile acid (e.g., 1% acetic acid or formic acid) to the mobile phase can improve peak shape. 2. Apply a smaller amount of the sample to the TLC plate. 3. Use a stationary phase other than silica gel, such as alumina, or use a buffered mobile phase. 4. Perform a preliminary clean-up of the crude extract using solid-phase extraction (SPE) before TLC analysis. |
| Co-elution of this compound with other depsides in column chromatography | 1. Insufficient column length or diameter. 2. Inadequate stationary phase particle size. 3. Incorrect mobile phase composition or gradient. 4. High flow rate. | 1. Use a longer column with a smaller diameter for better resolution. 2. Use a stationary phase with a smaller particle size (e.g., 40-63 µm). 3. Employ a shallow gradient elution, starting with a non-polar solvent and slowly increasing the polarity. Isocratic elution with a finely tuned solvent mixture may also be effective. 4. Reduce the flow rate to allow for better equilibration between the stationary and mobile phases. |
| Broad or tailing peaks in preparative HPLC | 1. Sample overloading. 2. Suboptimal mobile phase pH for acidic compounds. 3. Interactions with active sites on the stationary phase. 4. Column degradation. | 1. Reduce the injection volume or the concentration of the sample. 2. Buffer the mobile phase to a pH that ensures the lichen acids are in a single ionic state (e.g., pH 2.5-3.5 with trifluoroacetic acid or formic acid). 3. Use an end-capped column or add a competing agent to the mobile phase. 4. Flush the column with a strong solvent or replace it if it's old or has been used extensively with crude extracts. |
| Low yield of purified this compound | 1. Incomplete extraction from the lichen material. 2. Degradation of the compound during processing. 3. Loss of material during solvent partitioning or evaporation. 4. Inefficient fractionation during chromatography. | 1. Ensure the lichen material is finely ground. Perform multiple extractions with fresh solvent. 2. Depsides can be sensitive to heat and strong bases. Avoid high temperatures during solvent evaporation and use mild extraction and purification conditions. 3. Use a rotary evaporator at a moderate temperature and pressure. Be cautious during liquid-liquid extraction to avoid loss in the aqueous phase. 4. Optimize the chromatographic method to achieve baseline separation. Collect smaller fractions and analyze them by TLC or analytical HPLC before combining. |
| Difficulty in redissolving the dried extract for analysis | 1. The compound may have low solubility in the chosen solvent. 2. Presence of insoluble impurities. | 1. Test a range of solvents for redissolving the extract. Acetone, methanol, and DMSO are often good choices for depsides. Gentle warming or sonication can aid dissolution. 2. Centrifuge or filter the solution to remove any insoluble material before analysis. |
Experimental Protocols
Extraction of Crude Lichen Acids
This protocol describes a general method for extracting depsides from lichen material.
-
Sample Preparation: Clean the lichen thalli of any debris and dry them at room temperature. Grind the dried lichen material into a fine powder.
-
Solvent Extraction:
-
Place the powdered lichen material in a flask.
-
Add acetone (a common solvent for depsides) at a ratio of 10 mL of solvent per 1 g of lichen material.
-
Stir the mixture at room temperature for 24 hours.
-
Filter the extract and repeat the extraction process with fresh solvent at least two more times to ensure complete extraction.
-
-
Solvent Evaporation: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.
Analytical Thin-Layer Chromatography (TLC)
TLC is used to monitor the separation and identify the fractions containing the target compound.
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Sample Application: Dissolve a small amount of the crude extract and the collected fractions in acetone and apply as small spots on the TLC plate.
-
Mobile Phase (Solvent Systems): A variety of solvent systems can be used to separate depsides. The polarity can be adjusted to achieve optimal separation.
| Solvent System | Composition (v/v/v) | Typical Application |
| A | Toluene : Dioxane : Acetic Acid (180:45:5) | General purpose for depsides |
| B | Hexane : Diethyl Ether : Formic Acid (130:80:20) | Good for less polar depsides |
| C | Toluene : Acetic Acid (170:30) | Commonly used for depsides and depsidones |
| G | Toluene : Ethyl Acetate (B1210297) : Formic Acid (139:83:8) | For depsides of intermediate polarity |
-
Visualization:
-
Examine the dried plate under UV light (254 nm and 365 nm).
-
Spray the plate with a 10% sulfuric acid solution in ethanol (B145695) and heat at 110°C for 10 minutes to visualize the spots. Lichen acids often produce characteristic colors.
-
Preparative Column Chromatography
This is a primary method for the large-scale separation of lichen acids.
-
Column Packing:
-
Prepare a slurry of silica gel (particle size 40-63 µm) in a non-polar solvent (e.g., hexane).
-
Pack a glass column with the slurry, ensuring there are no air bubbles.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., a mixture of dichloromethane (B109758) and hexane).
-
Alternatively, adsorb the crude extract onto a small amount of silica gel, dry it, and load the powder onto the top of the column.
-
-
Elution:
-
Start with a non-polar mobile phase (e.g., hexane or toluene).
-
Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate or acetone). A shallow gradient is often required for separating structurally similar compounds.
-
Example Gradient: Start with 100% Toluene, then gradually increase the percentage of Ethyl Acetate (e.g., 1%, 2%, 5%, 10%, etc.).
-
-
Fraction Collection: Collect small fractions and monitor them by analytical TLC. Combine the fractions that contain pure this compound.
Preparative High-Performance Liquid Chromatography (Prep-HPLC)
Prep-HPLC offers higher resolution for separating closely related compounds.
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 250 x 20 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid or Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid or TFA |
| Gradient | A linear gradient from a lower to a higher concentration of mobile phase B. The exact gradient should be optimized based on analytical HPLC results. For example, 60-80% B over 30 minutes. |
| Flow Rate | Dependent on the column diameter, typically 10-20 mL/min for a 20 mm ID column. |
| Detection | UV detector at a wavelength where depsides absorb (e.g., 254 nm or 280 nm). |
| Injection Volume | Dependent on the sample concentration and column capacity. |
Visualizations
Caption: Workflow for the extraction and purification of this compound.
Caption: Troubleshooting logic for common separation issues.
Validation & Comparative
Validating the Blood Glucose-Lowering Effect of 2'-O-Methylperlatolic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the blood glucose-lowering effects of 2'-O-methylperlatolic acid (2-O-M) against established therapeutic alternatives. Experimental data is presented to support the analysis, with detailed methodologies for key experiments and visual representations of signaling pathways and workflows.
Executive Summary
This compound, a polyphenolic compound, has emerged as a potential novel agent for the management of diabetes.[1] Research indicates that 2-O-M enhances the hypoglycemic effect of insulin (B600854) by directly binding to the insulin receptor (InsR) and activating the downstream signaling pathway.[1][2] This guide synthesizes the available data on 2-O-M, comparing its in vitro and in vivo effects with standard-of-care treatments for type 2 diabetes. The objective is to provide a clear, data-driven resource for researchers and drug development professionals evaluating the therapeutic potential of this compound.
Comparative Analysis of Blood Glucose-Lowering Agents
The therapeutic landscape for type 2 diabetes includes a variety of oral hypoglycemic agents with different mechanisms of action.[3][4][5][6][7] This section compares this compound with metformin, the most common first-line treatment, and other classes of oral diabetes medications.
| Feature | This compound (2-O-M) | Metformin | Sulfonylureas (e.g., Gliclazide) | DPP-4 Inhibitors (e.g., Sitagliptin) | SGLT2 Inhibitors (e.g., Empagliflozin) |
| Mechanism of Action | Insulin receptor (InsR) sensitizer; enhances insulin signaling.[1][2] | Decreases hepatic glucose production and improves insulin sensitivity.[4] | Stimulates the pancreas to release more insulin.[3] | Increase insulin release and decrease glucagon (B607659) levels.[5][6] | Block glucose reabsorption in the kidneys, increasing glucose excretion in urine.[4] |
| Primary Effect | Enhances insulin's effect, particularly in combination with insulin.[1] | Lowers blood glucose. | Lowers blood glucose. | Lowers blood glucose. | Lowers blood glucose and may promote weight loss.[4] |
| Risk of Hypoglycemia | Low as a monotherapy, but may enhance insulin-induced hypoglycemia.[1] | Very low. | Can cause hypoglycemia.[3] | Low. | Low. |
| Effect on Body Weight | Not reported. | Neutral or slight weight loss.[6] | May cause weight gain.[3] | Neutral. | Weight loss. |
In Vitro Experimental Data: Glucose Uptake
The effect of this compound on glucose uptake was evaluated in C2C12 myotubes. The data below summarizes the findings from a key study.
| Treatment Group | Glucose Uptake (Fold Change vs. Control) | Statistical Significance (p-value) |
| Control | 1.0 | - |
| Insulin | ~1.8 | < 0.001 |
| 2-O-M | ~1.2 | < 0.05 |
| Insulin + 2-O-M | ~2.2 | < 0.001 (vs. Control), < 0.01 (vs. Insulin) |
Data adapted from a study by Fan et al. (2022).[1]
In Vivo Experimental Data: Blood Glucose Lowering in a Diabetic Mouse Model
The blood glucose-lowering effect of this compound was assessed in streptozotocin (B1681764) (STZ)-induced diabetic mice.[1]
| Treatment Group | Blood Glucose Change at 120 min (% of initial) | Statistical Significance (p-value) |
| Control | ~ -5% | - |
| Insulin | ~ -40% | < 0.001 |
| 2-O-M | ~ -15% | < 0.05 |
| Insulin + 2-O-M | ~ -60% | < 0.001 (vs. Control), < 0.01 (vs. Insulin) |
Data adapted from a study by Fan et al. (2022).[1][8]
Experimental Protocols
In Vitro Glucose Uptake Assay
This protocol describes a common method for measuring glucose uptake in cell culture, similar to the one used to evaluate this compound.
Objective: To quantify the rate of glucose uptake by cultured cells (e.g., C2C12 myotubes) in response to treatment with 2-O-M and/or insulin.
Materials:
-
C2C12 myotubes
-
2-deoxy-D-[³H]glucose or a fluorescent glucose analog (e.g., 2-NBDG)[9][10][11]
-
Krebs-Ringer-HEPES (KRH) buffer
-
Insulin
-
This compound
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Cell Culture and Differentiation: Culture C2C12 myoblasts and differentiate them into myotubes.
-
Serum Starvation: Prior to the assay, starve the myotubes in serum-free medium to establish a baseline.
-
Treatment: Incubate the cells with the test compounds (2-O-M, insulin, or a combination) for a specified period.
-
Glucose Uptake: Add the labeled glucose analog and incubate for a short period (e.g., 10-30 minutes).
-
Washing: Stop the uptake by washing the cells with ice-cold KRH buffer.
-
Cell Lysis: Lyse the cells to release the intracellular contents.
-
Quantification: Measure the amount of labeled glucose taken up by the cells using a scintillation counter or fluorescence plate reader.
-
Data Analysis: Normalize the glucose uptake to the protein concentration of each sample and express the results as a fold change relative to the control group.
In Vivo Diabetic Animal Model
This protocol outlines a standard procedure for inducing diabetes in mice and evaluating the efficacy of blood glucose-lowering compounds.[12][13][14]
Objective: To determine the in vivo effect of this compound on blood glucose levels in a diabetic animal model.
Materials:
-
Male C57BL/6J mice
-
Streptozotocin (STZ)
-
Citrate (B86180) buffer
-
Glucometer and test strips
-
Insulin
-
This compound
Procedure:
-
Induction of Diabetes: Induce diabetes by intraperitoneal injection of STZ dissolved in citrate buffer. Monitor blood glucose levels until hyperglycemia is established.
-
Animal Grouping: Randomly divide the diabetic mice into treatment groups (e.g., control, insulin, 2-O-M, insulin + 2-O-M).
-
Compound Administration: Administer the test compounds via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Blood Glucose Monitoring: Measure blood glucose levels from tail vein blood at various time points (e.g., 0, 30, 60, 90, 120 minutes) after compound administration.
-
Data Analysis: Calculate the percentage change in blood glucose from the initial level for each group and perform statistical analysis to determine significant differences between groups.
Signaling Pathways and Experimental Workflows
Caption: Insulin signaling pathway activated by this compound.
Caption: Experimental workflow for evaluating this compound.
References
- 1. 2′-O-Methylperlatolic Acid Enhances Insulin-Regulated Blood Glucose-Lowering Effect through Insulin Receptor Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Enhances Insulin-Regulated Blood Glucose-Lowering Effect through Insulin Receptor Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Type 2 diabetes medicine | Diabetes UK [diabetes.org.uk]
- 4. Type 2 diabetes - Diagnosis and treatment - Mayo Clinic [mayoclinic.org]
- 5. Diabetes treatment: Medications for type 2 diabetes - Mayo Clinic [mayoclinic.org]
- 6. Oral Diabetes Medications and How They Work - GoodRx [goodrx.com]
- 7. List of Common Diabetes Medications [healthline.com]
- 8. researchgate.net [researchgate.net]
- 9. Development of High-Throughput Quantitative Assays for Glucose Uptake in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Glucose Uptake Assays | Revvity [revvity.com]
- 11. assaygenie.com [assaygenie.com]
- 12. longdom.org [longdom.org]
- 13. Experimental animal models for diabetes and its related complications—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Animal models for type 1 and type 2 diabetes: advantages and limitations [frontiersin.org]
2'-O-methylperlatolic Acid vs. Perlatolic Acid: A Comparative Bioactivity Study
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perlatolic acid, a depside commonly found in lichens, and its derivative, 2'-O-methylperlatolic acid, are two phenolic compounds of interest in the field of natural product chemistry and drug discovery. While perlatolic acid has been the subject of various bioactivity studies, revealing its potential as an anti-inflammatory and cytotoxic agent, this compound has primarily been investigated for its role in enhancing insulin (B600854) signaling. This guide provides a comparative overview of the known biological activities of these two compounds, supported by available experimental data and detailed methodologies.
Comparative Bioactivity
The following tables summarize the available quantitative data for the cytotoxic, anti-inflammatory, and antioxidant activities of this compound and perlatolic acid.
Table 1: Comparative Cytotoxicity (IC₅₀ values)
| Compound | Cell Line | IC₅₀ (µg/mL) | Citation |
| Perlatolic Acid | UACC-62 (Melanoma) | 3.3 | [1][2] |
| B16-F10 (Melanoma) | 18.0 | [1][2] | |
| This compound | Data not available | - |
Note: While specific IC₅₀ values for this compound against a panel of cancer cell lines were not found in the conducted research, one study noted its cytotoxic effects on Hepa 1-6 and C2C12 cells were not significant at the concentrations tested for its insulin-sensitizing effects[3].
Table 2: Comparative Anti-inflammatory Activity
| Compound | Assay | Target | IC₅₀ | Citation |
| Perlatolic Acid | NF-κB Activation | NF-κB | 7.0 µM | |
| 5-Lipoxygenase (cell-based) | 5-LOX | 1.8 µM | ||
| Microsomal Prostaglandin E₂ Synthase-1 | mPGES-1 | 0.4 µM | ||
| This compound | Data not available | - | - |
Table 3: Comparative Antioxidant Activity (DPPH Radical Scavenging)
| Compound | IC₅₀ (µg/mL) | Citation |
| Perlatolic Acid | Data not available | |
| This compound | Data not available |
Note: Quantitative data from DPPH radical scavenging assays for both this compound and perlatolic acid were not available in the reviewed literature.
Key Bioactivities and Signaling Pathways
Perlatolic Acid: Anti-inflammatory and Cytotoxic Effects
Perlatolic acid has demonstrated notable anti-inflammatory properties, primarily through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. By inhibiting NF-κB activation, perlatolic acid can effectively reduce the inflammatory response.
This compound: Enhancement of Insulin Signaling
The primary reported bioactivity of this compound is its ability to enhance the insulin-regulated blood glucose-lowering effect. It achieves this by binding to the insulin receptor (InsR) and activating the downstream signaling pathway, which includes the phosphorylation of Akt and subsequent glucose uptake.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol outlines a general procedure for assessing the cytotoxicity of compounds using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2′-O-Methylperlatolic Acid Enhances Insulin-Regulated Blood Glucose-Lowering Effect through Insulin Receptor Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Natural Insulin Receptor Sensitizers: 2'-O-methylperlatolic Acid and Other Promising Compounds
For Researchers, Scientists, and Drug Development Professionals
Insulin (B600854) resistance is a hallmark of type 2 diabetes and metabolic syndrome, creating a critical need for novel therapeutic agents that can enhance insulin sensitivity. Natural products have emerged as a promising source for such agents. This guide provides a detailed comparison of 2'-O-methylperlatolic acid with other well-known natural insulin receptor sensitizers: berberine, cinnamon extract, and resveratrol (B1683913). We will delve into their mechanisms of action, present available quantitative data for objective comparison, and provide detailed experimental protocols for key assays.
Comparative Analysis of Natural Insulin Receptor Sensitizers
The following table summarizes the available quantitative data for this compound and its counterparts. It is important to note that direct comparative studies under identical experimental conditions are limited, and thus, the presented data is compiled from various sources.
| Parameter | This compound | Berberine | Cinnamon Extract | Resveratrol |
| Insulin Receptor (InsR) Binding Affinity (Kd) | 88.72 μM[1] | Data not available | Data not available | Data not available |
| p-AKT Activation | Significantly enhanced in muscle tissue and C2C12 myotubes[2] | Increased phosphorylation of AKT[3] | Increased phosphorylation of AKT[4][5] | Conflicting results: some studies report increased p-AKT, others report inhibition at high doses[6][7] |
| Glucose Uptake | Stimulated in C2C12 myotubes[2] | Increased in 3T3-L1 adipocytes (109-184% increase) and L6 myotubes (170% increase at 2 µM)[1] | Increased in 3T3-L1 adipocytes (~2-fold increase at 0.2 mg/mL)[8] | Increased in C2C12 myotubes[9] |
| Primary Mechanism of Action | Direct binding to the extracellular domain of the Insulin Receptor[1] | Upregulation of InsR expression and activation of AMPK[3][10] | Potentiation of insulin signaling and activation of AMPK[4][11] | Activation of SIRT1 and AMPK pathways[9] |
Mechanism of Action and Signaling Pathways
This compound
This compound, a polyphenolic compound, directly interacts with the insulin receptor. Studies have shown that it binds to the extracellular domain of the InsR, thereby sensitizing the receptor to insulin and enhancing its downstream signaling cascade. This leads to increased phosphorylation of key signaling proteins like AKT, culminating in enhanced glucose uptake in muscle cells.[1][2]
Berberine
Berberine, an isoquinoline (B145761) alkaloid, exhibits a multi-faceted mechanism. It has been shown to increase the expression of the insulin receptor gene, leading to a higher density of receptors on the cell surface.[10] While it can enhance the phosphorylation of AKT, a significant part of its glucose-lowering effect is attributed to the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[3] AMPK activation can stimulate glucose uptake independently of the classical insulin signaling pathway.
Cinnamon Extract
The active compounds in cinnamon extract, such as polyphenols, appear to work through multiple pathways. They can potentiate insulin signaling by enhancing the phosphorylation of the insulin receptor and its downstream targets.[11] Additionally, cinnamon extract has been shown to activate AMPK, providing an alternative route to stimulate glucose uptake.[4]
Resveratrol
Resveratrol, a polyphenol found in grapes and other plants, primarily exerts its insulin-sensitizing effects through the activation of Sirtuin 1 (SIRT1) and AMPK.[9] SIRT1 activation can lead to the deacetylation of several proteins involved in metabolic regulation, while AMPK activation directly promotes glucose uptake. The effect of resveratrol on the direct insulin signaling pathway (p-AKT) is less clear, with some studies showing an enhancement while others report inhibition, possibly in a dose-dependent manner.[6][7]
Detailed Experimental Protocols
To facilitate the replication and validation of findings, this section provides detailed methodologies for key experiments cited in the comparison of these natural insulin receptor sensitizers.
Insulin Receptor Binding Assay (Surface Plasmon Resonance - SPR)
This protocol outlines the general steps for determining the binding affinity (Kd) of a compound to the insulin receptor using SPR.
References
- 1. Berberine Improves Glucose Metabolism through Induction of Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2′-O-Methylperlatolic Acid Enhances Insulin-Regulated Blood Glucose-Lowering Effect through Insulin Receptor Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Cinnamon Extract Enhances Glucose Uptake in 3T3-L1 Adipocytes and C2C12 Myocytes by Inducing LKB1-AMP-Activated Protein Kinase Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Resveratrol suppresses constitutive activation of AKT via generation of ROS and induces apoptosis in diffuse large B cell lymphoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Modulation of the PI3K/Akt signaling pathway by resveratrol in cancer: molecular mechanisms and therapeutic opportunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cinnamon water extracts increase glucose uptake but inhibit adiponectin secretion in 3T3-L1 adipose cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Resveratrol stimulates glucose transport in C2C12 myotubes by activating AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Berberine reduces insulin resistance through protein kinase C-dependent up-regulation of insulin receptor expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cinnamon extract enhances glucose uptake in 3T3-L1 adipocytes and C2C12 myocytes by inducing LKB1-AMP-activated protein kinase signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of 2'-O-methylperlatolic Acid in Type 1 and Type 2 Diabetes Animal Models: A Data-Driven Guide
An objective analysis of the therapeutic potential of 2'-O-methylperlatolic acid, a novel insulin (B600854) receptor sensitizer, in preclinical models of diabetes.
Recent research has identified this compound (2-O-M), a polyphenolic compound, as a promising agent in the management of diabetes.[1] Studies have demonstrated its ability to enhance the effects of insulin by directly interacting with the insulin receptor (InsR), suggesting its potential as a therapeutic agent for both type 1 and type 2 diabetes.[1][2] This guide provides a comprehensive comparison of its efficacy in animal models representing these two distinct types of diabetes, supported by experimental data and detailed protocols.
Mechanism of Action: An Insulin Receptor Sensitizer
This compound functions as an insulin receptor sensitizer.[1][2] It binds to the extracellular domain of the InsR, which in turn activates the insulin signaling pathway.[1][2] This activation enhances the body's response to insulin, leading to improved glucose homeostasis.[1] In vitro studies have shown that the combination of 2-O-M and insulin significantly activates the insulin signaling pathway and stimulates glucose uptake in cells.[1]
Efficacy in a Type 1 Diabetes Animal Model
The efficacy of this compound in a model of type 1 diabetes was evaluated using streptozotocin (B1681764) (STZ)-induced diabetic mice.[1] STZ is a chemical that destroys the insulin-producing beta cells of the pancreas, mimicking the autoimmune destruction seen in human type 1 diabetes.[3]
Key Findings:
-
Prolonged Hypoglycemic Effect of Insulin: In STZ-induced diabetic mice, 2-O-M significantly extended the blood glucose-lowering effect of exogenously administered insulin.[1][2]
-
Reduced Exogenous Insulin Requirement: The synergistic effect of 2-O-M allowed for a reduction in the required dose of insulin to achieve glycemic control.[2]
-
Enhanced Glucose Uptake: Treatment with 2-O-M alone led to a significant increase in the phosphorylation of AKT in muscle tissue, a key step in the insulin signaling pathway that promotes glucose uptake.[1][2]
-
Prevention of Hypoglycemia: Interestingly, 2-O-M was also found to increase glucagon (B607659) secretion and enhance liver gluconeogenesis, which helps to prevent dangerously low blood sugar levels (hypoglycemia).[1][2]
Quantitative Data from STZ-Induced Diabetic Mice Study
| Parameter | Control Group | Insulin-Treated Group | 2-O-M-Treated Group | Combined Insulin and 2-O-M-Treated Group |
| Blood Glucose Change (after 120 min) | Baseline | Significant Reduction | Moderate Reduction | Most Significant and Prolonged Reduction |
| Serum Insulin Level (at 120 min) | Low | High (Exogenous) | Low | Lower than Insulin-only Group (indicating enhanced insulin sensitivity) |
| Serum Glucagon Level (at 120 min) | High | Suppressed | Significantly Increased | Moderately Increased |
| Serum C-peptide Level (at 120 min) | Very Low | Very Low | Very Low | Very Low |
Note: This table summarizes the trends observed in the study by Wang et al. (2022). For detailed statistical data, please refer to the original publication.[1]
Efficacy in a Type 2 Diabetes Animal Model
The db/db mouse model was utilized to assess the efficacy of this compound in the context of type 2 diabetes.[1] These mice have a genetic mutation that leads to leptin receptor deficiency, resulting in obesity, insulin resistance, and hyperglycemia, which are characteristic features of human type 2 diabetes.[4]
Key Findings:
-
Activation of Insulin Signaling Pathway: Similar to the type 1 model, the combination of 2-O-M and insulin activated the insulin signaling pathway in both the liver and muscle tissues of db/db mice.[1]
-
Enhanced Glycogen (B147801) Synthesis: The combined treatment significantly enhanced glycogen synthesis in the muscles of both type 1 and type 2 diabetes models, as indicated by the increased expression of the Gys1 gene.[1]
-
Differential Mechanisms of Action: The study noted that 2-O-M exhibited some different mechanisms of action between the two models, particularly in lipid metabolism, suggesting that its effects may be context-dependent.[1]
Comparative Gene Expression in Muscle Tissue
| Gene | STZ-Induced (Type 1) Model | db/db (Type 2) Model |
| Gys1 (Glycogen Synthase 1) | Significantly increased with 2-O-M alone and with combined treatment | Significantly increased with combined treatment |
This table highlights a key differential finding in the study by Wang et al. (2022).[1]
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation of the results.
In Vitro Studies
-
Cell Lines: Hepa (liver) and C2C12 (muscle) cell lines were used to investigate the in vitro effects of 2-O-M on the insulin signaling pathway.[1]
-
Western Blotting: The protein levels of key components of the insulin signaling pathway, such as IR-β, p-IR, AKT, and p-AKT, were measured using western blotting to assess the activation of the pathway.[1]
-
Glucose Uptake Assay: The capacity of C2C12 myotubes to take up glucose in the presence of 2-O-M and/or insulin was determined to directly measure the functional outcome of insulin signaling activation.[1]
Animal Studies
-
Type 1 Diabetes Model: Streptozotocin (STZ)-induced diabetic mice were used.[1] Mice were randomly assigned to four groups: control, insulin-treated, 2-O-M-treated, and a combination of insulin and 2-O-M.[1]
-
Type 2 Diabetes Model: db/db mice, a model of insulin resistance-induced type 2 diabetes, were used.[1]
-
Treatments: Mice were injected with 2-O-M or a normal saline control.[1]
-
Measurements: Blood glucose concentrations were monitored over a 120-minute period.[1] Serum levels of insulin, glucagon, and C-peptide were also measured.[1]
-
Gene Expression Analysis: Quantitative real-time polymerase chain reaction (qRT-PCR) was performed to measure the mRNA expression of genes involved in lipid and glucose metabolism in liver and muscle tissues.[1]
Signaling Pathways and Experimental Workflow
To visually represent the complex biological processes and experimental designs, the following diagrams are provided.
Caption: Insulin signaling pathway activated by this compound.
Caption: Experimental workflow for evaluating this compound.
Conclusion
This compound demonstrates significant potential as a complementary therapy for both type 1 and type 2 diabetes.[2] In the type 1 diabetes model, its ability to enhance and prolong the effect of insulin, thereby potentially reducing the required insulin dosage and protecting against hypoglycemia, is a noteworthy finding.[1][2] In the type 2 diabetes model, its capacity to activate the insulin signaling pathway in the face of insulin resistance is promising.[1] The observed differences in its effects on gene expression between the two models suggest that further research is needed to fully elucidate its mechanisms of action in different metabolic states.[1] Overall, this compound represents a novel approach to diabetes treatment by sensitizing the body's own insulin receptors, and its continued investigation is warranted.[1]
References
- 1. 2′-O-Methylperlatolic Acid Enhances Insulin-Regulated Blood Glucose-Lowering Effect through Insulin Receptor Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Enhances Insulin-Regulated Blood Glucose-Lowering Effect through Insulin Receptor Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. criver.com [criver.com]
- 4. mdpi.com [mdpi.com]
Unveiling Nature's Shield: A Comparative Analysis of Antioxidant Activity in Lichen-Derived Depsides
For Immediate Release
Lichen-derived depsides, a class of polyphenolic compounds, are emerging as potent natural antioxidants with significant potential for applications in pharmaceuticals and nutraceuticals. A comprehensive comparative analysis of the antioxidant activities of prominent depsides—atranorin (B1665829), gyrophoric acid, lecanoric acid, and sekikaic acid—reveals their varying efficacies in combating oxidative stress. This guide provides researchers, scientists, and drug development professionals with a detailed comparison of their performance, supported by experimental data and insights into their mechanisms of action.
Quantitative Comparison of Antioxidant Activity
The antioxidant potential of these lichen depsides has been evaluated using various in vitro assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, the Ferric Reducing Antioxidant Power (FRAP) assay, and the Cellular Antioxidant Activity (CAA) assay. The half-maximal inhibitory concentration (IC50) is a key metric, with lower values indicating greater antioxidant potency.
| Depside | DPPH IC50 | ABTS IC50 | FRAP (TEAC) | Cellular Antioxidant Activity (CAA) |
| Atranorin | 39.31 µM[1] | - | 33.79 µM[1] | Data not available |
| Gyrophoric Acid | 100 µg/mL[2] | - | - | Data not available |
| Lecanoric Acid | > 33 µM[2] | - | - | Data not available |
| Sekikaic Acid | 11.24 µg/mL (32.6 µM)[2] | - | 42.0 µg/mL[2] | Data not available |
| Norstictic Acid | 101.95 ± 1.02 µg/mL[1] | - | - | Data not available |
| Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions across different studies. TEAC = Trolox Equivalent Antioxidant Capacity. |
Insights into the Mechanisms of Antioxidant Action
The antioxidant activity of these depsides is primarily attributed to their polyphenolic structure, which enables them to donate hydrogen atoms or electrons to neutralize free radicals.[3] Beyond direct radical scavenging, emerging evidence suggests that some of these compounds can modulate cellular signaling pathways involved in the endogenous antioxidant response.
A key pathway implicated in the cellular defense against oxidative stress is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Kelch-like ECH-associated protein 1 (Keap1) signaling pathway. Under normal conditions, Nrf2 is kept inactive by Keap1. However, in the presence of oxidative stressors or electrophilic compounds, Keap1 is modified, leading to the release and activation of Nrf2. Activated Nrf2 then translocates to the nucleus and initiates the transcription of a battery of antioxidant and cytoprotective genes.
Studies have indicated that atranorin and lecanoric acid have the potential to modulate this crucial Nrf2 signaling pathway. This suggests that their antioxidant effects may not be limited to direct radical scavenging but may also involve the upregulation of the cell's own defense mechanisms. The precise molecular interactions between these depsides and the Keap1-Nrf2 system are an active area of research.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the complex biological processes and experimental procedures discussed, the following diagrams have been generated using Graphviz.
Detailed Experimental Protocols
For the purpose of reproducibility and standardized comparison, detailed protocols for the most commonly employed antioxidant assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[4][5]
-
Reagents and Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or ethanol (B145695) (spectrophotometric grade)
-
Lichen depside samples
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate or cuvettes
-
Spectrophotometer
-
-
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have a deep purple color.
-
Sample Preparation: Dissolve the lichen depside samples and the positive control in methanol or ethanol to obtain a series of concentrations.
-
Reaction Mixture: In a 96-well plate or cuvettes, add a specific volume of the depside solution to a fixed volume of the DPPH solution. A blank containing only the solvent and DPPH solution is also prepared.
-
Incubation: Incubate the reaction mixture in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solutions at approximately 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
The IC50 value is determined by plotting the percentage of inhibition against the sample concentration.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).[3][6]
-
Reagents and Materials:
-
ABTS diammonium salt
-
Potassium persulfate
-
Methanol or ethanol
-
Lichen depside samples
-
Positive control (e.g., Trolox)
-
96-well microplate or cuvettes
-
Spectrophotometer
-
-
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
Working Solution: Dilute the ABTS•+ stock solution with methanol or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Dissolve the lichen depside samples and the positive control in a suitable solvent to obtain a range of concentrations.
-
Reaction Mixture: Add a small volume of the sample solution to a fixed volume of the ABTS•+ working solution.
-
Incubation: Incubate the mixture at room temperature for a specified time (e.g., 6 minutes).
-
Measurement: Measure the decrease in absorbance at 734 nm.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[7][8]
-
Reagents and Materials:
-
Acetate (B1210297) buffer (300 mM, pH 3.6)
-
2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM)
-
Lichen depside samples
-
Positive control (e.g., Trolox, Ascorbic acid)
-
96-well microplate or cuvettes
-
Spectrophotometer
-
-
Procedure:
-
Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Sample Preparation: Dissolve the lichen depside samples and the positive control in a suitable solvent.
-
Reaction Mixture: Add the sample solution to the FRAP reagent.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 4 minutes).
-
Measurement: Measure the absorbance of the colored ferrous-TPTZ complex at 593 nm.
-
Calculation: The antioxidant capacity is determined by comparing the change in absorbance of the sample to a standard curve prepared with a known antioxidant (e.g., FeSO₄ or Trolox).
-
Cellular Antioxidant Activity (CAA) Assay
The CAA assay measures the antioxidant activity of compounds within a cellular environment, providing a more biologically relevant assessment.[9][10]
-
Reagents and Materials:
-
Human hepatocarcinoma (HepG2) cells or other suitable cell line
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH) or another peroxyl radical initiator
-
Lichen depside samples
-
Positive control (e.g., Quercetin)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
-
-
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well black, clear-bottom plate and culture until they reach confluence.
-
Cell Treatment: Wash the cells with PBS and then treat them with the lichen depside samples or positive control at various concentrations, along with DCFH-DA. Incubate for 1 hour at 37°C.
-
Induction of Oxidative Stress: Wash the cells again with PBS and then add AAPH solution to induce oxidative stress.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity kinetically over a period of time (e.g., 1 hour) using a fluorescence plate reader (excitation ~485 nm, emission ~538 nm).
-
Data Analysis: The antioxidant capacity is quantified by calculating the area under the fluorescence curve. The results are often expressed as quercetin (B1663063) equivalents.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Lichen Depsides and Tridepsides: Progress in Pharmacological Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. acmeresearchlabs.in [acmeresearchlabs.in]
- 5. mdpi.com [mdpi.com]
- 6. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 7. detailed protocol for FRAP assay | Filo [askfilo.com]
- 8. ultimatetreat.com.au [ultimatetreat.com.au]
- 9. benchchem.com [benchchem.com]
- 10. kamiyabiomedical.com [kamiyabiomedical.com]
A Comparative Analysis of 2'-O-methylperlatolic Acid's Binding Affinity to the Insulin Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding affinity of 2'-O-methylperlatolic acid to the Insulin (B600854) Receptor (InsR) against other known ligands. The information is supported by experimental data and includes comprehensive protocols for key assays to facilitate reproducibility and further investigation in a research setting.
Comparative Binding Affinity Data
The binding affinity of a ligand to its receptor is a critical parameter in drug discovery and development, often quantified by the equilibrium dissociation constant (KD). A lower KD value signifies a higher binding affinity. The following table summarizes the binding affinities of this compound and other relevant molecules to the Insulin Receptor.
| Compound | Binding Affinity (KD) to InsR | Method | Notes |
| This compound | 88.72 μM[1] | Surface Plasmon Resonance (SPR) | A natural polyphenolic compound that demonstrates potential as an InsR sensitizer (B1316253).[1] |
| Insulin (High Affinity Site) | ~0.2 nM | Not specified | The primary endogenous ligand for the InsR, exhibiting very high affinity. |
| Insulin-like Growth Factor I (IGF-I) | ~0.16 nM - 4.45 nM (to IGF-1R) | Cell-receptor binding assays, BIAcore | Binds with high affinity to the structurally similar IGF-1 receptor, suggesting a comparable high affinity for the InsR.[2] |
| Metformin (B114582) | Does not directly bind competitively | Various | An indirect sensitizer that increases the number of insulin receptors, particularly low-affinity sites, rather than directly competing for the binding site.[3][4][5] |
Experimental Protocols
Determination of Binding Affinity via Surface Plasmon Resonance (SPR)
This protocol outlines the general steps for assessing the binding affinity of a compound, such as this compound, to the Insulin Receptor using SPR.
Objective: To measure the real-time binding kinetics and determine the equilibrium dissociation constant (KD) of a ligand to the InsR.
Materials:
-
Recombinant human Insulin Receptor protein (extracellular domain)
-
Ligand of interest (e.g., this compound)
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 dextran-coated)
-
Immobilization buffers (e.g., 10 mM sodium acetate, pH 4.0, 4.5, 5.0)
-
Activation reagents: 0.4 M 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and 0.1 M N-hydroxysuccinimide (NHS)
-
Blocking agent: 1 M ethanolamine-HCl, pH 8.5
-
Running buffer (e.g., HBS-EP buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)
-
Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5)
Procedure:
-
Sensor Chip Preparation and Ligand Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxymethylated dextran (B179266) surface by injecting a 1:1 mixture of EDC and NHS.
-
Immobilize the Insulin Receptor protein onto the activated surface by injecting a solution of the protein in an appropriate immobilization buffer. The optimal pH for immobilization is typically determined through a pre-screening step.
-
Deactivate any remaining active esters on the surface by injecting the blocking agent (ethanolamine-HCl).
-
A reference flow cell should be prepared in the same way but without the immobilized InsR to subtract non-specific binding.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the analyte (e.g., this compound) in the running buffer.
-
Inject the different concentrations of the analyte over the immobilized InsR surface and the reference flow cell at a constant flow rate.
-
Monitor the association and dissociation phases in real-time by recording the change in the SPR signal (measured in Resonance Units, RU).
-
Between each analyte injection, regenerate the sensor surface by injecting the regeneration solution to remove the bound analyte.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes and non-specific binding.
-
Analyze the resulting sensorgrams using appropriate binding models (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Insulin Receptor Signaling Pathway
The binding of a ligand to the Insulin Receptor initiates a cascade of intracellular signaling events crucial for regulating metabolism and cell growth. This compound, in combination with insulin, has been shown to activate this pathway.[1]
Caption: Overview of the Insulin Receptor signaling cascade.
Experimental Workflow
The following diagram illustrates a typical workflow for the cross-validation of a compound's binding affinity to a target receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Effect of metformin on insulin receptor binding and glycaemic control in type II diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Effect of metformin on insulin receptor binding and glycaemic control in type II diabetes. | Semantic Scholar [semanticscholar.org]
- 5. Effect of metformin on insulin receptor binding and glycaemic control in type II diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Specificity Analysis of 2'-O-methylperlatolic Acid for the Insulin Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of 2'-O-methylperlatolic acid's specificity for the insulin (B600854) receptor (IR). It offers a comparison with other known insulin receptor modulators, supported by experimental data and detailed protocols to aid in research and development.
Comparative Analysis of Insulin Receptor Modulators
This compound, a natural compound, has been identified as a potential insulin receptor sensitizer.[1] Its binding affinity to the insulin receptor has been quantified, and its effects on downstream signaling pathways have been investigated. This section compares its performance with other molecules known to interact with the insulin receptor.
Binding Affinity and Functional Parameters
The following table summarizes the binding affinities (expressed as dissociation constant, Kd) and other relevant functional parameters of this compound and a selection of alternative insulin receptor modulators. A lower Kd value indicates a higher binding affinity.
| Compound | Type | Binding Affinity (Kd) | Key Findings |
| This compound | Small Molecule (Natural Product) | 88.72 μM[1] | Binds to the extracellular domain of the insulin receptor and enhances the glucose-lowering effect of insulin.[1][2] |
| Insulin | Endogenous Ligand (Hormone) | ~1.57 nM (EC50 for IR-A) | The primary endogenous activator of the insulin receptor, initiating metabolic and mitogenic signaling pathways.[3] |
| Insulin-like Growth Factor I (IGF-I) | Hormone | Lower affinity for IR than insulin | Activates the insulin receptor with approximately 10% of the potency of insulin.[1] |
| Insulin-like Growth Factor II (IGF-II) | Hormone | 15.21 nM (IC50 for IR-A) | Binds to the insulin receptor isoform A (IR-A) with a 10-fold lower affinity than insulin.[3] |
| S597 | Peptide Agonist | 0.75 nM (IC50 for IR-A) | A specific insulin receptor agonist with a higher affinity for IR-A than insulin.[3] |
| IR-A62 | DNA Aptamer | 18.4 nM (EC50 for IR phosphorylation) | Acts as a biased agonist, preferentially inducing Y1150 monophosphorylation of the insulin receptor. |
| Metformin | Small Molecule (Drug) | 84 μM | A widely used anti-diabetic drug that has been shown to bind to the insulin receptor. |
Experimental Protocols
Detailed methodologies for the key experiments cited in the analysis of this compound are provided below.
Surface Plasmon Resonance (SPR) for Binding Affinity Analysis
This protocol outlines the procedure for determining the binding affinity of a ligand (e.g., this compound) to the insulin receptor.
-
Immobilization of the Insulin Receptor:
-
The extracellular domain of the insulin receptor is immobilized on a sensor chip (e.g., CM5) using standard amine coupling chemistry.
-
The sensor surface is activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
The insulin receptor protein is injected over the activated surface in a suitable buffer (e.g., 10 mM sodium acetate, pH 4.5) to allow for covalent coupling.
-
Remaining active sites on the sensor surface are deactivated with an injection of ethanolamine-HCl.
-
-
Binding Analysis:
-
A series of concentrations of the analyte (this compound) are prepared in a running buffer (e.g., HBS-EP+).
-
Each concentration is injected over the sensor surface with the immobilized insulin receptor.
-
The association and dissociation of the analyte are monitored in real-time by detecting changes in the refractive index at the sensor surface, which are proportional to the change in mass.
-
The sensor surface is regenerated between analyte injections using a suitable regeneration solution (e.g., a low pH buffer or a high salt concentration) to remove the bound analyte.
-
-
Data Analysis:
-
The resulting sensorgrams (plots of response units versus time) are analyzed using appropriate software.
-
The data is fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Western Blotting for Insulin Receptor Phosphorylation
This protocol describes the detection of insulin receptor and downstream Akt phosphorylation in response to treatment with this compound and/or insulin.
-
Cell Culture and Treatment:
-
Hepa 1-6 or C2C12 cells are cultured to near confluence in appropriate growth medium.
-
Cells are serum-starved for a specified period (e.g., 12 hours) before treatment.
-
Cells are then treated with this compound, insulin, or a combination of both for a defined time (e.g., 20 minutes).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
The cell lysates are centrifuged to pellet cellular debris, and the supernatant containing the protein is collected.
-
The total protein concentration of each lysate is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.
-
-
SDS-PAGE and Protein Transfer:
-
Equal amounts of protein from each sample are mixed with Laemmli sample buffer, boiled, and then separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for the phosphorylated forms of the insulin receptor (p-IR) and Akt (p-Akt), as well as antibodies for the total insulin receptor (IR-β) and total Akt, overnight at 4°C.
-
The membrane is then washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged.
-
The band intensities are quantified using densitometry software. The levels of phosphorylated proteins are normalized to the levels of the corresponding total proteins.
-
Glucose Uptake Assay in C2C12 Myotubes
This protocol measures the rate of glucose uptake in differentiated C2C12 muscle cells.
-
Cell Differentiation and Treatment:
-
C2C12 myoblasts are seeded and grown to confluence.
-
Differentiation into myotubes is induced by switching to a differentiation medium (e.g., DMEM with 2% horse serum).
-
Differentiated myotubes are serum-starved and then treated with this compound, insulin, or a combination of both.
-
-
Glucose Uptake Measurement:
-
After treatment, the cells are washed with a glucose-free buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Glucose uptake is initiated by adding a solution containing a radiolabeled glucose analog, such as 2-deoxy-D-[³H]glucose.
-
After a defined incubation period (e.g., 10-30 minutes), the uptake is stopped by washing the cells with ice-cold buffer.
-
-
Quantification:
-
The cells are lysed, and the radioactivity in the cell lysates is measured using a scintillation counter.
-
The amount of glucose uptake is normalized to the total protein content of the cell lysate.
-
Visualizations
Insulin Signaling Pathway
The following diagram illustrates the canonical insulin signaling pathway, highlighting the key proteins involved in metabolic regulation.
References
In-vivo Validation of AKT Phosphorylation in Muscle Tissue: A Comparative Guide to 2'-O-methylperlatolic acid and Alternative Natural Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in-vivo effects of 2'-O-methylperlatolic acid and other natural compounds on the phosphorylation of AKT in muscle tissue. The information presented is compiled from peer-reviewed studies and is intended to assist researchers in the fields of metabolic disease, muscle physiology, and drug discovery.
Comparative Analysis of AKT Phosphorylation
The following table summarizes the in-vivo effects of this compound, Ursolic Acid, and Ginsenoside Rb1 on the phosphorylation of AKT in muscle tissue. The data is derived from Western blot analyses presented in the cited studies.
| Compound | Animal Model | Tissue | Treatment Details | Effect on p-AKT Levels (relative to control) | Reference |
| This compound | db/db mice (model for type 2 diabetes) | Muscle | Not specified | Significantly increased | [1] |
| Ursolic Acid | Sprague-Dawley rats | Gastrocnemius muscle | Intraperitoneal injection | Increased phosphorylation at Thr308 | [2][3] |
| Ginsenoside Rb1 | Not specified in detail for muscle in search results | Not specified in detail for muscle in search results | Not specified in detail for muscle in search results | Activates the PI3K/Akt/Nrf2 pathway in aged skeletal muscles | [4] |
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and the experimental procedures, the following diagrams are provided.
Detailed Experimental Protocols
A generalized protocol for the in-vivo validation of AKT phosphorylation in muscle tissue, based on the methodologies described in the referenced literature, is provided below.
1. Animal Models and Treatment
-
Animals: Specific pathogen-free male db/db mice or Sprague-Dawley rats are commonly used. Animals are housed under controlled conditions (12-h light/dark cycle, constant temperature and humidity) with ad libitum access to food and water.
-
Acclimatization: Animals are allowed to acclimatize for at least one week before the commencement of experiments.
-
Treatment Administration:
-
This compound: The specific dosage and route of administration for the in-vivo muscle tissue study were not detailed in the available abstract.
-
Ursolic Acid: Administered via intraperitoneal injection.
-
Ginsenoside Rb1: The specific dosage and route of administration for in-vivo muscle tissue studies require further review of the full-text articles.
-
A vehicle control group (e.g., corn oil for ursolic acid) is run in parallel.
-
2. Tissue Collection and Preparation
-
Euthanasia and Dissection: Following the treatment period, animals are euthanized by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Muscle Isolation: Skeletal muscles, such as the gastrocnemius, are rapidly dissected, weighed, and immediately frozen in liquid nitrogen.
-
Storage: Samples are stored at -80°C until further analysis.
3. Western Blot Analysis
-
Protein Extraction: Frozen muscle tissue is homogenized in ice-cold lysis buffer containing protease and phosphatase inhibitors. The homogenate is then centrifuged to pellet cellular debris, and the supernatant containing the protein lysate is collected.
-
Protein Quantification: The total protein concentration of the lysate is determined using a standard protein assay (e.g., Bradford or BCA assay).
-
SDS-PAGE and Electrotransfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
The membrane is then incubated with primary antibodies specific for phosphorylated AKT (e.g., anti-p-AKT Ser473 or anti-p-AKT Thr308) and total AKT.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Quantification: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software. The levels of phosphorylated AKT are normalized to the levels of total AKT to account for any variations in protein loading.
4. Statistical Analysis
-
Data are typically presented as mean ± standard error of the mean (SEM).
-
Statistical significance between groups is determined using appropriate statistical tests, such as a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Tukey's test) or a Student's t-test. A p-value of less than 0.05 is generally considered statistically significant.
Concluding Remarks
The available in-vivo data indicates that this compound, ursolic acid, and ginsenoside Rb1 all have the potential to activate the PI3K/AKT signaling pathway in muscle tissue. While this compound and ursolic acid have been shown to directly increase the phosphorylation of AKT, ginsenoside Rb1 appears to act upstream, leading to the activation of the pathway.
For researchers investigating novel therapeutic agents for conditions characterized by impaired insulin signaling or muscle atrophy, these natural compounds present viable alternatives for further investigation. The provided protocols and pathway diagrams offer a foundational framework for designing and interpreting in-vivo studies aimed at validating the efficacy of these and other compounds on AKT phosphorylation in muscle tissue. It is important to note that the efficacy and mechanism of action of these compounds may vary depending on the specific animal model and experimental conditions. Therefore, direct comparative studies under identical conditions are warranted to definitively ascertain their relative potencies and therapeutic potential.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Systems-based Discovery of Tomatidine as a Natural Small Molecule Inhibitor of Skeletal Muscle Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ursolic Acid Increases Skeletal Muscle and Brown Fat and Decreases Diet-Induced Obesity, Glucose Intolerance and Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Head-to-Head Comparison of 2'-O-methylperlatolic Acid with Leading Diabetes Medications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of the novel insulin (B600854) receptor sensitizer (B1316253), 2'-O-methylperlatolic acid (2-O-M), with established frontline diabetes drugs: Metformin, Sitagliptin (B1680988), and Liraglutide. The following sections present a comprehensive analysis of their mechanisms of action, supported by quantitative experimental data and detailed methodologies to facilitate informed research and development decisions.
Executive Summary
This compound, a polyphenolic compound, emerges as a promising agent in diabetes therapy, primarily functioning as an insulin receptor (InsR) sensitizer. Unlike traditional diabetes medications that focus on insulin production or glucose metabolism pathways, 2-O-M directly enhances the efficacy of insulin at the receptor level. This guide will delve into the comparative efficacy and mechanistic distinctions between 2-O-M and the biguanide (B1667054) Metformin, the DPP-4 inhibitor Sitagliptin, and the GLP-1 receptor agonist Liraglutide.
Mechanism of Action: A Comparative Overview
The fundamental difference in the therapeutic approach of these compounds lies in their primary targets within the complex signaling network of glucose homeostasis.
-
This compound (2-O-M): This compound acts as an insulin receptor sensitizer by binding to the extracellular domain of the insulin receptor.[1] This binding enhances the insulin-activated hypoglycemic effect, prolonging the action of insulin and increasing glucose uptake in muscle cells.[2][3] Interestingly, it may also stimulate glucagon (B607659) secretion, potentially as a protective mechanism against hypoglycemia.[1][3]
-
Metformin: As a biguanide, Metformin's primary mechanism involves the reduction of hepatic gluconeogenesis (glucose production in the liver).[1][2] It also increases insulin sensitivity in peripheral tissues and enhances glucose uptake by muscle cells.[4][5] A key player in its action is the activation of AMP-activated protein kinase (AMPK).[6]
-
Sitagliptin: This drug is a dipeptidyl peptidase-4 (DPP-4) inhibitor. By blocking the DPP-4 enzyme, Sitagliptin prevents the breakdown of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][7][8] This leads to increased insulin secretion from pancreatic β-cells and suppressed glucagon release in a glucose-dependent manner.[3][7]
-
Liraglutide: A glucagon-like peptide-1 (GLP-1) receptor agonist, Liraglutide mimics the action of the native GLP-1 hormone.[9][10] It stimulates glucose-dependent insulin release, suppresses glucagon secretion, slows gastric emptying, and promotes satiety.[9][10]
dot
Caption: Comparative Mechanisms of Action.
Quantitative Data Presentation
The following tables summarize the quantitative effects of this compound and the comparator drugs on key diabetic parameters.
Table 1: In Vitro Effects on Glucose Uptake in Muscle Cells
| Compound | Cell Line | Concentration | Change in Glucose Uptake | Citation(s) |
| This compound (with Insulin) | C2C12 myotubes | 10 µM | Significant stimulation | [3] |
| Metformin | C2C12 myotubes | 2 mM | ~3-fold increase | [7] |
| Metformin | L6-GLUT4 cells | Not specified | 218% increase | [11] |
| Sitagliptin | C2C12 cardiomyocytes | Not specified | Increased Glut4 translocation | [4][12] |
| Liraglutide | C2C12-GLUT4myc myotubes | Not specified | Stimulated GLUT4 translocation | [13] |
Table 2: In Vitro Effects on Insulin Signaling Pathways
| Compound | Cell Line/Tissue | Key Signaling Molecule | Effect | Citation(s) |
| This compound | C2C12 cells & Mouse Muscle | p-AKT | Significant enhancement of phosphorylation | [3] |
| Metformin | C2C12 cells | p-AMPK | Activation | [5] |
| Sitagliptin | Human HepG2 cells | p-Akt, p-GSK-3β | Significantly decreased in insulin resistance model after intervention | [5] |
| Liraglutide | Mouse Skeletal Muscle | p-AMPK | Increased phosphorylation | [2] |
| Liraglutide | Skeletal Muscle of HFD-fed rats | p-Akt | Enhanced phosphorylation | [1] |
Table 3: In Vivo Effects on Blood Glucose and Glycated Hemoglobin (HbA1c)
| Compound | Animal Model/Patient Population | Key Parameter | Observed Effect | Citation(s) |
| This compound (with Insulin) | STZ-induced diabetic mice | Blood Glucose | Significantly prolonged glucose-lowering effect of insulin | [3] |
| Metformin | Patients with Type 2 Diabetes | HbA1c | 1.5% to 2% reduction | [14] |
| Sitagliptin | Patients with Type 2 Diabetes | HbA1c | 0.6% reduction (6-month treatment) | |
| Liraglutide | Patients with Type 2 Diabetes | HbA1c | ~0.8% reduction (8-week treatment) |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.
In Vitro Glucose Uptake Assay (2-NBDG Method)
This protocol is a generalized procedure for measuring glucose uptake in C2C12 myotubes using the fluorescent glucose analog 2-NBDG.
dot
Caption: Workflow for 2-NBDG Glucose Uptake Assay.
Detailed Steps:
-
Cell Culture and Differentiation: C2C12 myoblasts are seeded in multi-well plates and grown to confluence. Differentiation into myotubes is induced by switching to a low-serum differentiation medium.
-
Serum Starvation: Differentiated myotubes are washed with PBS and incubated in serum-free, glucose-free DMEM to lower basal glucose uptake.
-
Compound Incubation: Cells are treated with various concentrations of the test compounds (this compound, Metformin, Sitagliptin, Liraglutide) or vehicle control for a specified period.
-
2-NBDG Incubation: The fluorescent glucose analog, 2-NBDG, is added to the medium, and cells are incubated to allow for its uptake.
-
Washing: The incubation medium is removed, and cells are washed multiple times with ice-cold PBS to stop glucose uptake and remove extracellular 2-NBDG.
-
Cell Lysis: Cells are lysed using a suitable lysis buffer to release the intracellular contents, including the uptaken 2-NBDG.
-
Fluorescence Measurement: The fluorescence of the cell lysate is measured using a fluorescence plate reader at the appropriate excitation and emission wavelengths for 2-NBDG.
-
Normalization: The measured fluorescence is normalized to the total protein concentration of the lysate to account for variations in cell number.
Western Blotting for Insulin Signaling Proteins (e.g., p-AKT)
This protocol outlines the general steps for detecting the phosphorylation status of key insulin signaling proteins like AKT in C2C12 cells.
dot
Caption: Western Blotting Workflow for p-AKT.
Detailed Steps:
-
Cell Treatment and Lysis: C2C12 myotubes are treated with the compounds of interest. Following treatment, cells are washed with ice-cold PBS and lysed with a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of each cell lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific binding of antibodies.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the phosphorylated form of the target protein (e.g., anti-p-AKT).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection and Analysis: The membrane is treated with a chemiluminescent substrate, and the resulting signal is captured using an imaging system. The intensity of the bands is quantified to determine the relative levels of protein phosphorylation. The membrane is often stripped and re-probed for total AKT and a loading control (e.g., β-actin) for normalization.
Conclusion
This compound presents a novel mechanism of action by directly sensitizing the insulin receptor, a feature that distinguishes it from the established diabetes drugs Metformin, Sitagliptin, and Liraglutide. While in vitro data suggests a potent effect of 2-O-M on enhancing insulin-stimulated glucose uptake, further head-to-head in vivo studies are warranted to fully elucidate its therapeutic potential in comparison to current standards of care. The distinct mode of action of 2-O-M may offer a complementary or alternative therapeutic strategy, particularly in cases of insulin resistance where the functionality of the insulin receptor is a key limiting factor. This guide provides a foundational comparison to aid researchers and drug development professionals in the continued investigation of this promising new compound.
References
- 1. 2-NBDG Glucose Uptake Assay Kit (ab287845) | Abcam [abcam.com]
- 2. 2.6. 2-NBDG Uptake Assay [bio-protocol.org]
- 3. 2-NBDG uptake assay [bio-protocol.org]
- 4. Sitagliptin improved glucose assimilation in detriment of fatty-acid utilization in experimental type-II diabetes: role of GLP-1 isoforms in Glut4 receptor trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The impact of sitagliptin in palmitic acid-induced insulin resistance in human HepG2 cells through the suppressor of cytokine signaling 3/phosphoinositide 3-kinase/protein kinase B pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. assaygenie.com [assaygenie.com]
- 8. Western Blot Protocol | Proteintech Group [ptglab.com]
- 9. dovepress.com [dovepress.com]
- 10. ccrod.cancer.gov [ccrod.cancer.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Liraglutide enhances glucose transporter 4 translocation via regulation of AMP-activated protein kinase signaling pathways in mouse skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Exploring novel targets of sitagliptin for type 2 diabetes mellitus: Network pharmacology, molecular docking, molecular dynamics simulation, and SPR approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 2'-O-Methylperlatolic Acid: A Comprehensive Guide
For researchers and scientists in the field of drug development, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides detailed procedures for the safe disposal of 2'-O-methylperlatolic acid, addressing essential safety and logistical information. Adherence to these protocols is crucial for minimizing environmental impact and maintaining laboratory safety.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below. This information is essential for understanding the compound's characteristics and for the safe planning of experiments and disposal.
| Property | Value | Reference |
| Chemical Formula | C₂₆H₃₄O₇ | [1][2] |
| Molecular Weight | 458.6 g/mol | [1][2] |
| Purity | >98% | [1][2] |
| Physical Description | Powder | [1] |
| CAS Number | 38968-07-9 | [1][2] |
| Storage | Short term at 0°C, long term at -20°C, desiccated | [2] |
Immediate Safety and Handling Precautions
Disposal Protocol for this compound
Disposal of this compound must always be in accordance with local, state, and federal regulations. As a carboxylic acid, it may be permissible to dispose of small laboratory quantities as non-hazardous waste after proper neutralization, but this is contingent on institutional and local guidelines. Always consult your institution's Environmental Health and Safety (EHS) office for specific requirements before proceeding.
Experimental Protocol: Neutralization of Small Laboratory Quantities
This protocol outlines a general step-by-step procedure for neutralizing small quantities of this compound for disposal.
Materials:
-
This compound waste
-
Saturated sodium bicarbonate (NaHCO₃) solution or 5-10% sodium carbonate (Na₂CO₃) solution
-
Deionized water
-
Calibrated pH meter or pH indicator strips
-
Appropriate glass beaker or flask
-
Stir bar and stir plate
-
Ice bath
Procedure:
-
Dilution: In a chemical fume hood, carefully dilute the this compound waste with cold water, aiming for a ratio of at least 1:10 (one part acid to ten parts water).[3] This should be done by slowly adding the acid to the water while stirring.
-
Preparation of Neutralizing Agent: Prepare a saturated solution of sodium bicarbonate or a 5-10% solution of sodium carbonate in water.
-
Neutralization: While continuously stirring the diluted acid solution, slowly add the basic solution dropwise.[4] Be cautious, as this reaction will generate carbon dioxide gas, causing fizzing. The rate of addition should be controlled to prevent excessive foaming and splashing.[4] If the beaker becomes warm, use an ice bath for cooling.[4][5]
-
pH Monitoring: Periodically halt the addition of the base and measure the pH of the solution using a calibrated pH meter or pH indicator strips.[3][4] Continue adding the basic solution until the pH is within the neutral range of 5.5 to 9.0.[5]
-
Final Disposal: Once the solution is confirmed to be neutralized, it may be permissible to pour it down the sanitary sewer, followed by flushing with a copious amount of water (at least 20 parts water).[4][5] It is crucial to confirm with your local EHS office that this disposal method is acceptable at your institution.[4]
-
Container Rinsing: Triple rinse the empty container that held the this compound with a suitable solvent (e.g., water). This rinsate must also be neutralized and disposed of in the same manner as the bulk waste.[4][6]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
Personal protective equipment for handling 2'-O-methylperlatolic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 2'-O-methylperlatolic acid. As a novel or specialized lichen-derived compound, it is imperative to handle it with a high degree of caution, assuming it to be hazardous in the absence of comprehensive safety data. The following procedures are based on best practices for managing unknown or powdered organic acids in a laboratory setting.
Risk Assessment and Engineering Controls
-
Engineering Controls : The primary line of defense is to handle the compound in a controlled environment to minimize exposure.
-
Fume Hood : All weighing and solution preparation activities must be conducted in a certified chemical fume hood to prevent inhalation of the powder.[1][4]
-
Ventilation : Ensure the laboratory has adequate general ventilation.[5]
-
Safety Equipment : An eyewash station and safety shower must be readily accessible in the immediate work area.[1][5]
-
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is mandatory to protect against potential inhalation, skin, and eye contact.[1][6] The following table summarizes the required PPE for handling this compound.
| Protection Type | Specific PPE Recommendation | Rationale |
| Eye and Face Protection | ANSI Z87.1-compliant safety goggles or a full-face shield.[7][8][9] | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[6][7][10] | Prevents skin contact with the powdered acid. |
| Body Protection | A lab coat or chemical-resistant apron.[6][11] | Protects skin and clothing from spills. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if handling large quantities or if dust cannot be controlled.[6][9] | Prevents inhalation of fine particles. |
Experimental Protocol: Safe Handling Workflow
The following step-by-step protocol outlines the safe handling of this compound from receipt to use in experiments.
-
Preparation :
-
Designate a specific area within a chemical fume hood for handling the compound.
-
Assemble all necessary equipment (spatulas, weigh boats, solvent, etc.) before opening the primary container.
-
Don all required PPE as outlined in the table above.
-
-
Handling :
-
Carefully open the container within the fume hood to avoid generating dust.
-
Use a spatula to gently transfer the desired amount of the powdered acid to a weigh boat.
-
If preparing a solution, slowly add the acid to the solvent to minimize splashing.[6]
-
Keep the container tightly sealed when not in use.[4]
-
-
Post-Handling :
-
Clean all equipment and the work surface thoroughly.
-
Remove PPE in the correct order to avoid cross-contamination.
-
Wash hands thoroughly with soap and water after handling is complete.[4]
-
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.[1]
-
Solid Waste :
-
Liquid Waste :
-
Solutions containing this compound should be collected in a separate, labeled hazardous waste container.
-
Do not pour any solutions down the drain.[4]
-
-
Disposal Vendor :
By adhering to these stringent safety protocols, researchers can significantly minimize the risks associated with handling this compound and ensure a safe laboratory environment.
References
- 1. benchchem.com [benchchem.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. acs.org [acs.org]
- 4. ehs.washington.edu [ehs.washington.edu]
- 5. bluewaveinc.com [bluewaveinc.com]
- 6. What are the safety precautions when handling acids? - Blog [bofanchem.com]
- 7. twu.edu [twu.edu]
- 8. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 9. Using personal protective equipment on the farm | UMN Extension [extension.umn.edu]
- 10. PPE Resources | Great Plains Center for Agricultural Health [gpcah.public-health.uiowa.edu]
- 11. trc-corp.com [trc-corp.com]
- 12. Non-Hazardous Wastes - Recycling - Treatment | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
- 13. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 14. Hazardous vs. Non-Hazardous Waste | VLS Environmental Services [vlses.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
